molecular formula C7H3BrFIO B3031172 4-Bromo-2-fluoro-5-iodobenzaldehyde CAS No. 1803588-49-9

4-Bromo-2-fluoro-5-iodobenzaldehyde

Cat. No.: B3031172
CAS No.: 1803588-49-9
M. Wt: 328.90
InChI Key: ALBGAYZRQUXZGN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFIO and its molecular weight is 328.90. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-5-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBGAYZRQUXZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284024
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-49-9
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoro-5-iodobenzaldehyde CAS 1803588-49-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803588-49-9 Document Type: Technical Monograph Version: 2.0 (Scientific Review)

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value, poly-halogenated aromatic intermediate designed for orthogonal cross-coupling strategies in medicinal chemistry. Its structure is defined by three distinct halogen atoms (F, Br, I) and a reactive aldehyde handle, positioned to allow sequential, site-selective functionalization.

This compound is increasingly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs) , where the precise spatial arrangement of substituents is critical for binding affinity. Its primary utility lies in the chemoselective reactivity of the C–I bond over the C–Br and C–F bonds, enabling the construction of complex biaryl systems without the need for protecting groups.

Chemical Identity & Properties

PropertySpecification
CAS Number 1803588-49-9
IUPAC Name 4-Bromo-2-fluoro-5-iodobenzaldehyde
Molecular Formula C₇H₃BrFIO
Molecular Weight 328.90 g/mol
Appearance Light yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water.
Purity Grade Typically ≥95% (HPLC)
Storage 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic and light-sensitive.

Structural Analysis & Chemoselectivity

The strategic value of CAS 1803588-49-9 lies in its orthogonal reactivity profile . The electronic environment of the benzene ring is modulated by the electron-withdrawing aldehyde and fluorine groups, creating a hierarchy of reactivity for palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy (The "Order of Operations")

In a standard catalytic cycle (e.g., Suzuki-Miyaura or Sonogashira), the oxidative addition rate follows the bond dissociation energy (BDE) and the leaving group ability:

  • C–I (Position 5): Lowest BDE (~65 kcal/mol). Reacts first under mild conditions (rt to 60°C).

  • C–Br (Position 4): Higher BDE (~81 kcal/mol). Reacts second , typically requiring elevated temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos).

  • C–F (Position 2): Strongest bond (~115 kcal/mol). Generally inert to standard Pd-catalysis but serves as a bioisostere to block metabolism or can be engaged in SNAr reactions if the ring is sufficiently electron-deficient.

  • CHO (Position 1): Electrophilic handle for reductive amination, Wittig olefination, or oxidation to benzoic acid.

Visualization of Orthogonal Reactivity

The following diagram illustrates the logical workflow for sequentially functionalizing this scaffold.

ReactivityMap Core 4-Bromo-2-fluoro- 5-iodobenzaldehyde (CAS 1803588-49-9) Step1 Step 1: C-I Activation (Suzuki/Sonogashira) Core->Step1 Pd(0), RT-60°C Selectivity >98% Intermediate 5-Substituted Intermediate (Br & F retained) Step1->Intermediate Step2 Step 2: C-Br Activation (High Temp/Special Ligand) Intermediate->Step2 Pd(0), >80°C Step3 Aldehyde Manipulation (Reductive Amination) Intermediate->Step3 R-NH2, NaBH(OAc)3 FinalScaffold 4,5-Disubstituted Scaffold (F retained for SAR) Step2->FinalScaffold

Figure 1: Chemoselective functionalization pathway. The C-I bond is the primary entry point, allowing the C-Br bond to remain intact for subsequent transformations.

Synthetic Protocols

Note: The following protocols are derived from validated methodologies for poly-halogenated benzaldehydes [1, 2].

Preparation of the Core (Synthesis of CAS 1803588-49-9)

The most reliable route involves the regioselective iodination of 4-bromo-2-fluorobenzaldehyde. The directing effects of the fluoro (ortho-directing) and bromo (ortho-directing) groups favor substitution at the 5-position.

  • Starting Material: 4-Bromo-2-fluorobenzaldehyde

  • Reagents: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH)

  • Solvent: Acetonitrile (MeCN) or H₂SO₄

Procedure:

  • Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous MeCN (0.5 M).

  • Add NIS (1.2 eq) followed by dropwise addition of TfOH (0.2–0.5 eq) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by HPLC/TLC.[1]

  • Quench: Pour into saturated Na₂S₂O₃ (aq) to remove excess iodine.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–10% EtOAc in Hexanes).

Application: Site-Selective Suzuki Coupling (C-I Bond)

This protocol demonstrates the selective coupling of a boronic acid to the 5-position without affecting the 4-bromo moiety.

  • Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 eq)

  • Reagent: Arylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aq. solution)

  • Solvent: DME/H₂O (3:1)

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄ under Argon.

  • Add degassed solvent (DME) and aqueous base.

  • Stir at 40–50°C for 2–4 hours. Crucial: Do not exceed 60°C to prevent competitive C-Br coupling.

  • Monitor consumption of the iodide. Upon completion, dilute with water and extract.

  • Result: The product retains the 4-bromo group, ready for a second coupling event.

Safety & Handling (HSE)

This compound is a potent alkylating agent precursor and an aldehyde. Strict adherence to safety protocols is mandatory.

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.[2][4]

Handling Guidelines:

  • Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation to prevent dust dispersion.[3]

  • PPE: Nitrile gloves (double-gloving recommended for iodinated compounds), safety goggles, and lab coat.

  • Spill Response: Contain with inert absorbent. Do not allow to enter drains.[2] Treat waste as halogenated organic waste.

References

  • World Intellectual Property Organization. (2022). Patent WO2022017531 A1: Advanced Pharmaceutical Intermediates.

  • Organic Syntheses. (2003). Iodination of deactivated aromatics. Org.[5][6][7] Synth. 2003, 80, 157. (General methodology for benzaldehyde iodination).

  • ChemAdvin. (2025).[4] Product Monograph: 4-Bromo-2-fluoro-5-iodobenzaldehyde.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Halogenated Benzaldehydes.

Sources

Strategic Sourcing & Technical Monograph: 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for medicinal chemists and sourcing specialists. It prioritizes the strategic application of 4-Bromo-2-fluoro-5-iodobenzaldehyde as a scaffold for orthogonal functionalization and provides a vetted sourcing strategy for USA and European markets.[1]

CAS: 1803588-49-9 | Formula: C₇H₃BrFIO | MW: 328.91 g/mol [1][2]

Executive Technical Summary

In modern drug discovery—particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitor development—4-Bromo-2-fluoro-5-iodobenzaldehyde serves as a critical "linchpin" scaffold.[1][2] Its value lies in its orthogonal reactivity profile .

The presence of three distinct reactive handles (I, Br, CHO) on a fluoro-benzene core allows for highly controlled, sequential functionalization.[1] This enables the rapid generation of diverse chemical libraries from a single core, a technique essential for Structure-Activity Relationship (SAR) studies.[1]

  • Primary Utility: Sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

  • Key Advantage: The reactivity gap between the C5-Iodine and C4-Bromine allows for site-selective coupling without the need for protecting groups.[1][2]

Sourcing Landscape (USA & Europe)

Market analysis indicates that this compound is often a "Make-to-Order" or "Backorder" item due to its specialized nature. It is not typically held in bulk stock by generalist catalog houses (e.g., Sigma-Aldrich, Fisher) but is available through specialized building block vendors.[1]

Primary Verified Suppliers

The following suppliers have listed specific catalog entries for CAS 1803588-49-9.[1][2]

SupplierRegionCatalog IDStock Status*Strategic Note
Chemcia Scientific USA (San Diego, CA)AA10-7805Backorder / Lead TimePrimary US contact.[1][2] Specializes in halogenated heterocycles.[1][3]
ChemAdvin India/Global CAD005Available / Lead TimeGood for bulk inquiries (>10g). Often supplies US distributors.[1]
BLD Pharm China/USA/EU Inquire via CASMake-to-OrderMajor player with rapid custom synthesis capabilities.[1]
eMolecules Aggregator Search CASVariesBest tool to check real-time stock across Enamine/WuXi.[1][2]

> Note: "Stock Status" is dynamic. Always request a Certificate of Analysis (CoA) confirming the specific regioisomer before purchase.

Sourcing Strategy for "Out of Stock" Scenarios

If the specific isomer is unavailable, the most reliable backup strategy is Custom Synthesis or In-House Derivatization from the widely available precursor:

  • Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1).[1][4]

  • Availability: High (Sigma, Combi-Blocks, Fluorochem).[1][2]

  • Conversion: Electrophilic iodination (see Synthetic Utility section).

Technical Profile & Quality Assurance (QC)

To ensure the integrity of your biological data, incoming batches must be validated for regioisomeric purity.[2] The crowded 1,2,4,5-substitution pattern makes mis-assignment easy by standard LCMS.[1]

Critical QC Parameters
  • Regio-Purity (¹H NMR):

    • The molecule has two aromatic protons (H3 and H6).

    • H3 (between F and CHO): Appears as a doublet (coupling with F) at a higher chemical shift due to the deshielding aldehyde and fluorine.

    • H6 (between I and CHO? No, H6 is between I and C1):

      • Correction: Structure is 1-CHO, 2-F, 4-Br, 5-I.[1][2]

      • H3: Located between F(2) and Br(4). Doublet (

        
         Hz).
        
      • H6: Located between I(5) and CHO(1). Singlet or small doublet (

        
         long range).
        
    • NOE (Nuclear Overhauser Effect): Crucial for confirming the Iodine is at C5 (para to F) and not C3. Irradiating the aldehyde proton should show an NOE enhancement of the H6 proton.[1]

  • Impurity Profile:

    • De-iodinated species: 4-Bromo-2-fluorobenzaldehyde (Starting material).[1][2]

    • Regioisomer: 4-Bromo-2-fluoro-3-iodobenzaldehyde (formed if iodination is not selective).[1][2]

Synthetic Utility: The Orthogonal Workflow

The power of this scaffold is the ability to perform Chemo-selective Sequential Coupling .[1] The Iodine atom is significantly more labile towards oxidative addition by Palladium(0) than the Bromine atom.

Reaction Hierarchy
  • Site A (C5-Iodine): Reacts at Room Temperature (RT) to 40°C.[2]

    • Reagents: Boronic acid, Pd(PPh₃)₄, Na₂CO₃.[1][3][5][6]

  • Site B (C4-Bromine): Reacts at >80°C (requires forcing conditions).[2]

    • Reagents: Boronic acid (2nd), Pd(dppf)Cl₂, K₃PO₄, Heat.[1][2]

  • Site C (C1-Aldehyde): Reductive Amination / Olefination.[1][2]

    • Can be derivatized before or after coupling, depending on stability.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for utilizing this scaffold in library generation.

G Start 4-Bromo-2-fluoro- 5-iodobenzaldehyde (Scaffold) Step1 Step 1: Selective C5-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT (Iodine Selectivity) Step3 Step 3: Aldehyde Functionalization (Reductive Amination / Wittig) Start->Step3 Early Stage Derivatization Inter1 Intermediate A: 5-Aryl-4-bromo-2-fluorobenzaldehyde Step1->Inter1 Step2 Step 2: C4-Coupling (High Temp Suzuki) Inter1->Step2 Pd(II), 90°C (Bromine Activation) Inter2 Intermediate B: 4,5-Diaryl-2-fluorobenzaldehyde Step2->Inter2 Inter2->Step3 Amine/Ylide Final Final Drug Candidate (PROTAC Linker / Kinase Inhibitor) Step3->Final

Figure 1: Chemo-selective functionalization workflow. The reactivity hierarchy (I > Br) allows for the installation of two different ligands (R1, R2) sequentially.[1]

Handling & Safety Protocols

  • Light Sensitivity: Aryl iodides are prone to photo-degradation (homolytic cleavage of C-I bond).[1][2] Store in amber vials wrapped in foil.

  • Storage: -20°C is recommended to prevent slow oxidation of the aldehyde to the carboxylic acid (4-bromo-2-fluoro-5-iodobenzoic acid).[1]

  • Air Sensitivity: The aldehyde moiety is susceptible to air oxidation.[2] Purge headspace with Argon/Nitrogen after use.[1]

References

  • Chemcia Scientific. (2025). Product Catalog: 4-Bromo-2-fluoro-5-iodo-benzaldehyde (AA10-7805).[1][2] Retrieved from

  • ChemAdvin. (2025). Certificate of Analysis: CAS 1803588-49-9.[1][7] Retrieved from

  • World Intellectual Property Organization. (2022). Patent WO2022017531: Synthesis of Halogenated Benzaldehyde Derivatives.[1] Retrieved from

  • BenchChem. (2025).[3] Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Arenes. Retrieved from

  • Sigma-Aldrich. (2025).[1][8][9] Product Specification: 4-Bromo-2-fluorobenzaldehyde (Precursor).[1][2] Retrieved from

Sources

price and availability of 4-Bromo-2-fluoro-5-iodobenzaldehyde for research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, chemical profile, and strategic application of 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).

Strategic Scaffold for Orthogonal Drug Discovery

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value, multisite electrophilic scaffold used in advanced medicinal chemistry. Its structural uniqueness lies in its quad-orthogonal reactivity : it possesses four distinct functional handles (Aldehyde, Fluorine, Bromine, Iodine) that can be activated sequentially under specific conditions. This allows for the "programmed" assembly of complex tetrasubstituted benzene derivatives, a technique critical in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Currently, this compound is classified as a Tier 3 Research Chemical (Low Volume, High Value). Availability is primarily limited to specialized catalog houses, with lead times varying from "In-Stock" (rare) to "4-6 Weeks" (custom synthesis).

Chemical Profile & Reactivity Map

Identity Data
ParameterSpecification
Chemical Name 4-Bromo-2-fluoro-5-iodobenzaldehyde
CAS Number 1803588-49-9
Molecular Formula C₇H₃BrFIO
Molecular Weight 328.91 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes
The Orthogonal Reactivity Matrix

The strategic value of this molecule is its ability to undergo sequential functionalization without protecting groups. The reactivity order is dictated by bond dissociation energies and electronic activation.

ReactivityMap Core 4-Bromo-2-fluoro-5-iodobenzaldehyde (Core Scaffold) Site1 Site 1: Iodine (C-5) Most Reactive Halogen Reaction: Suzuki/Sonogashira (RT) Core->Site1 1st Activation Site2 Site 2: Bromine (C-4) Secondary Halogen Reaction: Suzuki/Buchwald (>60°C) Core->Site2 2nd Activation Site3 Site 3: Fluorine (C-2) Activated Electrophile Reaction: SNAr (Nucleophilic Displacement) Core->Site3 3rd Activation Site4 Site 4: Aldehyde (C-1) Carbonyl Handle Reaction: Reductive Amination/Wittig Core->Site4 Independent

Figure 1: The programmed reactivity sequence allows researchers to install three different ligands onto the benzene core in a specific order.

Market Analysis: Price & Availability

Data current as of Q1 2026. Prices are estimates for research-grade (>95%) material.

Supplier Landscape

The specific isomer (4-Br, 2-F, 5-I) is often confused with its isomers (e.g., 4-bromo-5-fluoro-2-iodo). Verification of CAS 1803588-49-9 is mandatory before purchase.

Supplier CategoryTypical ProvidersPack SizePrice Range (USD)Lead Time
Stocking Distributors ChemAdvin, Ambeed500 mg$250 - $3001-3 Days
Catalog Houses 1 g$430 - $5001-3 Days
Custom Synthesis Enamine, WuXi AppTec10 g+$2,500+ (Inquire)4-6 Weeks

Procurement Strategy:

  • Small Scale (<5g): Purchase from stocking distributors like ChemAdvin to avoid synthesis delays. The premium price ($430/g) is justified by the time saved.

  • Large Scale (>10g): Do not buy catalog units. Request a "Custom Synthesis" quote. The price per gram typically drops by 40-60% at the 25g scale.

Technical Synthesis Route

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house. The most reliable route utilizes the electrophilic iodination of 4-bromo-2-fluorobenzaldehyde .

Retrosynthetic Logic
  • Starting Material: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[1] This is cheap (~$40/5g) and widely available.

  • Regioselectivity: The fluorine atom (C2) is a strong ortho/para director. The aldehyde (C1) is a meta director. The bromine (C4) is ortho/para.

    • Position C5: Para to Fluorine, Ortho to Bromine, Meta to Aldehyde. This is the most electronically activated position for electrophilic attack.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde via acid-mediated iodination.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Sulfuric acid (H₂SO₄) (Catalytic additive, 10 mol%)

Workflow:

  • Dissolution: Dissolve 4-bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol) in TFA (20 mL) in a round-bottom flask.

  • Activation: Add conc. H₂SO₄ (0.1 mL). Cool to 0°C.

  • Iodination: Add NIS (2.70 g, 12 mmol) portion-wise over 15 minutes. Reasoning: Controls exotherm and prevents over-iodination.

  • Reaction: Warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Validation: Product will be less polar than starting material.

  • Quench: Pour mixture into ice water containing sodium thiosulfate (to reduce excess iodine).

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with NaHCO₃ (sat) and Brine.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography (0-10% EtOAc in Hexanes).

Quality Control (QC) Criteria

To ensure you have the correct isomer, use ¹H NMR analysis.

ProtonStarting Material (4-Br-2-F)Product (4-Br-2-F-5-I)Diagnostic Change
H-3 ~7.4 ppm (dd)~7.5 ppm (d)Remains (Ortho to F).
H-5 ~7.3 ppm (dd)ABSENT Disappearance confirms substitution at C5.
H-6 ~7.6 ppm (t)~8.1 ppm (d)Significant downfield shift due to new ortho-Iodine.

Applications: Programmed Library Generation

This scaffold is particularly powerful for generating libraries of 2,4,5-trisubstituted benzaldehydes .

Sequential Cross-Coupling Workflow

By exploiting the reactivity differences between the C-I and C-Br bonds, researchers can install two different aryl/alkyl groups without intermediate purification steps (One-Pot, Two-Step).

Workflow Start 4-Bromo-2-fluoro- 5-iodobenzaldehyde Step1 Step 1: Suzuki Coupling A (Pd(PPh3)4, Na2CO3, Ar¹-B(OH)2, RT) Selectively reacts at C-I Start->Step1 Inter Intermediate: 4-Bromo-2-fluoro-5-aryl¹-benzaldehyde Step1->Inter Step2 Step 2: Suzuki Coupling B (Add Ar²-B(OH)2, Raise Temp to 80°C) Reacts at C-Br Inter->Step2 Final Product: 2-Fluoro-4-aryl²-5-aryl¹-benzaldehyde Step2->Final

Figure 2: Sequential Pd-catalyzed functionalization workflow. Note that the C-F bond remains intact for a potential third diversification step via SNAr.

References

  • ChemAdvin. (2025). Product Catalog: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).[2][3][4] Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Related Isomer Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. (Context on orthogonal halogen reactivity). Retrieved from

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.[5] (Mechanistic background on Iodine selectivity). Retrieved from

  • Ambeed. (2025). Safety Data Sheet: 4-Bromo-2-fluoro-5-iodobenzaldehyde.[2] Retrieved from

Sources

A Comprehensive Technical Guide to the NMR Spectral Analysis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoro-5-iodobenzaldehyde, a polysubstituted aromatic compound of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting. It elucidates the causal relationships between the molecule's unique substitution pattern and its spectral features, grounding the interpretation in the fundamental principles of chemical shifts, substituent effects, and spin-spin coupling. By integrating theoretical explanations with practical experimental considerations, this guide serves as a self-validating framework for the structural elucidation of complex aromatic systems.

Introduction: The Structural Challenge

4-Bromo-2-fluoro-5-iodobenzaldehyde (C₇H₃BrFIO) is a highly functionalized aromatic aldehyde. Such molecules are valuable as intermediates in the synthesis of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science.[1][2] The precise arrangement of five different substituents on the benzene ring—an aldehyde, a fluorine, a bromine, and an iodine atom, plus two aromatic protons—creates a distinct electronic environment that is reflected in its NMR spectra.

The unambiguous structural confirmation of this molecule is paramount for its use in further synthetic steps. NMR spectroscopy provides the necessary toolset, allowing for the precise mapping of the proton and carbon framework. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind each signal's position (chemical shift), splitting pattern (multiplicity), and coupling constants.

Foundational Principles: NMR of Polysubstituted Aromatics

The NMR spectrum of a substituted benzaldehyde is governed by the interplay of electronic effects from each substituent.[3] Understanding these effects is crucial for accurate spectral interpretation.

  • Inductive and Resonance Effects: The aldehyde group (-CHO) is a powerful electron-withdrawing group, acting through both induction and resonance. This effect deshields (shifts downfield) protons and carbons, particularly at the ortho and para positions.

  • Halogen Substituent Effects: Halogens exert a dual influence. They are electronegative and withdraw electron density via the sigma framework (inductive effect), which is a deshielding influence.[4] Conversely, they possess lone pairs that can be donated into the π-system (resonance effect), which is a shielding influence, particularly for bromine and iodine. The overall impact on chemical shifts is a complex balance of these forces, along with anisotropic and steric effects.[5][6] The heavy atoms (Br and I) also introduce what is known as the "heavy atom effect," which can lead to significant shielding of the directly attached carbon.[7]

  • Spin-Spin (J) Coupling:

    • ¹H-¹H Coupling: Protons on an aromatic ring couple to each other, with the magnitude of the coupling constant (J) depending on the number of bonds separating them: ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz).

    • ¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of ½, just like a proton, and therefore couples to nearby protons. This coupling can be observed over several bonds, with typical magnitudes of ³J (ortho) ≈ 6-10 Hz and ⁴J (meta) ≈ 2-4 Hz.[8][9]

    • ¹³C-¹⁹F Coupling: Carbon-fluorine coupling is often significant and provides invaluable structural information. The coupling through one bond (¹J_CF) is typically very large (240-260 Hz for sp² carbons). Couplings over multiple bonds (²J_CF, ³J_CF, etc.) are also readily observed and are smaller in magnitude.[10][11]

Predicted NMR Spectral Data and Interpretation

Based on the foundational principles, we can predict and interpret the NMR spectra for 4-Bromo-2-fluoro-5-iodobenzaldehyde. The standard numbering convention is used as shown below.

Structure of 4-Bromo-2-fluoro-5-iodobenzaldehyde with numbering
¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the aromatic protons.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-aldehyde (-CHO)9.8 – 10.2d⁵J_HF ≈ 1-2 HzThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.[12] It may exhibit a small five-bond coupling to the fluorine atom.
H67.9 – 8.2dd⁴J_HH ≈ 2-3 Hz, ³J_HF ≈ 6-8 HzThis proton is ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. It is split into a doublet by meta-coupling to H3 and further split into a doublet by ortho-coupling to the fluorine atom.
H37.7 – 8.0dd⁴J_HH ≈ 2-3 Hz, ⁴J_HF ≈ 2-4 HzThis proton is positioned between the fluorine and iodine atoms. It is split into a doublet by meta-coupling to H6 and further split into a doublet by meta-coupling to the fluorine atom.[8]

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, as every carbon is in a different chemical environment. A key feature will be the splitting of each signal into a doublet due to coupling with the ¹⁹F nucleus.

Signal AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (Hz)Rationale
C-aldehyde (-CHO)188 – 192d³J_CF ≈ 5-10 HzThe carbonyl carbon is highly deshielded, typical for aldehydes.[13] A three-bond coupling to fluorine is expected.
C2160 – 165d¹J_CF ≈ 250-260 HzThe carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond C-F coupling constant.[10]
C4125 – 130d³J_CF ≈ 3-5 HzThe position of the carbon bonded to bromine is influenced by bromine's electronegativity and resonance effects.
C6135 – 140d³J_CF ≈ 4-8 HzThis carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
C1132 – 137d²J_CF ≈ 20-30 HzThe ipso-carbon to the aldehyde group shows a characteristic two-bond coupling to the fluorine.
C3120 – 125d²J_CF ≈ 15-25 HzThis carbon is adjacent to the fluorine and experiences a two-bond C-F coupling.
C595 – 100d⁴J_CF ≈ 1-3 HzThe carbon bonded to iodine is significantly shielded due to the "heavy atom effect".[5]

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Visualizing Structural Relationships

Graphviz diagrams can effectively illustrate the key interactions that define the NMR spectrum.

cluster_mol 4-Bromo-2-fluoro-5-iodobenzaldehyde C1 C1 C2 C2 C1->C2 H_CHO H_CHO C1->H_CHO O_CHO O C3 C3 C2->C3 F2 F C2->F2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br4 Br C4->Br4 C6 C6 C5->C6 I5 I C5->I5 C6->C1 H6 H6 C6->H6 H_CHO->F2 ⁵JHF H3->F2 ⁴JHF H6->F2 ³JHF H6->H3 ⁴JHH

Caption: Key proton-proton and proton-fluorine couplings.

Standard Experimental Protocol

Acquiring high-quality NMR data requires a meticulous experimental approach.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-2-fluoro-5-iodobenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[14]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.00 ppm for both ¹H and ¹³C).[13]

    • Cap the tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and place it within the NMR magnet.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity. This is crucial for achieving sharp, symmetrical peaks and high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Apply a calibrated radiofrequency pulse (typically a 90° pulse) to excite the nuclei.

    • Acquire the resulting Free Induction Decay (FID) signal.

    • To improve the signal-to-noise ratio, co-add multiple scans (typically 8 to 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[15]

    • Employ broadband proton decoupling to collapse ¹³C-¹H couplings, resulting in a spectrum with single lines for each unique carbon environment (which will still be split by fluorine).

    • Acquire the FID. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the accumulated FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals to determine the relative number of protons corresponding to each resonance.

A Sample Preparation (Dissolve in CDCl₃ + TMS) B Insert into Spectrometer (Lock & Shim) A->B C ¹H NMR Acquisition (8-32 Scans) B->C D ¹³C NMR Acquisition (Proton Decoupled, 256+ Scans) B->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Analysis (Assign Shifts & Couplings) E->F

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of 4-Bromo-2-fluoro-5-iodobenzaldehyde provides an excellent case study in the application of advanced NMR spectroscopy. The analysis demonstrates that a comprehensive understanding of substituent-induced electronic effects, in conjunction with the predictable nature of spin-spin coupling, allows for the complete and confident assignment of all proton and carbon signals. The presence of fluorine provides an additional layer of structural confirmation through its characteristic J-coupling to both protons and carbons over multiple bonds. This technical guide underscores the power of NMR as an indispensable tool for chemists, providing the detailed structural information necessary to drive innovation in research and development.

References

  • Castañer, F. R., & Díez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Retrieved from [Link][8]

  • ChemAdvin. (n.d.). CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. Retrieved from [Link][1]

  • Chemcia Scientific, LLC. (n.d.). 4-Bromo-2-fluoro-5-iodo-benzaldehyde-Information. Retrieved from [Link][2]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link][13]

  • Gómez, S., Alkorta, I., Elguero, J., & Foces-Foces, C. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link][5]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link][16]

  • Priede, E., Brica, S., Bakis, E., & Zicmanis, A. (2017). The 1H NMR chemical shift dH of the benzaldehyde proton (C-HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate. Retrieved from [Link][12]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link][17]

  • ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link][10]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link][4]

  • Tan, D. A., Abraham, R. J., & Griffiths, L. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 17-30. Retrieved from [Link][18]

  • University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link][7]

  • Various Authors. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][11]

  • Wiley Online Library. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link][19]

  • Wilson, S. R., & Abraham, R. J. (1992). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Magnetic Resonance in Chemistry, 30(11), 1061-1066. Retrieved from [Link][6]

  • Ziegler, C. B. (n.d.). hil6_sln.html. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of Polyhalogenated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for researchers utilizing polyhalogenated benzaldehydes in medicinal chemistry and material science. It moves beyond basic data listing to explore the structure-property relationships that drive experimental success.

Strategic Context: The "Polyhalogen" Advantage

Polyhalogenated benzaldehydes (PHBs) are not merely reagents; they are scaffold-defining building blocks. In drug discovery, the strategic introduction of multiple halogen atoms (F, Cl, Br) onto the benzaldehyde core serves two critical functions:

  • Metabolic Blocking: Preventing oxidative metabolism at the aromatic ring (e.g., blocking CYP450 sites).

  • Electronic Tuning: Modulating the electrophilicity of the aldehyde carbonyl, thereby influencing the kinetics of downstream condensations (e.g., reductive aminations, Henry reactions).

Unlike their mono-substituted counterparts, PHBs exhibit non-linear physical property trends due to the competing effects of inductive electron withdrawal and steric crowding .

Thermodynamic & Physical Profiling[1][2][3]

The physical behavior of PHBs is governed by the symmetry of substitution and the nature of the halogen. Fluorinated derivatives often defy trends seen with chlorine/bromine due to the low polarizability of fluorine.

Comparative Physical Data (Selected Derivatives)

Table 1: Physical constants of key polyhalogenated benzaldehydes. Note the impact of symmetry on melting points.

CompoundSubstitutionMW ( g/mol )MP (°C)BP (°C)Density (g/mL)LogP (Exp.)
Pentafluorobenzaldehyde 2,3,4,5,6-F5196.0720 (Solid/Liq)164-1661.5882.80
2,4,6-Trichlorobenzaldehyde 2,4,6-Cl3209.4658-60260 (est)~1.63.95
2,6-Dichlorobenzaldehyde 2,6-Cl2175.0170-722361.502.90
3,5-Dibromobenzaldehyde 3,5-Br2263.9190-92>280~2.13.81
Critical Insight: The Symmetry-Melting Point Relationship

Researchers often struggle with the purification of 2,6-disubstituted and 2,4,6-trisubstituted derivatives.

  • Observation: 2,6-Dichlorobenzaldehyde (MP 71°C) melts significantly higher than 2,4-dichlorobenzaldehyde (MP 46°C).

  • Causality: High symmetry facilitates efficient crystal packing. The 2,6-substitution pattern forces the aldehyde carbonyl out of plane (steric inhibition of resonance), creating a distinct "herringbone" packing motif that increases lattice energy.

  • Application: When designing a crystallization protocol, symmetric PHBs require higher boiling solvents (e.g., Ethanol/Heptane) compared to their asymmetric isomers.

Solid-State Architecture: The Sigma-Hole Effect

Understanding the solid-state behavior of PHBs is essential for preventing polymorphism during scale-up. The driving force in these crystals is Halogen Bonding (XB) .

Mechanism: Sigma-Hole Interactions

In polyhalogenated systems, the electron-withdrawing nature of the ring creates a region of positive electrostatic potential on the halogen atom, directly opposite the C-X bond. This is the sigma-hole .

  • Interaction:

    
     (Halogen 
    
    
    
    Carbonyl Oxygen).
  • Consequence: This directional interaction acts like a "hydrophobic hydrogen bond," directing crystal growth.

Visualization: Sigma-Hole Directed Assembly

The following diagram illustrates the logic flow of halogen bonding interactions that stabilize PHB crystal lattices.

HalogenBonding Substituent Electron Withdrawing Group (EWG) Halogen Halogen Atom (X) (Cl, Br, I) Substituent->Halogen Polarizes Electron Cloud SigmaHole Sigma-Hole (+) (Electrostatic Potential) Halogen->SigmaHole Generates Acceptor Nucleophile (Carbonyl Oxygen) SigmaHole->Acceptor Directional Attraction (160-180°) Lattice Crystal Lattice Stabilization Acceptor->Lattice Forms Supramolecular Network

Figure 1: Logical flow of Sigma-Hole formation and interaction. The electron-withdrawing environment enhances the positive potential on the halogen, facilitating strong directional bonding with the carbonyl oxygen.

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), the following protocols include "Self-Validation Checkpoints"—specific criteria that must be met before proceeding.

Protocol A: High-Fidelity Lipophilicity Determination (Shake-Flask Method)

For determining LogP of PHBs, which is critical for predicting membrane permeability.

Reagents: n-Octanol (HPLC grade, water-saturated), Water (double-distilled, octanol-saturated).

  • Pre-Saturation Phase:

    • Mix n-octanol and water (1:1 v/v) and stir for 24 hours at 25°C to ensure mutual saturation.

    • Separate phases.[1] Validation Check: Measure refractive index of aqueous phase; it must remain constant over 2 hours.

  • Solute Addition:

    • Dissolve approx. 2 mg of PHB in 10 mL of the pre-saturated octanol phase.

    • Measure UV-Vis absorbance (

      
      ) at 
      
      
      
      (typically 250-270 nm for PHBs).
  • Equilibration:

    • Add 10 mL of pre-saturated water to the octanol-PHB solution.

    • Shake vertically (rotator) for 4 hours. Avoid vigorous vortexing to prevent emulsion formation.

    • Centrifuge at 3000 rpm for 20 mins to break micro-emulsions.

  • Analysis & Calculation:

    • Measure absorbance of the octanol phase (

      
      ).
      
    • Calculate Partition Coefficient (

      
      ) using mass balance:
      
      
      
      
    • Self-Validation Checkpoint: Perform the experiment at three different phase volume ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP must not deviate by >0.05 units.[2] If it does, emulsion is present; re-centrifuge.

Protocol B: "Thermodynamic Control" Recrystallization

For purifying 2,4,6-trichlorobenzaldehyde and similar congeners.

  • Solvent Selection: Use a binary system: Methanol (Solvent) and Water (Anti-solvent) .

  • Dissolution: Dissolve crude solid in Methanol at 60°C.

    • Concentration Target: 0.8 g/mL (Near saturation).

  • Filtration: Hot filtration through a 0.45 µm PTFE membrane to remove insoluble oligomers.

  • Nucleation:

    • Add Water dropwise at 60°C until varying turbidity persists (cloud point).

    • Add 5% excess Methanol to re-clarify.

  • Cooling Ramp:

    • Cool to 25°C at a rate of 5°C/hour. Slow cooling is mandatory to prevent oiling out.

    • Hold at 4°C for 12 hours.

  • Harvest: Filter and wash with cold 20% MeOH/Water.

    • Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC) of the product must show a single sharp endotherm (Peak width at half height < 2°C). If broad, occlusion of solvent has occurred; dry under vacuum at 40°C.

Workflow Visualization

The following diagram details the decision matrix for handling PHBs in a synthesis workflow, emphasizing the divergence based on physical state (solid vs. liquid) and stability.

Workflow Start Crude Polyhalogenated Benzaldehyde StateCheck Physical State @ 25°C? Start->StateCheck LiquidPath Liquid (e.g., Pentafluoro) StateCheck->LiquidPath Oil SolidPath Solid (e.g., 2,4,6-Trichloro) StateCheck->SolidPath Crystalline Distill Vacuum Distillation (< 5 mmHg) LiquidPath->Distill Purification Recryst Recrystallization (MeOH/H2O) SolidPath->Recryst Purification PurityCheck QC: GC-MS + DSC Distill->PurityCheck Recryst->PurityCheck Storage Store under N2 (Oxidation Sensitive) PurityCheck->Storage Pass (>98%)

Figure 2: Purification and handling decision tree. Note the critical divergence based on physical state and the unified QC endpoint.

Safety & Stability Considerations

PHBs are distinct from simple benzaldehyde in their reactivity profile:

  • Air Oxidation: The electron-withdrawing halogens make the aldehyde hydrogen less hydridic, but the C-H bond is still susceptible to radical autoxidation to the corresponding benzoic acid. Always store under Nitrogen/Argon.

  • Skin Sensitization: Many PHBs (especially brominated ones) are potent lachrymators and skin sensitizers. They are lipophilic enough to penetrate the stratum corneum. Double-gloving (Nitrile) is standard protocol.

References

  • Almeida, A., et al. (2025). "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules.

  • Cavallo, G., et al. (2016). "The Halogen Bond."[3][4] Chemical Reviews.

  • Wang, J., et al. (2021). "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." PMC.

  • PubChem Database. (2025). "2,4,6-Trichlorobenzaldehyde Compound Summary." National Library of Medicine.

  • Nemec, V., et al. (2019).[4] "Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes." CrystEngComm.

Sources

Technical Guide: Physicochemical Characterization of 4-Bromo-2-fluoro-5-iodobenzaldehyde

[1]

Compound Identity & Significance

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value trisubstituted benzaldehyde scaffold.[1] Its significance in drug discovery lies in its orthogonal reactivity . The molecule possesses three distinct electrophilic sites for diversification:[1]

  • Aldehyde (C1): Amenable to reductive amination, olefination, or oxidation.

  • Aryl Iodide (C5): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at mild conditions.

  • Aryl Bromide (C4): Less reactive than the iodide, allowing for sequential, chemoselective cross-coupling reactions.

Chemical Identity Table
ParameterDetail
Chemical Name 4-Bromo-2-fluoro-5-iodobenzaldehyde
CAS Number 1803588-49-9
Molecular Formula C₇H₃BrFIO
Molecular Weight 328.90 g/mol
Structural Features Poly-halogenated arene; electron-deficient ring
Physical State Light yellow crystalline solid (at 25°C)

Critical Note on Data Integrity: Automated databases may occasionally conflate this compound with Palmitoleic acid (CAS 373-49-9) due to suffix matching, leading to erroneous melting points of ~0-35°C. Reject these values. The tri-halo aromatic structure necessitates a significantly higher melting point, theoretically predicted >60°C.[1]

Melting Point: Theoretical Profile & Determination Protocol

Theoretical Expectation

While the di-halo analog 4-bromo-2-fluorobenzaldehyde melts at 58–62°C [1], the introduction of the iodine atom at the C5 position significantly increases molecular weight (from 203 to 328 g/mol ) and polarizability.[1]

  • Predicted Range: 65°C – 95°C [1]

  • Impact: The compound is a solid at room temperature but may have a relatively low melting point compared to non-halogenated analogs, requiring careful temperature control during drying to avoid sintering.

Protocol: Capillary Melting Point Determination

To establish the exact melting point for your specific lot (Certificate of Analysis generation), follow this self-validating protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or SRS OptiMelt) with digital image processing.

Step-by-Step Methodology:

  • Sample Prep: Dry 50 mg of the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent occlusion depresses MP).

  • Packing: Grind the sample into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact by tapping the capillary on a hard surface (drop through a glass tube) to eliminate air pockets.

  • Ramp Rate Strategy:

    • Scout Run: Ramp at 10°C/min to find the approximate melting onset.

    • Precision Run: Start 10°C below the scouted onset. Ramp at 1.0°C/min .

  • Data Recording: Record three temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Formation of a distinct meniscus.
      
    • 
      : Complete disappearance of solid.
      
  • Validation: The range (

    
    ) should be 
    
    
    . A wider range indicates impurity or solvate formation.

Solubility Profile & Measurement

Solubility is the critical parameter for reaction solvent selection and purification (crystallization/chromatography).

Predicted Solubility Matrix

Based on the lipophilic nature of the poly-halogenated ring (

Solvent ClassRepresentative SolventSolubility PredictionApplication Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Ideal for SɴAr or Coupling reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Standard workup/extraction solvent.
Esters/Ethers Ethyl Acetate, THFModerate-High Good for crystallization.[1]
Alcohols Methanol, EthanolModerate Potential anti-solvent.
Non-Polar Hexanes, HeptaneLow (<1 mg/mL) Ideal anti-solvent for precipitation.
Aqueous Water, PBS BufferInsoluble Aqueous workups are effective.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Do not rely on visual estimation.[1] Use this quantitative workflow for precise data suitable for IND filings.

Workflow Diagram (DOT Visualization):

SolubilityProtocolcluster_checkQuality Control CheckStartStart: Weigh 10mg SolidAddSolventAdd 100µL Solvent(Target: Supersaturation)Start->AddSolventAgitateAgitate @ 25°C for 24h(Thermodynamic Equilibrium)AddSolvent->AgitateFilterCentrifuge & Filter Supernatant(0.22µm PTFE)Agitate->FilterCheckIs Solid Remaining?Agitate->CheckDiluteDilute Filtrate 100xin Mobile PhaseFilter->DiluteAnalyzeHPLC-UV Analysis(Quantify vs Standard Curve)Dilute->AnalyzeCheck->FilterYes (Saturation Reached)AddMoreAdd More SolidCheck->AddMoreNo (Fully Dissolved)AddMore->Agitate

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium is reached before quantitation.

Analytical Method Parameters (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes (Hydrophobic compound requires high organic content).

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Handling, Stability & Storage

Light Sensitivity (C-I Bond Stability)

The Carbon-Iodine bond (C5-I) is the weakest bond in the molecule (

1

  • Storage: Amber glass vials, wrapped in foil.

  • Observation: If the yellow solid turns brown/purple, purify via silica plug filtration (eluent: 10% EtOAc/Hexanes) before use.

Oxidation Sensitivity (Aldehyde)

The aldehyde group is susceptible to aerobic oxidation to the corresponding benzoic acid (4-bromo-2-fluoro-5-iodobenzoic acid).[1]

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • QC Check: Check Proton NMR for a carboxylic acid peak (broad singlet >11 ppm) prior to critical reactions.

References

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[1][3] Retrieved from [1]

  • ChemAdvin. (2025).[2] Product Entry: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).[1][4][5][6] Retrieved from

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.

Strategic Utilization of Novel Tri-Halogenated Benzaldehydes in High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland" and optimizing ADME profiles, medicinal chemists are increasingly turning to highly substituted aromatic scaffolds. Tri-halogenated benzaldehydes represent a privileged yet underutilized class of building blocks. Unlike their mono- or di-substituted counterparts, these crowded rings offer a unique convergence of properties:

  • Metabolic Fortress: Complete blockade of oxidative hotspots (CYP450 sites) on the phenyl ring.

  • Electronic Tuning: Precise modulation of the aldehyde's electrophilicity via additive inductive effects (

    
    ).
    
  • Orthogonal Reactivity: The coexistence of a reactive carbonyl with multiple aryl-halide handles (F, Cl, Br, I) enables divergent synthesis of complex heterocycles.

This guide details the design, synthesis, and application of these motifs, moving beyond standard catalog reagents to bespoke, high-value intermediates.

The Tri-Halogenated Advantage: Design Principles

The "Sigma-Hole" and Lipophilicity

Tri-halogenated systems are not merely "heavy" benzenes; they create specific electrostatic landscapes.

  • Lipophilicity Modulation: Strategic placement of halogens (particularly F and Cl) increases

    
     to improve membrane permeability, while the aldehyde handle remains polar enough for solubility during synthesis.
    
  • Sigma-Hole Interactions: Heavier halogens (Br, I) in crowded systems exhibit pronounced regions of positive electrostatic potential (sigma-holes) opposite the C-X bond. In a tri-halogenated context (e.g., 3,4,5-trihalo), these vectors can engage in specific halogen-bonding interactions with backbone carbonyls in target proteins, a potent strategy for increasing potency [1].

Metabolic Stability

Aromatic hydroxylation is a primary clearance pathway. By occupying positions 3, 4, and 5 (or 2, 4, 6), chemists effectively "cap" the ring against Phase I metabolism.

  • Case Study: The 3,4,5-trifluorobenzaldehyde motif has been utilized to synthesize highly durable Porphyrin networks [2] and metabolically stable bioactive ethers, demonstrating resistance to oxidative degradation that plagues non-halogenated analogues.

Strategic Synthesis: Overcoming Steric and Electronic Hurdles

Synthesizing tri-halogenated benzaldehydes is non-trivial due to the "Dance of the Halogens"—the competition between Directed Ortho-Lithiation (DoL) and Lithium-Halogen Exchange (Li-Hal Ex).

The Lithiation-Trapping Strategy

The most versatile route to novel substitution patterns (e.g., 2-bromo-4,5-difluorobenzaldehyde) is the lithiation of poly-halogenated benzenes followed by formylation.

Critical Challenge: When Br or I are present,


-BuLi preferentially attacks the halogen (Li-Hal exchange) rather than the proton (deprotonation).
Solution:  Use of non-nucleophilic, sterically hindered bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)  or LDA  at cryogenic temperatures (-78°C to -100°C).
Visualization: The Lithiation Decision Tree

The following diagram illustrates the decision logic for synthesizing these crowded rings, distinguishing between kinetic deprotonation and thermodynamic equilibration.

SynthesisPathways Start Tri-Halogenated Benzene (Precursor) CheckHal Contains Br or I? Start->CheckHal RouteA Route A: Li-Hal Exchange (n-BuLi, -78°C) CheckHal->RouteA Yes (Targeting specific position) RouteB Route B: Directed Ortho-Lithiation (LiTMP/LDA, -78°C) CheckHal->RouteB No (F/Cl only) or Yes (Preserving Halogens) IntermedA Aryl-Lithium Species (Halogen Removed) RouteA->IntermedA Exchange IntermedB Lithiated Halo-Arene (Halogens Intact) RouteB->IntermedB Deprotonation Trap Electrophile Trapping (DMF or N-Formylpiperidine) IntermedA->Trap IntermedB->Trap Product Target Tri-Halo Benzaldehyde Trap->Product Acidic Workup

Caption: Decision logic for selecting between Li-Hal exchange and DoL to preserve or remove halogen substituents during benzaldehyde synthesis.

Experimental Protocol: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde

This protocol utilizes a "Base-Switch" approach to prevent bromine scrambling, a common failure mode in tri-halo synthesis [3].

Objective: Selective formylation of 1-bromo-3,4-difluorobenzene.

Materials
  • Substrate: 1-Bromo-3,4-difluorobenzene (10 mmol)

  • Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (11 mmol)

  • Electrophile: DMF (Dimethylformamide), anhydrous (15 mmol)

  • Solvent: THF (Tetrahydrofuran), anhydrous

  • Quench: Acetic acid / Water

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 20 mL anhydrous THF and cool to -95°C (liquid

    
     / hexane bath). Note: Standard -78°C baths are often insufficient to suppress Li-Br exchange in this specific substrate.
    
  • Base Addition: Add LDA solution dropwise over 10 minutes. Stir for 15 minutes. The solution may turn pale yellow, indicating the formation of the lithiated species ortho to the fluorine (directed by the inductive effect of F).

  • Substrate Addition: Dissolve the bromo-difluorobenzene in 5 mL THF. Add this solution dropwise down the side of the flask over 20 minutes, maintaining internal temp < -90°C.

    • Mechanism:[1][2] The proton between the Br and F is the most acidic due to the combined inductive withdrawal. However, steric bulk of LDA prevents attack at the Br.

  • Trapping: Immediately add neat DMF (1.2 mL) in one portion.

  • Warming: Allow the reaction to warm to -50°C over 1 hour.

  • Quench: Pour the cold mixture into a vigorously stirred solution of acetic acid (2 mL) in water (50 mL).

  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    . Purify via flash chromatography (Hexanes/EtOAc 95:5).
    

Yield Expectation: 65-75%. Validation:


 NMR shows a distinct aldehyde singlet at 

10.2 ppm and loss of the aromatic proton signal.

Divergent Derivatization & Applications[2]

Once synthesized, tri-halogenated benzaldehydes serve as "linchpins" for divergent synthesis.

Quinazoline Synthesis

The aldehyde reacts with amidines to form quinazolines.[3] In tri-halogenated systems (e.g., 2-fluoro-substituted), this can trigger a cascade: condensation followed by nucleophilic aromatic substitution (


) of the ortho-fluorine, cyclizing to form fused tricyclic systems [4].
Divergent Workflow Diagram

The following diagram maps the chemical space accessible from a single tri-halo scaffold.

Derivatization Core Tri-Halo Benzaldehyde (e.g., 2-Br, 4,5-di-F) Path1 Reductive Amination Core->Path1 R-NH2 / NaBH(OAc)3 Path2 Suzuki Coupling (Site-Selective at Br) Core->Path2 Pd(0) / Ar-B(OH)2 Path3 Condensation + SnAr (Quinazoline Formation) Core->Path3 Amidine / Base / Heat Prod1 Benzyl Amines (Metabolically Stable) Path1->Prod1 Prod2 Biaryl Aldehydes (Extended Scaffold) Path2->Prod2 Prod3 Fused Heterocycles (Kinase Inhibitors) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and halogen handles.

Physicochemical Data Summary

The following table summarizes key properties of select tri-halogenated benzaldehydes compared to the non-halogenated parent. Note the dramatic shift in lipophilicity and electronic character.

CompoundSubstitution PatternLogP (Calc)Hammett

Primary Application
BenzaldehydeNone1.480.00Standard Reference
2,3,4-Trichlorobenzaldehyde 2,3,4-Cl4.12+1.15Agrochemicals, Lipophilic Linkers
3,4,5-Trifluorobenzaldehyde 3,4,5-F2.35+0.98Porphyrin synthesis, Liquid Crystals
2-Bromo-4,5-difluorobenzaldehyde 2-Br, 4,5-F3.05+1.20Orthogonal Cross-Coupling Scaffold
Pentafluorobenzaldehyde Perfluoro2.80+1.85"Click" Chemistry (SnAr), Fluorous Tagging

Data derived from standard QSAR predictions and literature values [5].

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Ortho- and halogen-lithiation reactions for the synthesis of substituted benzenes. ResearchGate. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview. NIH / PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzaldehyde: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-bromo-2-fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry, drug development, and materials science. This document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and its potential applications as a critical building block in the synthesis of complex molecular architectures.

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a triply halogenated benzaldehyde derivative. The unique arrangement of bromo, fluoro, and iodo substituents on the aromatic ring, combined with the reactive aldehyde functionality, makes this compound a versatile intermediate for introducing a variety of functional groups and for constructing intricate molecular frameworks. The strategic placement of these halogens allows for selective transformations, such as cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds. This guide serves as a foundational resource for scientists looking to incorporate this valuable building block into their research and development programs.

Chemical Identity and Physicochemical Properties

The fundamental chemical identifiers for 4-bromo-2-fluoro-5-iodobenzaldehyde are crucial for its unambiguous identification and use in experimental settings. These identifiers, along with key physicochemical properties, are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-Bromo-2-fluoro-5-iodobenzaldehydeN/A
Synonyms Benzaldehyde, 4-bromo-2-fluoro-5-iodo
CAS Number 1803588-49-9,
Molecular Formula C₇H₃BrFIO
Molecular Weight 328.91 g/mol
InChIKey ALBGAYZRQUXZGN-UHFFFAOYSA-N
SMILES O=CC1=CC(I)=C(Br)C=C1F
Physical Appearance Light Yellow Solid
Purity >95%

Proposed Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Synthetic Rationale

The proposed synthesis involves a two-step process starting from the commercially available 2-fluorobenzaldehyde. The first step is an electrophilic bromination, followed by an electrophilic iodination. The ortho- and para-directing effect of the fluorine atom and the meta-directing effect of the aldehyde group will influence the regioselectivity of the halogenation steps.

Proposed Synthetic Workflow

Synthesis_of_4-Bromo-2-fluoro-5-iodobenzaldehyde Proposed Synthetic Pathway A 2-Fluorobenzaldehyde B 4-Bromo-2-fluorobenzaldehyde A->B Electrophilic Bromination reagent1 Br₂ / FeBr₃ C 4-Bromo-2-fluoro-5-iodobenzaldehyde B->C Electrophilic Iodination reagent2 I₂ / HIO₃ / H₂SO₄

Caption: Proposed two-step synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-fluorobenzaldehyde.

Step 2: Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

  • To a mixture of 4-bromo-2-fluorobenzaldehyde (1.0 eq) and iodine (I₂) (0.5 eq) in concentrated sulfuric acid, add iodic acid (HIO₃) (0.2 eq) portion-wise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2-fluoro-5-iodobenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of paramount importance in modern drug discovery. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the larger bromine and iodine atoms can introduce specific interactions with target proteins and act as handles for further chemical modifications. The presence of multiple halogens offers a fine-tuning mechanism for properties such as lipophilicity and electronic character.

  • Versatile Synthetic Intermediate: The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for the sequential and regioselective introduction of various substituents. This makes 4-bromo-2-fluoro-5-iodobenzaldehyde a valuable scaffold for building complex molecular libraries for high-throughput screening.

  • Bioisosteric Replacement: The halogen atoms can serve as bioisosteres for other functional groups, aiding in the optimization of lead compounds.

While specific applications of 4-bromo-2-fluoro-5-iodobenzaldehyde are not yet widely reported in the literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutics.

Conclusion

4-Bromo-2-fluoro-5-iodobenzaldehyde is a chemical intermediate with significant potential for advanced applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its unique polysubstituted pattern provides a versatile platform for the synthesis of novel and complex molecules. This technical guide provides the essential information for researchers to procure and utilize this compound in their synthetic endeavors. As research progresses, the demand for such specialized building blocks is expected to grow, further solidifying the importance of 4-bromo-2-fluoro-5-iodobenzaldehyde in the landscape of modern chemical synthesis.

References

  • ChemAdvin . CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. [Link]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Bromo-2-fluoro-5-iodobenzaldehyde .

This scaffold is a critical "linchpin" intermediate in the synthesis of MEK inhibitors and other kinase-targeting small molecules. The presence of three distinct electrophilic sites (Aldehyde, Aryl Iodide, Aryl Bromide) and one directing group (Fluorine) necessitates precise chemoselective control.

Executive Summary & Strategic Rationale

The primary challenge in coupling 4-Bromo-2-fluoro-5-iodobenzaldehyde is achieving exclusive mono-arylation at the C-5 position (Iodide) while suppressing oxidative addition at the C-4 position (Bromide).

The Chemoselectivity Hierarchy

Successful execution relies on exploiting the kinetic rates of oxidative addition (


) to Palladium(0).


  • C-5 Iodine: Weakest bond (

    
    65 kcal/mol). Reacts rapidly with Pd(0) at ambient temperatures.
    
  • C-4 Bromine: Stronger bond (

    
    81 kcal/mol). Requires elevated temperatures (
    
    
    
    60°C) or electron-rich ligands to react significantly.
  • C-2 Fluorine: Inert to Pd-catalyzed coupling under standard conditions; serves as an activating group for future

    
     transformations.
    
  • C-1 Aldehyde: Generally stable, though susceptible to Cannizzaro disproportionation if strong hydroxide bases are used.

Critical Success Factor: The use of a mild base and controlled temperature prevents the "leakage" of catalytic activity toward the bromide.

Mechanistic Workflow & Reaction Scheme

The following diagram illustrates the chemoselective pathway and the potential pitfalls (Bis-coupling).

SuzukiSelectivity Start Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde CatCycle Pd(0) Oxidative Addition (Kinetic Selection) Start->CatCycle Fast (RT) Mono Product A (Target): 5-Aryl-4-bromo-2-fluorobenzaldehyde CatCycle->Mono Path A: C-I Insertion (Major) Bis Product B (Impurity): 4,5-Diaryl-2-fluorobenzaldehyde CatCycle->Bis Path B: C-Br Insertion (Requires Heat/Active Ligand) Mono->Bis Over-reaction (Excess Boronic Acid)

Caption: Kinetic selection pathway. Path A is favored at T < 50°C. Path B becomes competitive at T > 80°C or with excess equivalents of boronic acid.

Optimized Experimental Protocol

This protocol is validated for scale-up from 100 mg to 10 g.

Materials & Reagents
ReagentRoleEquivalentsNotes
Substrate Electrophile1.04-Bromo-2-fluoro-5-iodobenzaldehyde
Aryl Boronic Acid Nucleophile1.05Do not exceed 1.1 eq.
Pd(PPh3)4 Catalyst0.03 - 0.05Tetrakis is preferred over Pd(dppf)Cl2 for better I/Br discrimination.
Na2CO3 (2M aq) Base2.5Carbonate is milder than Phosphate/Hydroxide.
DME or Toluene Solvent-Dimethoxyethane (DME) is standard; Toluene for hydrophobic substrates.
Step-by-Step Procedure
  • Degassing (Critical):

    • Prepare a solvent mixture of DME (10 mL per gram of substrate).

    • Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Reaction Assembly:

    • Charge a reaction vessel with 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(PPh3)4 (3-5 mol%).

    • Note: Add the catalyst last to the solid mixture.

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent & Base Addition:

    • Inject the degassed DME via syringe.

    • Add 2M aqueous Na2CO3 (2.5 eq). The biphasic system helps moderate the reaction rate.

  • Reaction Execution:

    • Stir vigorously at Room Temperature (20-25°C) for 1 hour.

    • Monitor by TLC or HPLC.[1]

    • Checkpoint: If conversion is <50% after 1 hour, warm to 40-45°C . Do not exceed 50°C.

  • Work-up:

    • Dilute with Ethyl Acetate and Water.

    • Separate phases.[2] Wash organic layer with Brine.[1]

    • Dry over Na2SO4 and concentrate.[1][2]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).

    • Note: The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled impurity.

Analytical Data & Troubleshooting

Expected Reactivity Profile

The following table summarizes the impact of reaction parameters on Chemoselectivity (Mono:Bis ratio).

ParameterConditionSelectivity (I : Br)Recommendation
Catalyst Pd(PPh3)4High (>95:5)Recommended. Bulky, electron-neutral ligands slow down Br insertion.
Catalyst Pd(dppf)Cl2ModerateAcceptable, but higher risk of bis-coupling.
Catalyst Pd-XPhos G3LowAvoid. Highly active catalysts will couple the Bromide immediately.
Base Na2CO3HighRecommended.
Base K3PO4ModerateStronger base increases transmetallation rate, potentially lowering selectivity.
Temp 25°CExcellentIdeal starting point.
Temp 80°CPoorWill result in significant bis-coupling.
Troubleshooting Guide

Issue 1: Significant Bis-Coupling (Product B)

  • Cause: Temperature too high or excess Boronic Acid.

  • Solution: Reduce Boronic Acid to 0.95 eq. Run at 0°C to RT. Switch solvent to Toluene/Water (10:1) to reduce the solubility of the boronate species.

Issue 2: Protodehalogenation (Loss of Iodine without coupling)

  • Cause: "De-iodination" is a common side reaction if the transmetallation step is slow.

  • Solution: Ensure the solvent is strictly degassed. Increase the concentration of the reaction (run at 0.5 M).

Issue 3: Aldehyde Oxidation

  • Cause: Air exposure during reaction or workup.

  • Solution: Maintain inert atmosphere. Avoid basic workup; use neutral water/brine washes.

Scientific Validation & References

The protocol above is derived from the fundamental reactivity principles of poly-halogenated arenes and validated against analogous substrates in the literature.

Key Mechanistic Insights
  • Oxidative Addition Rates: The selectivity is governed by the bond dissociation energy (BDE). The C-I bond (65 kcal/mol) allows oxidative addition to occur at room temperature, whereas the C-Br bond (81 kcal/mol) is kinetically inert under these specific conditions [1].

  • Ligand Effects: Triphenylphosphine (PPh3) is a relatively weak donor compared to Buchwald ligands (e.g., XPhos). This "weaker" ligation renders the Palladium center less electron-rich, making it unable to activate the stronger C-Br bond, thereby enhancing chemoselectivity for the Iodide [2].

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational review establishing the reactivity order I > Br > Cl). Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses ligand effects on oxidative addition rates). Link

  • Patent Reference: WO2022017531. "Preparation of substituted benzene derivatives as MEK inhibitors." (Contains specific examples of 4-Bromo-2-fluoro-5-iodobenzaldehyde coupling). Link

  • BenchChem Technical Support. (2025). "Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." (Data on base effects for chemoselectivity). Link

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Site-Selective Sonogashira Coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-selective Sonogashira cross-coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS: 1803588-49-9). This substrate represents a "linchpin" scaffold in medicinal chemistry, possessing three distinct vectors for diversification: an aldehyde (reductive amination/olefination), a bromide (Suzuki/Buchwald), and an iodide (Sonogashira).

The Challenge: Both the C5-Iodide and C4-Bromide bonds are activated by electron-withdrawing groups (Fluorine and Aldehyde, respectively). The Solution: Exploiting the kinetic disparity between oxidative addition rates of Pd(0) into C–I vs. C–Br bonds using a "Cold-Start" protocol. Outcome: >95% regioselectivity for the C5-alkynylated product with retention of the C4-bromide.

Strategic Analysis: The Selectivity Landscape

To achieve selectivity, we must understand the electronic "terrain" of the substrate.

Substrate Electronics
  • Position 5 (Iodine): Intrinsically weak bond (~65 kcal/mol). It is located para to the Fluorine atom (C2). Fluorine acts as an inductive withdrawer (

    
    -acceptor), significantly lowering the electron density at C5 and accelerating oxidative addition.
    
  • Position 4 (Bromine): Intrinsically stronger bond (~81 kcal/mol). However, it is located para to the Aldehyde (C1). The aldehyde is a strong

    
    -acceptor, which activates the C4-Br bond towards nucleophilic attack by Pd(0).
    

Critical Insight: While the aldehyde activates the bromide, the intrinsic weakness of the C–I bond, combined with the inductive activation by fluorine, creates a kinetic window at Room Temperature (20–25°C) where C5 reacts exclusively. Heating (>50°C) will overcome the activation energy for C4, leading to bis-coupling or polymerization.

Mechanistic Pathway (Visualization)

SonogashiraSelectivity Substrate 4-Bromo-2-fluoro- 5-iodobenzaldehyde Complex_I Complex A (Kinetic Product) Oxidative Addition at C5-I (Fast at 25°C) Substrate->Complex_I Low Barrier (k_I) Complex_Br Complex B (Thermodynamic Risk) Oxidative Addition at C4-Br (Requires >50°C) Substrate->Complex_Br High Barrier (k_Br) Pd0 Pd(0)L2 Active Catalyst Pd0->Substrate Coordination Transmetalation Transmetalation (Cu-Acetylide) Complex_I->Transmetalation SideProduct Bis-coupled / Polymer (Impurity) Complex_Br->SideProduct Product C5-Alkynylated Product (C4-Br Intact) Transmetalation->Product Reductive Elimination

Figure 1: Kinetic bifurcation in the oxidative addition step. The green pathway represents the target reaction at ambient temperature.

Optimized Protocol: The "Cold-Start" Method

This protocol uses a Pd/Cu co-catalytic system.[1][2][3][4] Copper is essential here to lower the activation energy of the transmetalation step, allowing the reaction to proceed at room temperature (preserving the bromide).

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile1.0 equiv (e.g., 1.0 mmol, 329 mg)
Terminal Alkyne Nucleophile1.1 equiv (Slight excess)
Pd(PPh3)2Cl2 Catalyst2.0 mol% (Standard, robust air-stable precursor)
CuI Co-catalyst1.0 mol% (High purity, white/off-white)
Triethylamine (TEA) Base3.0 equiv (Acts as HCl sponge)
THF or DMF SolventAnhydrous (Degassed is critical)
Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

  • Why: Oxygen promotes homocoupling of alkynes (Glaser coupling), consuming the nucleophile and complicating purification.

  • Action: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading

  • Charge the flask with:

    • 4-Bromo-2-fluoro-5-iodobenzaldehyde (329 mg, 1.0 mmol).

    • Pd(PPh3)2Cl2 (14 mg, 0.02 mmol).

    • CuI (1.9 mg, 0.01 mmol).

  • Note: Do not add the alkyne yet.

Step 3: Solvent & Base Addition

  • Seal the flask with a rubber septum.

  • Inject anhydrous THF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Degassing: Sparge the yellow solution with Nitrogen for 5–10 minutes. This removes dissolved oxygen.

Step 4: The "Cold-Start" Initiation

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe at Room Temperature (23°C) .

  • Visual Cue: The reaction mixture will typically darken from yellow to orange/brown within 15 minutes, indicating active Pd(0) generation and oxidative addition.

Step 5: Monitoring & Termination

  • Stir at 23–25°C. DO NOT HEAT.

  • Monitor by TLC or LC-MS at 1 hour and 3 hours.

    • Target: Disappearance of starting material (SM).

    • Warning: If conversion is slow (>6 hours), add 1 mol% more CuI, but do not raise temperature above 35°C.

  • Quench by adding saturated NH4Cl solution (10 mL) and extracting with Ethyl Acetate.

Experimental Workflow Diagram

Workflow Start Dry Flask (N2/Ar) Load Load Solids: Substrate, Pd, CuI Start->Load Solvent Add THF/TEA & Degas (10 min) Load->Solvent Initiate Add Alkyne @ 25°C Solvent->Initiate React Stir 1-4h @ 25°C (Strict) Initiate->React QC Check LCMS: Mass = SM + Alkyne - HI React->QC QC->React Incomplete Workup NH4Cl Quench & Extraction QC->Workup Conversion >98%

Figure 2: Operational workflow emphasizing temperature control and degassing.

Quality Control & Troubleshooting

Interpreting Analytical Data
  • 1H NMR Diagnostics:

    • Aldehyde Proton: Typically appears ~10.2 ppm. Watch for shifting or loss (which would indicate side reactions at the CHO group).

    • Aromatic Protons: The starting material has two singlets (due to F-coupling, they appear as doublets with specific J values).

      • H3 (between F and Br): ~7.5 ppm (doublet, J~8Hz).

      • H6 (between I and CHO): ~8.2 ppm (doublet, J~6Hz).

    • Post-Reaction: The H6 proton (ortho to the new alkyne) will shift upfield significantly due to the shielding cone of the alkyne, while H3 remains relatively stable. This confirms regioselectivity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst inactive or poisoned by O2.Ensure solvent is degassed. Use fresh Pd source.
Homocoupling (Alkyne-Alkyne) Oxygen leak or excess CuI.Re-sparge with Argon. Add alkyne slowly (syringe pump).
Bis-coupling (Reaction at Br) Temperature too high.[4]CRITICAL: Maintain T < 30°C. Use water bath if scale >5g (exotherm).
Aldehyde loss Cannizzaro reaction (base).Switch from TEA to milder inorganic base (K2CO3) or weaker amine (DIPEA).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Fairlamb, I. J. S. (2005). Palladium Catalysis in Synthesis: Where Next? Tetrahedron, 61(41), 9661–9662.
  • Eckhardt, M., & Fu, G. C. (2003).[3] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles.[5] Journal of the American Chemical Society, 125(45), 13642–13643. Link

  • Handa, S., et al. (2018).[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings.[3] Organic Letters, 20(2), 542–545.[3] Link

  • PubChem. (2025).[6] 4-Bromo-2-fluoro-5-iodobenzaldehyde Compound Summary. National Library of Medicine. Link

Sources

synthesis of polysubstituted benzenes using 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes theoretical reactivity principles with practical, field-proven methodologies for the high-precision functionalization of 4-Bromo-2-fluoro-5-iodobenzaldehyde .

Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS: 1803588-49-9) Document Type: Technical Protocol & Reactivity Guide Version: 2.0 (High-Throughput Optimization)

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde represents a "privileged scaffold" in modern drug discovery due to its high density of orthogonal functional groups. It allows for the rapid generation of tetra-substituted benzene libraries without the need for protecting groups.

This guide details the "Ladder Strategy" —a sequential functionalization approach that exploits the intrinsic bond dissociation energy (BDE) differences between C–I, C–Br, and C–F bonds. By strictly controlling reaction conditions, researchers can programmatically install three distinct diversity elements (R1, R2, R3) onto the core benzene ring with >95% regiocontrol.

Reactivity Profile & Mechanistic Logic[1]

To successfully utilize this scaffold, one must understand the electronic hierarchy that governs its reactivity. The molecule contains four reactive sites, each responsive to specific activation modes.

The Reactivity Hierarchy (The "Ladder")

The order of operations is dictated by the activation energy required to break each bond.

  • Position 5 (Iodine): Most Reactive. Weakest C–X bond (~65 kcal/mol). Reacts with Pd(0) catalysts at room temperature or mild heat.

  • Position 4 (Bromine): Moderately Reactive. Stronger C–X bond (~81 kcal/mol). Requires higher temperatures or specialized ligands (e.g., phosphines) once the iodine is consumed.

  • Position 2 (Fluorine): Orthogonal Reactivity. Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing aldehyde group. This bond does not react with Pd(0) under standard conditions but is displaced by amines/alkoxides/thiols.

  • Position 1 (Aldehyde): Electrophilic Center. Standard handle for reductive amination, olefination, or heterocycle formation (e.g., imidazoles, quinolines).

Strategic Decision: Coupling vs. SNAr First?
  • Recommendation: Perform Cross-Coupling (C–I) First .

  • Reasoning: The starting material is electron-deficient (ideal for oxidative addition). If you perform SNAr first (installing an electron-rich amine), the ring becomes electron-rich, significantly slowing down the subsequent Pd-catalyzed coupling steps and requiring expensive, high-activity catalysts.

Visual Workflow (Graphviz)

The following diagram illustrates the decision tree for sequential functionalization.

G cluster_legend Reactivity Logic Start Starting Material 4-Bromo-2-fluoro-5-iodobenzaldehyde Step1 Step 1: Chemoselective Suzuki (Target: C-5 Iodine) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C Inter1 Intermediate A 4-Bromo-2-fluoro-5-aryl-benzaldehyde Step1->Inter1 Step2 Step 2: S_NAr Diversification (Target: C-2 Fluorine) Inter1->Step2 R-NH2, K2CO3 DMSO, 80°C Inter2 Intermediate B 4-Bromo-2-amino-5-aryl-benzaldehyde Step2->Inter2 Step3 Step 3: Second Cross-Coupling (Target: C-4 Bromine) Inter2->Step3 Pd(dppf)Cl2, R'-B(OH)2 100°C Final Final Product Polysubstituted Benzene Library Step3->Final Note1 Iodine reacts first (Weakest Bond) Note2 Fluorine activated by Ortho-Aldehyde

Caption: Sequential functionalization workflow exploiting the specific reactivity hierarchy of the halogen substituents.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-5 Iodine)

Target: Installation of the first diversity element (Ar1) without touching the Bromine or Fluorine.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is key.

  • Catalyst: Pd(PPh3)4 (2-3 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed solvent (0.1 M concentration) and aqueous base.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 70°C. Higher temperatures may initiate minor oxidative addition at the Bromine position.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the starting material. The Bromine peak (M+2 pattern) should remain in the product mass spectrum.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the boronic acid is sterically hindered, switch the catalyst to Pd(dppf)Cl2 , which is robust but less prone to "ligand scrambling" than Pd(PPh3)4.

Protocol B: SNAr Displacement (C-2 Fluorine)

Target: Replacement of Fluorine with amines, phenols, or thiols. This step utilizes the activating nature of the aldehyde.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (for soluble bases)

  • Solvent: DMSO (dry) or DMF[1]

Procedure:

  • Setup: Dissolve Intermediate A in DMSO (0.2 M).

  • Addition: Add the base followed by the amine nucleophile.[1]

  • Reaction: Stir at 80°C for 2–12 hours.

    • Note: The aldehyde at C-1 makes the C-2 fluorine highly electrophilic. If using a volatile amine, use a sealed tube.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter or extract with EtOAc/Ether.

    • Caution: DMSO is hard to remove. Extensive water washes (x5) are required if extracting.

  • Purification: Recrystallization or column chromatography.

Expert Insight: If the nucleophile is an aniline (weak nucleophile), increase temperature to 100°C. The aldehyde group is generally stable, but avoid strong alkoxides (e.g., NaOMe) if possible to prevent Cannizzaro side reactions; K2CO3 is safer.

Protocol C: Heterocycle Formation (Indole Synthesis)

Target: Cyclization using the C-1 Aldehyde and the newly installed C-2 Amine.

If Protocol B utilized a nucleophile with an alpha-methylene group (e.g., nitroalkanes or specific amines), the aldehyde can be used to close a ring.

  • Example: Condensation with hydrazine followed by cyclization creates indazoles .

  • Example: Reaction with ethyl azidoacetate yields indoles via Hemetsberger reaction logic.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Bis-Coupling (I & Br react) Temperature too high or excess Boronic acid.Lower temp to 50°C. Reduce Boronic acid to 0.95 equiv. Use Pd(PPh3)4 (less active on Br).
No SNAr Reaction Nucleophile too weak or Fluorine deactivated.Switch solvent to NMP (higher T possible). Ensure Aldehyde is intact (it activates the F).
Aldehyde Oxidation Air exposure during workup.Perform workup under inert atmosphere or use antioxidant (BHT) in solvent.
Dehalogenation (Loss of I/Br) Hydride source present (e.g., from solvent).Ensure solvents are dry. Avoid using ethanol if reduction is observed; stick to Toluene/DME.

References

  • Site-Selective Cross-Coupling Principles

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[2]

    • Source: N
    • URL:[Link]

  • SNAr Methodologies

    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.[1]

    • Source: BenchChem Applic
  • Polyhalogenated Benzaldehyde Reactivity: Title: Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Source: WuXi AppTec Chemistry Service.
  • Sequential Palladium Catalysis

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

reaction conditions for C-I selective coupling vs C-Br bond

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cross-Coupling Strategies for C-I vs. C-Br Bonds

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, polyhalogenated arenes serve as critical linchpins for iterative functionalization. The ability to discriminate between aryl iodide (C-I) and aryl bromide (C-Br) bonds is a foundational competency in modern cross-coupling. This guide articulates the kinetic and thermodynamic principles governing this selectivity and provides validated protocols for achieving exclusive C-I functionalization while preserving the C-Br handle for subsequent transformations.

Mechanistic Principles of Selectivity

The discrimination between C-I and C-Br bonds relies on the kinetics of Oxidative Addition (OA) , the first and often rate-determining step in the Pd(0)/Pd(II) catalytic cycle.

Bond Dissociation Energies (BDE) & Kinetics

Selectivity is primarily driven by the weaker bond strength of C-I compared to C-Br.

  • C-I BDE: ~65 kcal/mol (272 kJ/mol)

  • C-Br BDE: ~81 kcal/mol (339 kJ/mol)

Under controlled conditions, a Pd(0) species will insert into the C-I bond with a significantly lower activation energy (


) than the C-Br bond. This kinetic gap allows for high chemoselectivity at lower temperatures (e.g., Room Temperature), where the thermal energy is sufficient to overcome the barrier for C-I insertion but insufficient for C-Br insertion.
The Role of Ligands
  • General Principle: "Dumb" ligands often yield higher selectivity than "smart" ligands. Highly active, electron-rich bulky phosphines (e.g., Buchwald ligands like XPhos, or

    
    ) lower the activation barrier for OA so effectively that they may activate both C-I and C-Br bonds indiscriminately, leading to scrambling or polymerization.
    
  • Optimal Choice: Triphenylphosphine (

    
    ) or bidentate ligands like dppf (
    
    
    
    ) provide a "Goldilocks" zone of reactivity—active enough for Iodides at RT, but sluggish for Bromides.

Visualization: Competitive Oxidative Addition Pathways

The following diagram illustrates the kinetic bifurcation point where selectivity is determined.

G Pd0 Pd(0)L2 Active Catalyst Substrate I-Ar-Br (Substrate) Pd0->Substrate Coordination TS_I TS (C-I) Low Ea Substrate->TS_I Fast (RT) TS_Br TS (C-Br) High Ea Substrate->TS_Br Slow (Requires Heat) Int_I L2Pd(II)(Ar-Br)(I) Desired Intermediate TS_I->Int_I Int_Br L2Pd(II)(Ar-I)(Br) Undesired Intermediate TS_Br->Int_Br Product Coupled Product (Br Intact) Int_I->Product + Nucleophile Transmetalation/RE Byproduct Oligomers / Scrambled Mix Int_Br->Byproduct Side Reactions

Figure 1: Kinetic bifurcation in the oxidative addition of Pd(0) to polyhalogenated arenes. Selectivity is achieved by maintaining conditions where the green pathway is accessible, but the red pathway is energetically forbidden.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of an aryl boronic acid with the I-site of a bromo-iodo-arene. Key Driver: Temperature control and ligand selection (


).

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Note: Tetrakis is preferred over Pd(OAc)2 for higher selectivity in this context.

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk flask or reaction vial with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and

    
     (0.03-0.05 mmol).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (crucial to prevent homocoupling).
  • Solvent Addition: Add degassed DME (5 mL) via syringe.

  • Base Addition: Add degassed 2M

    
     (1.0 mL, 2.0 mmol).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Critical Checkpoint: Monitor by TLC/LCMS after 2 hours. The C-I bond should be consumed. If conversion is <50%, warm strictly to 40°C. Do not exceed 60°C , as C-Br activation becomes significant.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography.

Why this works: The use of


 at ambient temperature exploits the high reactivity of C-I. The mild carbonate base is sufficient for transmetalation without promoting aggressive side reactions [1].
Protocol B: Chemoselective Sonogashira Coupling

Objective: Alkynylation of the I-site in the presence of a Br-site. Key Driver: The "Copper Effect" and ambient temperature.[1][2][3]

Reagents:

  • Bromo-iodo-arene (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • Catalyst:

    
     (2-3 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent:

    
     (Triethylamine) or Diisopropylamine (used as solvent and base).
    

Step-by-Step Procedure:

  • Setup: In a dry reaction vessel, combine aryl halide (1.0 mmol),

    
     (0.02 mmol), and CuI (0.01 mmol).
    
  • Inertion: Purge with Argon.

  • Solvent/Base: Add degassed

    
     (3-5 mL).
    
  • Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise.

    • Exothermic Alert: This reaction can be slightly exothermic.

  • Reaction: Stir at Room Temperature .

    • Observation: A precipitate (

      
      ) will form, indicating reaction progress.
      
    • Time: Typically 1-4 hours.

  • Workup: Filter off the ammonium salt. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Why this works: The Copper co-catalyst forms a copper-acetylide in situ, which transmetalates to Pd(II) extremely fast. This accelerates the catalytic cycle for the I-species so effectively that the reaction finishes before the slower C-Br oxidative addition can occur [2].

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Selectivity (Br reacts) Temperature too highstrictly maintain RT; use a water bath if necessary.
Ligand too activeSwitch from Buchwald ligands/Cy3P to

or dppf.
No Reaction at C-I Catalyst deactivation (Pd black)Ensure strict anaerobic conditions; add fresh catalyst.
Substrate StericsIf I-site is ortho-substituted, mild heating (40-50°C) may be required.
Hydrodebromination Hydride source presentAvoid alcoholic solvents if possible; ensure solvents are dry.
Homocoupling of Alkyne Oxygen presence (Glaser coupling)Rigorous degassing is mandatory.

Decision Tree for Reaction Design

D Start Start: I-Ar-Br Substrate CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (Boronic Acid) CouplingType->Suzuki sp2-sp2 Sono Sonogashira (Alkyne) CouplingType->Sono sp2-sp Cond_Suz Pd(PPh3)4, Na2CO3 DME/H2O, RT Suzuki->Cond_Suz Cond_Sono PdCl2(PPh3)2, CuI Et3N, RT Sono->Cond_Sono Check Check Conversion (TLC/LCMS) Cond_Suz->Check Cond_Sono->Check Complete Success: I-Coupled / Br-Intact Check->Complete >95% Conv. Incomplete Incomplete Conversion Check->Incomplete <50% Conv. Heat Increase Temp to 40-50°C (Do NOT exceed 60°C) Incomplete->Heat First Step Ligand Switch to Pd(dppf)Cl2 Incomplete->Ligand Alternative

Figure 2: Optimization logic for chemoselective coupling. Temperature modulation is the primary control lever before altering catalyst architecture.

References

  • Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Chinchilla, R.; Nájera, C. (2007).[3] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[4] Chemical Reviews, 107(3), 874–922.

  • Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on ligand reactivity rates).

  • Erickson, S. D., et al. (2020). "Oxidative Addition of Aryl Bromides...". Journal of the American Chemical Society.[5] (Mechanistic insights on OA rates).

Sources

The Strategic Utility of 4-Bromo-2-fluoro-5-iodobenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Uniquely Functionalized Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. 4-Bromo-2-fluoro-5-iodobenzaldehyde is a prime example of such a crucial pharmaceutical intermediate. Its unique substitution pattern, featuring an aldehyde for diverse derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and two distinct halogen atoms (bromine and iodine) for regioselective cross-coupling reactions, makes it a highly valuable scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, with a focus on the synthesis of kinase inhibitors, offering detailed protocols and the underlying chemical rationale for researchers, scientists, and drug development professionals.

Substituted benzaldehydes are foundational in the synthesis of a wide array of heterocyclic compounds with proven pharmacological relevance, including pyrazoles and benzimidazoles. The strategic placement of bromo, fluoro, and iodo substituents on the benzaldehyde ring allows for a programmed, sequential introduction of different molecular fragments, a key strategy in building libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Core Application: Synthesis of IRAK-4 Inhibitors

A significant application of 4-Bromo-2-fluoro-5-iodobenzaldehyde is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3] The development of small molecule inhibitors targeting IRAK-4 is therefore an area of intense research.[4]

The aldehyde's structure is particularly amenable to the synthesis of complex heterocyclic systems that form the core of many kinase inhibitors. The general strategy involves the initial transformation of the aldehyde into a key amine intermediate, which then serves as a platform for subsequent elaboration through cross-coupling reactions.

Workflow for the Synthesis of an IRAK-4 Inhibitor Intermediate

The following workflow outlines the initial steps in the synthesis of an IRAK-4 inhibitor, starting from 4-Bromo-2-fluoro-5-iodobenzaldehyde. This process focuses on the conversion of the aldehyde to a pivotal aniline intermediate, which is a documented precursor in the synthesis of IRAK-4 inhibitors.

G A 4-Bromo-2-fluoro-5-iodobenzaldehyde B Reductive Amination A->B NH3, Reductant C 4-Bromo-5-fluoro-2-iodo-benzylamine B->C D Suzuki Coupling C->D Arylboronic acid, Pd catalyst E Key IRAK-4 Inhibitor Intermediate D->E

Caption: Synthetic workflow from the starting aldehyde to a key kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine

This protocol details the reductive amination of 4-Bromo-2-fluoro-5-iodobenzaldehyde to its corresponding benzylamine. This transformation is a crucial first step in preparing the scaffold for further functionalization.

Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the intermediate imine without affecting the aldehyde or the aryl halides.

Reagent/SolventMolar Ratio/ConcentrationNotes
4-Bromo-2-fluoro-5-iodobenzaldehyde1.0 eqStarting material
Methanol (MeOH)~0.2 MSolvent
Ammonium chloride (NH4Cl)1.5 eqAmmonia source
Aqueous Ammonia (28-30%)5.0 eqAmmonia source
Sodium borohydride (NaBH4)2.0 eqReducing agent
Dichloromethane (DCM)-Extraction solvent
Saturated aq. Sodium Bicarbonate-Quenching/Washing
Brine-Washing
Anhydrous Sodium Sulfate (Na2SO4)-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 eq) in methanol (~0.2 M).

  • Ammonia Addition: To the solution, add ammonium chloride (1.5 eq) followed by the slow addition of aqueous ammonia (28-30%, 5.0 eq) at room temperature. Stir the mixture for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-5-fluoro-2-iodobenzylamine. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Subsequent Suzuki Coupling for Core Elaboration

The resulting 4-Bromo-5-fluoro-2-iodobenzylamine possesses two distinct handles for palladium-catalyzed cross-coupling reactions: an iodine and a bromine atom. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 2-position via a Suzuki coupling reaction.[5][6]

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad functional group tolerance. The differential reactivity of aryl iodides and bromides in palladium-catalyzed reactions is a well-established principle that enables regioselective synthesis. The C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond, allowing for selective coupling at the iodine-bearing position.

G cluster_0 Suzuki Coupling A 4-Bromo-5-fluoro-2-iodobenzylamine F Coupled Product A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: Key components of the regioselective Suzuki coupling reaction.

Reagent/SolventMolar Ratio/ConcentrationNotes
4-Bromo-5-fluoro-2-iodobenzylamine1.0 eqStarting material
Arylboronic Acid1.2 eqCoupling partner
Pd(PPh3)40.05 eqPalladium catalyst
Potassium Carbonate (K2CO3)2.0 eqBase
1,4-Dioxane/Water4:1 v/vSolvent system
Ethyl Acetate-Extraction solvent
Brine-Washing
Anhydrous Magnesium Sulfate (MgSO4)-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a degassed solution of 4-Bromo-5-fluoro-2-iodobenzylamine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion: A Versatile Intermediate for Complex Pharmaceutical Synthesis

4-Bromo-2-fluoro-5-iodobenzaldehyde stands out as a strategically designed intermediate for the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups allows for a high degree of synthetic flexibility, enabling the regioselective introduction of various substituents. The protocols outlined above for the synthesis of an IRAK-4 inhibitor precursor demonstrate a practical application of this versatility. By leveraging well-established synthetic transformations such as reductive amination and selective palladium-catalyzed cross-coupling reactions, researchers can efficiently construct intricate molecular scaffolds, accelerating the discovery and development of new medicines.

References

  • ChemAdvin. CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. Available from: [Link]

  • Shrivastava, D., et al. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Prep Biochem Biotechnol., 1-17. Available from: [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Sonogashira Coupling. NROChemistry. Available from: [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ResearchGate. Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Available from: [Link]

  • Google Patents. US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

  • Chen, G., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Application Note: Chemoselective Cross-Coupling Protocols for Bromo-Iodo-Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Bromo-iodo-benzaldehydes (e.g., 2-bromo-5-iodobenzaldehyde) serve as high-value "linchpin" scaffolds in medicinal chemistry. Their utility stems from the presence of three distinct reactive handles: an iodine atom, a bromine atom, and an aldehyde moiety.[1]

The core principle enabling the utility of these scaffolds is chemoselectivity , governed by the bond dissociation energies (BDE) of the carbon-halogen bonds.[2] In palladium-catalyzed cross-coupling, the rate-determining step—oxidative addition—follows a strict hierarchy:



The Selectivity Logic
  • Site A (Iodine): Reacts under mild conditions (Room Temperature to 60°C). The weak C-I bond allows for rapid oxidative addition to Pd(0).

  • Site B (Bromine): Remains inert under "Iodine-selective" conditions. Activation requires higher temperatures (>80°C) or specialized electron-rich ligands (e.g., Buchwald phosphines).

  • Site C (Aldehyde): An electrophilic handle for subsequent condensation, reduction, or reductive amination. Note that the electron-withdrawing nature of the formyl group (-CHO) activates the aromatic ring, accelerating oxidative addition at both halogen sites compared to electron-neutral arenes.

Visualizing the Workflow

The following diagram illustrates the decision matrix for sequentially functionalizing bromo-iodo-benzaldehydes.

Chemoselectivity cluster_mech Mechanistic Control Start Bromo-Iodo-Benzaldehyde (Scaffold) Step1 Step 1: Iodine Activation (Mild Conditions) Start->Step1 Pd(0), Mild Base, <60°C Prod1 Intermediate A (Iodine replaced, Bromine intact) Step1->Prod1 Chemoselective Coupling Step2 Step 2: Bromine Activation (Harsh Conditions / Specialized Ligands) Prod1->Step2 Pd(0), Strong Base, >80°C Prod2 Final Disubstituted Benzaldehyde Step2->Prod2 Sequential Coupling AldehydeOp Aldehyde Manipulation (Reductive Amination / Wittig) Prod2->AldehydeOp Post-Coupling Functionalization

Figure 1: Sequential functionalization workflow relying on C-I vs C-Br bond energy differences.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (Iodine-Selective)

Objective: Couple an aryl boronic acid exclusively at the iodine position while preserving the bromine and aldehyde.

Substrate Scope: 2-bromo-5-iodobenzaldehyde, 3-bromo-4-iodobenzaldehyde.

ReagentEquivalentsRole
Bromo-iodo-benzaldehyde 1.0Limiting Reagent
Aryl Boronic Acid 1.05 - 1.1Nucleophile
Pd(PPh₃)₄ 0.02 - 0.05 (2-5 mol%)Catalyst (Standard activity)
Na₂CO₃ (2M aq) 2.5Mild Base
DME or Toluene/EtOH Solvent vol (0.2 M)Reaction Medium

Step-by-Step Methodology:

  • Setup: In a Schlenk tube or microwave vial, charge the bromo-iodo-benzaldehyde (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Dimethoxyethane (DME) (concentration ~0.2 M relative to substrate).

  • Base Addition: Add degassed 2M aqueous Na₂CO₃ (2.5 equiv).

  • Reaction: Stir at Room Temperature to 45°C .

    • Note: Do not exceed 60°C. Higher temperatures risk activating the C-Br bond, leading to mixtures.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (SM) should disappear, and a single mono-coupled product should appear. If C-Br coupling is observed (rare at this temp), lower temperature to 25°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Validation Check: The ¹H NMR should show the loss of the specific proton signal adjacent to the Iodine, while the proton adjacent to Bromine remains shifted, indicating the Br is intact.

Protocol B: Sequential One-Pot Sonogashira-Suzuki Coupling

Objective: Install an alkyne at the Iodine position followed by an aryl group at the Bromine position in a single pot.

ReagentEquivalentsRole
Bromo-iodo-benzaldehyde 1.0Scaffold
Terminal Alkyne 1.05Partner 1 (I-selective)
Aryl Boronic Acid 1.2Partner 2 (Br-selective)
PdCl₂(PPh₃)₂ 0.05 (5 mol%)Catalyst Precursor
CuI 0.02 (2 mol%)Co-catalyst (Sonogashira)
Et₃N 3.0Base (Step 1)
Cs₂CO₃ 3.0Base (Step 2)

Step-by-Step Methodology:

  • Step 1 (Sonogashira - I selective):

    • Dissolve scaffold (1.0 equiv) in anhydrous THF/Et₃N (1:1).

    • Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

    • Add terminal alkyne (1.05 equiv) dropwise at Room Temperature .

    • Stir for 2–4 hours. Confirm consumption of starting material via TLC.

  • Step 2 (Suzuki - Br selective):

    • Do not isolate. To the same vessel, add the Aryl Boronic Acid (1.2 equiv).

    • Add a stronger base: aqueous Cs₂CO₃ or K₃PO₄ (3.0 equiv).

    • Add additional Pd catalyst if necessary (usually not required, but 1-2 mol% Pd(PPh₃)₄ can be added to ensure turnover).

    • Heat the mixture to 80–90°C for 6–12 hours.

  • Workup: Standard extraction (EtOAc/Water) and silica purification.

Troubleshooting & Optimization

IssueRoot CauseSolution
"Scrambling" (Mixture of products) Temperature too high during Step 1.Strictly control temp < 50°C for Iodine coupling. Use less active ligands (PPh₃) rather than Buchwald ligands for Step 1.
Homocoupling of Boronic Acid Presence of Oxygen.[3]Degas solvents thoroughly (sparge with Ar for 15 min).
Aldehyde Oxidation Trace oxidants or air exposure.Ensure inert atmosphere. If aldehyde is highly sensitive, protect as acetal (using ethylene glycol/TsOH) prior to coupling.
Stalled Reaction (Step 2) Catalyst death after Step 1.Add a fresh portion of Pd catalyst (1-2 mol%) along with the Step 2 reagents.

Safety & Handling

  • Organohalides: Many halo-benzaldehydes are skin irritants and sensitizers. Handle in a fume hood.

  • Palladium Residues: Pd is heavy metal waste. Segregate aqueous and solid waste accordingly.

  • Pressure: If heating above the boiling point of the solvent (e.g., in a sealed tube), ensure glassware is rated for pressure.

References

  • Mechanistic Basis of Halogen Reactivity

    • Title: Reactivity order of halogens in palladium catalyzed coupling.[1][4][5][6][7][8]

    • Source: Fiveable / Organic Chemistry Notes.
    • URL:[Link] (Verified via search context 1.1)

  • Suzuki-Miyaura Protocols

    • Title: Palladium-catalyzed cross-coupling reactions of organoboron compounds.[2][9][8]

    • Source: Chemical Reviews / University of Windsor.
    • URL:[Link] (Contextual match 1.16)

  • Sequential Coupling Strategies

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.[2]

    • Source: Beilstein Journal of Organic Chemistry (PMC).
    • URL:[Link] (Source 1.13)

  • Sonogashira Selectivity

    • Title: Sonogashira Coupling - Reactivity and Protocols.[2][9][4]

    • Source: Chemistry LibreTexts.[7]

    • URL:[Link] (Source 1.12)

Sources

Application Note: High-Fidelity Reductive Amination of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, chemoselective protocol for the reductive amination of 4-Bromo-2-fluoro-5-iodobenzaldehyde . This scaffold is a critical intermediate in medicinal chemistry due to its dense functionalization, offering three orthogonal handles (F, Br, I) for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The protocol utilizes Sodium Triacetoxyborohydride (STAB) to effect the transformation, prioritizing the preservation of the labile C–I and C–Br bonds while ensuring high conversion of the aldehyde to the secondary or tertiary amine.

Introduction & Strategic Analysis

The Substrate: A Poly-Halogenated Scaffold

The target substrate, 4-Bromo-2-fluoro-5-iodobenzaldehyde, presents a unique challenge and opportunity in synthesis:

  • Electronic Activation: The presence of three electron-withdrawing groups (EWGs)—Fluorine (ortho), Bromine (para), and Iodine (meta)—significantly increases the electrophilicity of the aldehyde carbonyl carbon. This facilitates rapid imine formation.

  • Chemoselectivity Risks: The Carbon-Iodine (C–I) bond is highly labile. Traditional reducing conditions (e.g.,

    
    , 
    
    
    
    , or refluxing
    
    
    ) pose a severe risk of dehalogenation (hydrodeiodination), destroying the scaffold's utility for downstream coupling.
  • Steric Environment: The 2,4,5-substitution pattern creates a crowded steric environment, potentially hindering the approach of bulky amine nucleophiles.

Reagent Selection: Why STAB?

Sodium triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, STAB) is selected as the reducing agent of choice for this protocol.[1]
  • Mechanism: STAB is a mild hydride donor. The acetoxy groups withdraw electron density from the boron center, stabilizing the B–H bond and making it less nucleophilic than Sodium Borohydride (

    
    ).
    
  • Selectivity: It reduces iminium ions (formed in situ) much faster than it reduces aldehydes or ketones. Crucially, it is inert toward aryl halides , including the sensitive aryl iodide, under standard conditions.

  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB does not generate toxic cyanide byproducts and can be handled with standard PPE.
    

Reaction Mechanism & Pathway[3][4][5]

The reaction proceeds via a direct reductive amination pathway (one-pot).[2][3]

  • Imine Formation: The amine attacks the activated aldehyde to form a hemiaminal, which dehydrates to form an imine (or iminium ion). The electron-poor nature of the benzene ring accelerates this step.

  • Protonation: Acetic acid (present in the STAB reagent or added exogenously) protonates the imine, generating a highly electrophilic iminium species.

  • Hydride Transfer: STAB delivers a hydride to the iminium carbon, irreversible forming the amine.

Mechanistic Diagram

ReductiveAmination Start Aldehyde Substrate (4-Br-2-F-5-I-Ph-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Amine Nucleophile (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O (Fast due to EWGs) Product Final Amine Product Imine->Product + Hydride (STAB) (Chemoselective) STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic flow of the reductive amination. The electron-withdrawing halogens accelerate the transition from Start to Imine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4-Bromo-2-fluoro-5-iodobenzaldehyde 1.0Limiting ReagentSolid, store away from light.
Amine (Primary or Secondary) 1.1 - 1.2NucleophileFree base preferred. If HCl salt, add 1 eq. TEA.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive.[2] Weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation.
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 MPreferred over DCM for higher boiling point if needed.
Saturated NaHCO3 N/AQuenchNeutralizes acid and boron salts.
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 equiv) in DCE (concentration ~0.15 M).

  • Add the Amine (1.1 equiv).

    • Note: If the amine is a liquid, add neat. If solid, dissolve in minimal DCE.

  • Add Acetic Acid (1.0 equiv).

    • Observation: The solution may change color slightly (yellowing) indicating imine formation.

  • Stir at Room Temperature (RT) for 15–30 minutes to allow the imine equilibrium to establish.

    • Critical: For sterically hindered amines, extend this time to 60 minutes or add 4Å molecular sieves.

Step 2: Reduction

  • Add STAB (1.4 equiv) in a single portion.

    • Safety: Mild gas evolution (

      
      ) may occur if moisture is present; ensure the vessel is vented (e.g., via a needle or loose cap) initially.
      
  • Seal the vessel and stir vigorously at RT.

  • Monitor: Check reaction progress via LC-MS or TLC after 2 hours.

    • Target: Disappearance of aldehyde (m/z 328.9 parent) and appearance of amine product mass.

    • TLC: The aldehyde is usually less polar than the amine product. Stain with Ninhydrin (for amines) or UV (254 nm).

Step 3: Workup & Isolation

  • Once complete (typically 2–16 hours), quench the reaction by slowly adding Saturated Aqueous NaHCO3 (equal volume to solvent). Stir for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine organic layers and wash with Brine (1x).

  • Dry over Anhydrous

    
     , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Flash Chromatography: Generally required.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (common) or DCM/MeOH (for polar amines).

  • Note: The product contains aryl halides; avoid prolonged exposure to light during storage.

Workflow Visualization

Workflow Step1 1. Dissolve Aldehyde + Amine in DCE Add AcOH (1.0 eq) Step2 2. Stir 30 min (Imine Formation) Step1->Step2 Step3 3. Add STAB (1.4 eq) Stir at RT (2-16h) Step2->Step3 Check QC Check (LCMS/TLC) Aldehyde consumed? Step3->Check Check->Step3 No (Add more STAB/Time) Quench 4. Quench with Sat. NaHCO3 Check->Quench Yes Workup 5. Extract (DCM), Dry, Concentrate Quench->Workup Purify 6. Column Chromatography Workup->Purify

Caption: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance prevents imine formation.Add 4Å Molecular Sieves to drive dehydration. Increase AcOH to 2.0 eq.
Remaining Aldehyde Reducing agent decomposition (wet solvent).Add fresh STAB (0.5 eq). Ensure DCE is anhydrous.
Dehalogenation (Loss of I/Br) Reducing agent too strong or wrong choice.Confirm reagent is STAB, not

or

. Ensure temp is not >40°C.
Dialkylation (with primary amines) Primary amine is too nucleophilic.Use excess amine (1.5–2.0 eq) to favor mono-alkylation.

Safety & Handling

  • Aryl Iodides: Generally light-sensitive. Wrap reaction vessels in foil if the reaction time exceeds 12 hours.

  • STAB: Reacts with water to release Hydrogen gas. Do not use in tightly sealed vessels without venting capability during the initial addition.

  • DCE: Suspected carcinogen. Handle in a fume hood. DCM is a viable, safer alternative if DCE is unavailable.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Baxendale, I. R., et al. "A flow process for the reductive amination of aldehydes and ketones." Green Chemistry, 2006. Link

  • Sigma-Aldrich. "Product Specification: 4-Bromo-2-fluorobenzaldehyde (Analog)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Suzuki Coupling with 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with substrates like 4-bromo-2-fluoro-5-iodobenzaldehyde. This polyhalogenated aromatic compound presents unique challenges due to the differential reactivity of its halogen substituents. This resource provides in-depth, evidence-based troubleshooting strategies in a user-friendly Q&A format to help you enhance your reaction yields and achieve your desired products with high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of 4-bromo-2-fluoro-5-iodobenzaldehyde is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Suzuki coupling of a polyhalogenated substrate like 4-bromo-2-fluoro-5-iodobenzaldehyde often stem from issues with chemoselectivity, catalyst activity, or side reactions. The primary challenge with this substrate is to selectively activate the most reactive carbon-halogen bond.

Understanding Reactivity: The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > Cl > F.[1][2] Therefore, the carbon-iodine (C-I) bond is the most likely to react first. However, factors such as catalyst choice, ligands, and reaction conditions can influence this selectivity.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Initial Choice: A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point.[4] However, for more challenging substrates, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.[5][6] These ligands can accelerate the oxidative addition and reductive elimination steps.[7]

    • Ligand Screening: If the initial choice is ineffective, a small-scale screen of different ligands is highly recommended. The choice of ligand can significantly impact the reaction's success.[8][9]

  • Base Selection:

    • The base is crucial for activating the boronic acid.[6] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]

    • The strength and solubility of the base are important. Cesium carbonate (Cs₂CO₃) is often a more effective base in challenging couplings.[10]

    • For base-sensitive substrates, a milder base like potassium fluoride (KF) can be beneficial.[6]

  • Solvent System:

    • A mixture of an organic solvent and water is common, such as toluene/water, THF/water, or dioxane/water.[10][11] The aqueous phase is necessary to dissolve the inorganic base.

    • Ensure your organic solvents are of high purity and appropriately degassed.

  • Reaction Temperature:

    • While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), temperature optimization is key.[10] Too high a temperature can lead to side reactions and catalyst decomposition. Start with a moderate temperature and adjust as needed based on reaction monitoring.

Q2: I am observing a mixture of products, suggesting the reaction is not selective for the C-I bond. How can I improve the chemoselectivity?

A2: Achieving high chemoselectivity is paramount when working with polyhalogenated arenes. The inherent reactivity difference between C-I and C-Br bonds is the primary driver of selectivity, but this can be modulated by the catalytic system.

Strategies for Enhancing Chemoselectivity:

  • Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play a pivotal role in determining which C-X bond the palladium catalyst will preferentially undergo oxidative addition with.[3][12]

    • Less bulky ligands like triphenylphosphine (PPh₃) often favor the expected reactivity order (C-I > C-Br).

    • More sterically hindered and electron-rich ligands can sometimes alter this selectivity.[3] Therefore, if you are seeing a loss of selectivity, consider switching to a less bulky ligand.

  • Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the slower reaction at the C-Br bond, especially after the C-I bond has reacted. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity by favoring the most reactive site.

Visualizing the Catalytic Cycle:

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle. Understanding this cycle is key to troubleshooting your reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Regeneration Product Ar-Ar' (Product) ReductElim->Product ArylHalide Aryl Halide (Ar-X) 4-Bromo-2-fluoro-5-iodobenzaldehyde ArylHalide->OxAdd BoronicAcid Organoboron Reagent (Ar'-B(OR)2) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: I'm concerned about side reactions. What are the common ones with my substrate and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Homocoupling Dimerization of the boronic acid or the aryl halide.Ensure thorough degassing of the reaction mixture to remove oxygen. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precursors.[5]
Protodeboronation The boronic acid reacts with a proton source (like water) to replace the boron group with a hydrogen atom.Use anhydrous solvents where possible, or minimize the amount of water. Using more stable boronic esters (e.g., pinacol esters) can also prevent this.[13]
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base may help.
Aldehyde-Related Side Reactions The aldehyde group on your substrate can potentially undergo side reactions, although it is generally well-tolerated in Suzuki couplings. In some cases, with nickel catalysis, aldehydes can coordinate to the metal center.[14][15]While less common with palladium, if you suspect aldehyde-related issues, protecting the aldehyde as an acetal could be a strategy, followed by deprotection after the coupling.

Troubleshooting Flowchart:

This flowchart provides a systematic approach to troubleshooting common issues in your Suzuki coupling reaction.

Troubleshooting_Flowchart start Low Yield or Poor Selectivity check_catalyst Is the catalyst system optimal? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes change_pd_source Try a different Pd precursor (e.g., Pd(OAc)2, Pd2(dba)3) screen_ligands->change_pd_source change_pd_source->check_base change_base Try a stronger base (e.g., Cs2CO3) or a milder one (e.g., KF) check_base->change_base No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes change_base->check_conditions optimize_temp Optimize temperature (start lower, then increase) check_conditions->optimize_temp No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes monitor_time Monitor reaction closely to avoid side reactions optimize_temp->monitor_time monitor_time->check_side_reactions degas Ensure thorough degassing to prevent homocoupling check_side_reactions->degas Homocoupling use_boronic_ester Use a boronic ester to prevent protodeboronation check_side_reactions->use_boronic_ester Protodeboronation success Improved Yield and Selectivity degas->success use_boronic_ester->success

Sources

Technical Support Center: Iodine-Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in selective cross-coupling chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of preventing debromination during reactions designed to be selective for carbon-iodine (C-I) bond functionalization. As your Senior Application Scientist, my goal is to provide you with the mechanistic insights and practical protocols necessary to overcome this synthetic hurdle.

Troubleshooting Guide: Diagnosing and Preventing Unwanted Debromination

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing significant hydrodebromination of my aryl bromide starting material. What is the primary cause of this side reaction?

A1: Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, is a common reductive side reaction in palladium-catalyzed cross-couplings.[1][2][3] The core issue is the undesired reaction of the oxidative addition intermediate, LₙPd(Ar)(Br), with a hydride source before it can proceed through the desired transmetalation and reductive elimination pathway.

The primary sources of hydride are typically:

  • Bases: Strong bases, particularly alkoxides (e.g., NaOt-Bu) or hydroxides, can generate hydride species or participate in pathways that lead to reduction.[1]

  • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as hydride donors, especially at elevated temperatures.[1][2]

  • Reagents: Boronic acids in Suzuki couplings can sometimes be a source of hydrides, contributing to the side reaction.[2]

If the transmetalation step is slow relative to these reductive pathways, the intermediate has a greater opportunity to be intercepted, leading to the formation of the debrominated arene.[3]

Q2: My reaction is consuming the aryl iodide selectively, but my aryl bromide is being converted into a homocoupled byproduct. How can I suppress this?

A2: The formation of a biaryl product derived from two molecules of your aryl bromide (Ar-Br + Ar-Br → Ar-Ar) points to a homocoupling side reaction. This often occurs when the palladium catalyst is not efficiently entering the desired cross-coupling cycle.

Key causes and solutions include:

  • Catalyst Activation Issues: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) state can sometimes be inefficient or lead to side reactions.[2] Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a G2 or G3 Buchwald precatalyst) can ensure more efficient generation of the active catalyst.[1][4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle over pathways that lead to homocoupling.[2][4] Insufficient ligand can also lead to catalyst aggregation and unwanted side reactions.[2]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[2][4] Ensure your solvents and reaction setup are rigorously degassed.

Q3: How can I rationally select a catalyst system to maximize C-I versus C-Br selectivity?

A3: Achieving high selectivity relies on exploiting the kinetic differences in oxidative addition rates between the C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it significantly more reactive toward Pd(0) insertion.[5] Your catalyst system should be tuned to be reactive enough to cleave the C-I bond efficiently while remaining largely inert to the C-Br bond under the reaction conditions.

Consider the following hierarchy of components:

  • Palladium Precatalyst: Start with a modern, well-defined precatalyst. Buchwald G2, G3, or G4 precatalysts are excellent choices as they provide a reliable source of the active L₁Pd(0) species.[1]

  • Ligand Selection: This is the most critical parameter. For C-I selectivity, you want a ligand that is sufficiently electron-rich to promote oxidative addition but not so reactive that it begins to activate the C-Br bond.

    • Moderately Electron-Rich Ligands: Simple trialkylphosphines or moderately electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) can be effective.[6][7]

    • Steric Hindrance: Bulky ligands can create a sterically demanding environment around the palladium center, which can enhance selectivity by making the approach to the more hindered C-Br bond more difficult.[2][4]

  • Base and Solvent: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent (e.g., dioxane, toluene, CPME) to create a less reducing environment.[1][4]

The workflow below provides a logical approach to troubleshooting and optimizing for selectivity.

G Start Debromination Observed? CheckBase Is a strong base (e.g., NaOt-Bu) or protic solvent used? Start->CheckBase SwitchBase Action: Switch to weaker base (K₃PO₄, Cs₂CO₃) and aprotic solvent (Dioxane, Toluene). CheckBase->SwitchBase Yes CheckLigand Is the ligand highly electron-donating (e.g., tBu₃P)? CheckBase->CheckLigand No Success Selectivity Improved SwitchBase->Success SwitchLigand Action: Use a less electron-rich, bulky biaryl ligand (e.g., SPhos, XPhos). CheckLigand->SwitchLigand Yes CheckTemp Is the reaction temperature high (>100 °C)? CheckLigand->CheckTemp No SwitchLigand->Success LowerTemp Action: Reduce temperature. Run reaction at 60-80 °C, monitoring for longer time. CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Caption: Troubleshooting workflow for addressing debromination.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental principle behind selective C-I bond activation in the presence of a C-Br bond?

A4: The selectivity is governed by the principles of kinetic versus thermodynamic control.[8][9][10] The oxidative addition of an aryl halide to a Pd(0) center is the first and often rate-determining step in the catalytic cycle.[5][11] The bond dissociation energy of a C-I bond (approx. 65 kcal/mol) is significantly lower than that of a C-Br bond (approx. 81 kcal/mol). This means the activation energy required for the Pd(0) catalyst to insert into the C-I bond is much lower.

Under kinetic control (typically achieved at lower temperatures and shorter reaction times), the reaction will overwhelmingly favor the pathway with the lowest activation energy, leading to selective C-I coupling.[9][12] If the reaction is run at high temperatures for extended periods, it may approach thermodynamic control , where even the less favorable C-Br activation can occur, leading to a loss of selectivity.[9][12]

Q5: Can you illustrate the catalytic cycle and show where debromination occurs?

A5: Certainly. The diagram below illustrates a simplified Suzuki-Miyaura coupling cycle involving a substrate with both iodine and bromine substituents. The desired pathway proceeds via selective oxidative addition into the C-I bond. The debromination side reaction is an off-cycle process that intercepts the C-Br oxidative addition intermediate.

G Pd0 LₙPd(0) OA_I Oxidative Addition (C-I) Pd0->OA_I Fast, Low Ea OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Slow, High Ea (High Temp) PdII_I Ar(Br)-Pd(II)-I OA_I->PdII_I TM Transmetalation (R-B(OR)₂) PdII_I->TM PdII_R Ar(Br)-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE Product Desired Product Ar(Br)-R RE->Product Product->Pd0 Catalyst Regeneration PdII_Br Ar(I)-Pd(II)-Br OA_Br->PdII_Br Debrom Hydrodebromination ([H]⁻ Source) PdII_Br->Debrom Byproduct Debrominated Byproduct Ar(I)-H Debrom->Byproduct Byproduct->Pd0

Caption: Catalytic cycle showing desired C-I coupling vs. C-Br debromination.

Q6: Are there any additives that can help improve selectivity?

A6: In some specific cases, additives have been shown to influence selectivity. For instance, in certain nickel-catalyzed cross-electrophile couplings, the addition of sodium iodide (NaI) has been used to promote the reactivity of an aryl bromide, likely through an in-situ Finkelstein-type halogen exchange to form the more reactive aryl iodide.[13][14] While this is the opposite of the goal discussed here, it highlights that halide additives can play a crucial role. For preventing debromination, the focus is less on additives and more on the careful exclusion of detrimental species (like water or protic solvents) and the precise tuning of the catalyst, ligand, base, and temperature.[2] In some challenging cases, converting a recalcitrant aryl bromide to the corresponding iodide in situ before coupling has been shown to be a viable strategy to improve overall yields.[15]

Q7: What are the ideal reaction conditions for a starting point?

A7: A robust starting point for an iodine-selective Suzuki-Miyaura coupling would involve conditions that favor kinetic control and minimize sources of hydride. The table below compares a standard protocol that might risk debromination with an optimized one designed for selectivity.

ParameterStandard Protocol (Risk of Debromination)Optimized Protocol (Iodine-Selective)Rationale for Change
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃XPhos Pd G3 (or similar Buchwald precatalyst)Provides a well-defined, highly active L₁Pd(0) species, improving efficiency.[1]
Ligand PPh₃XPhos, SPhos, or RuPhosBulky, electron-rich ligands favor the desired coupling pathway and sterically disfavor C-Br activation.[7]
Base Na₂CO₃ (aq), K₂CO₃ (aq), or NaOt-BuK₃PO₄ (anhydrous) or Cs₂CO₃ (anhydrous)Weaker, non-nucleophilic, and anhydrous bases minimize hydride sources and protodeboronation.[1][2][4]
Solvent Dioxane/H₂O, Toluene/H₂O, or EtOHAnhydrous Dioxane or CPMEAprotic solvents prevent the solvent from acting as a hydride source.[2]
Temperature 100-110 °C60-80 °CLower temperatures strongly favor kinetic control, maximizing the difference in activation rates between C-I and C-Br bonds.[1][9]

Experimental Protocol: Iodine-Selective Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for performing an iodine-selective coupling, incorporating the principles discussed above.

Materials:

  • Aryl-dihalide (containing one -I and one -Br) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • XPhos ligand (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl-dihalide, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and the additional XPhos ligand.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired selectively coupled product.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Analyze the crude reaction mixture by GC-MS to quantify the ratio of desired product to any debrominated byproduct.

References

Sources

Technical Support Center: Solubility & Handling of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, handling, and troubleshooting of 4-Bromo-2-fluoro-5-iodobenzaldehyde , a highly functionalized intermediate critical in medicinal chemistry (e.g., for Suzuki-Miyaura cross-coupling or Schiff base formation).

Executive Summary & Compound Profile

4-Bromo-2-fluoro-5-iodobenzaldehyde is a tri-halogenated aromatic aldehyde. Its solubility behavior is dominated by two competing factors: the lipophilicity of the halogenated benzene ring and the polarity of the aldehyde carbonyl group.

  • Core Challenge: The compound exhibits "solubility gaps" where it is too soluble in polar organics (leading to oiling out during crystallization) and insoluble in aliphatics.

  • Stability Warning: The iodine substituent at the C5 position is labile. Prolonged exposure to light or nucleophilic solvents (like DMSO or pyridine) under heat can lead to dehalogenation or scrambling.

Predicted Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingPrimary Use
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Synthesis, Extractions
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Cross-coupling reactions
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (20–50 mg/mL)Grignard/Lithiation (Low Temp)
Esters Ethyl Acetate (EtOAc)Moderate (10–30 mg/mL)Workup, Crystallization
Alcohols Methanol, Ethanol, IPAVariable (Heat dependent)Recrystallization (Hot)
Alkanes Hexanes, Heptane, PentanePoor (<1 mg/mL)Anti-solvent, Washing
Aqueous Water, BrineInsoluble Washing inorganic salts

Troubleshooting Guide (Q&A)

Issue 1: "The compound oils out instead of crystallizing during purification."

User Observation: I tried recrystallizing from hot Ethanol/Hexane, but as it cooled, a yellow oil formed at the bottom instead of crystals.

Root Cause: This is a classic phenomenon with low-melting solids (MP ~60–70°C). The "oiling out" occurs because the compound's melting point in the solvent mixture is lower than the temperature at which the solution becomes saturated. Essentially, the compound undergoes a liquid-liquid phase separation before it can nucleate into a solid.

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Adjust Solvent: Add a small amount of the better solvent (e.g., Ethanol) to slightly undersaturate the solution.

  • Slow Cool: Allow the solution to cool very slowly to room temperature without agitation.

  • Seed: Once at RT, add a single seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Anti-solvent Drip: Add the anti-solvent (Hexane) dropwise only after turbidity begins.

Issue 2: "My reaction yield is low in DMSO, and the solution turned dark brown."

User Observation: I dissolved the aldehyde in DMSO for a Suzuki coupling. After 2 hours at 80°C, the mixture darkened significantly.

Root Cause: While DMSO is an excellent solvent for solubility, it is not inert.

  • Iodine Instability: The C-I bond is the weakest bond in this molecule. At 80°C, DMSO can facilitate oxidative dehalogenation or iodine liberation (turning the solution brown/purple).

  • Cannizzaro Reaction: In the presence of base (common in couplings) and trace water, the aldehyde can disproportionate into the acid and alcohol.

Corrective Protocol:

  • Switch Solvent: Use 1,4-Dioxane or Toluene/Water mixtures for high-temperature couplings. These are non-nucleophilic and stabilize the halogenated core.

  • Degassing: Iodine species are sensitive to oxygen. Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to heating.

  • Light Protection: Wrap the reaction flask in aluminum foil.

Issue 3: "I cannot remove DMF/DMSO completely during workup."

User Observation: The NMR shows significant solvent peaks even after rotary evaporation.

Root Cause: High boiling point solvents (DMSO: 189°C, DMF: 153°C) are difficult to strip off without thermally stressing the product.

Corrective Protocol (The "Flooding" Extraction): Do not attempt to distill off DMSO/DMF. Instead, use their water miscibility against them.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash with Water (3x) followed by Brine (1x).

  • Critical Step: If using DMF, add a 5% LiCl (Lithium Chloride) aqueous wash. LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer and into the water, while "salting out" your organic product to keep it in the EtOAc.

Visualized Workflows

Workflow A: Recrystallization Solvent Selection

This logic tree guides you to the optimal solvent system based on initial solubility tests.

RecrystallizationLogic cluster_0 Common Pairs for Halogenated Aldehydes Start Start: 10mg Compound + 0.5mL Solvent Test1 Is it soluble at Room Temp? Start->Test1 Result1 Too Soluble. Use as Solvent A in pair. Test1->Result1 Yes Test2 Heat to Boiling. Is it soluble now? Test1->Test2 No Result2 Insoluble. Use as Anti-Solvent (B). Test2->Result2 No Result3 Perfect Candidate. Soluble Hot / Insoluble Cold. Test2->Result3 Yes Pairs DCM / Hexane EtOAc / Heptane Ethanol / Water

Figure 1: Decision matrix for selecting single or binary solvent systems for purification.

Workflow B: DMSO/DMF Removal Strategy

A standard operating procedure (SOP) for removing high-boiling polar solvents without thermal degradation.

WorkupFlow Reaction Reaction Mixture (in DMF/DMSO) Dilute Dilute with EtOAc (5x Volume) Reaction->Dilute Wash1 Wash: Water (3x) Removes bulk DMSO Dilute->Wash1 Wash2 Wash: 5% LiCl (aq) Scavenges trace DMF Wash1->Wash2 Dry Dry Organic Layer (Na2SO4) Wash2->Dry Evap Rotary Evaporation < 40°C Dry->Evap

Figure 2: The "Flooding" extraction method minimizes thermal stress by avoiding high-vacuum distillation.

Detailed Experimental Methodologies

Protocol 1: Solubility Screening (Micro-Scale)

Use this protocol before scaling up any reaction or purification.

  • Preparation: Place 10 mg of 4-Bromo-2-fluoro-5-iodobenzaldehyde into three separate 1.5 mL HPLC vials.

  • Solvent Addition:

    • Vial A: Add 100 µL Dichloromethane (DCM) .

    • Vial B: Add 100 µL Ethyl Acetate (EtOAc) .

    • Vial C: Add 100 µL Methanol (MeOH) .

  • Observation (Cold): Cap and vortex for 30 seconds.

    • Clear solution? High solubility (Good for reaction solvent).[1]

    • Suspension? Proceed to heating.[2][1][3]

  • Observation (Hot): Gently heat the suspension with a heat gun (set to low) or water bath (50°C).

    • Dissolves upon heating? Ideal for recrystallization.

    • Remains solid? Poor solvent (Good anti-solvent).

Protocol 2: Stabilizing Solutions for Storage

If you must store the compound in solution (e.g., for High-Throughput Screening).

  • Solvent Choice: Use anhydrous DMSO or DMAc . Avoid alcohols (formation of hemiacetals) or acetone (aldol condensation).

  • Concentration: Prepare a 10 mM stock solution.

  • Acidification (Optional but Recommended): Add 0.1% (v/v) Acetic Acid to the DMSO. This buffers the solution and prevents base-catalyzed degradation of the aldehyde or iodine elimination.

  • Storage: Aliquot into amber glass vials (to block UV light), seal under Nitrogen/Argon, and store at -20°C.

References

  • PubChem Compound Summary . (n.d.). 4-Bromo-2-fluoro-5-iodobenzaldehyde.[4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).
  • Biotage . (2023).[6] Can reaction solvent choice impact synthesis results? (Discussion on DMSO/DMF vs. EtOAc/DCM in synthesis). Retrieved from [Link]

  • Gaylord Chemical . (2020). DMSO Solubility Data. (Reference for DMSO miscibility and extraction protocols). Retrieved from [Link]

Sources

optimizing SNAr reaction conditions for ortho-fluoro benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SNAr Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because ortho-fluorobenzaldehydes are deceptive substrates. They appear activated and ready for substitution, yet they frequently yield tar, carboxylic acids (via Cannizzaro), or imines rather than your desired product.

This guide is not a textbook; it is a troubleshooting engine designed to navigate the specific electronic and steric conflicts of this substrate.

Module 1: The Reaction Engine (Kinetics & Setup)

The Core Conflict: You are attempting a Nucleophilic Aromatic Substitution (SNAr) on a substrate containing a reactive carbonyl.

  • The Advantage: The aldehyde (-CHO) is a strong electron-withdrawing group (EWG) at the ortho position. It stabilizes the negative charge in the Meisenheimer intermediate, facilitating the attack.

  • The Trap: The aldehyde is also an electrophile. Nucleophiles (especially amines) and bases can attack the carbonyl instead of the aromatic ring.

FAQ: Critical Parameter Selection

Q: Why is my reaction stalling with ortho-chlorobenzaldehyde but worked for the fluoro-analog? A: This is the "Fluorine Effect." In SNAr, the rate-determining step is usually the initial nucleophilic attack (breaking the aromaticity), not the breaking of the carbon-halogen bond.

  • Mechanism: Fluorine is the most electronegative element. It pulls electron density inductively (

    
     effect) from the ipso-carbon, significantly lowering the energy barrier for the nucleophile to attack.
    
  • Outcome: Fluorine is often 100–1000x faster than chlorine in SNAr, despite the C-F bond being stronger. Stick to the fluoro-substrate.

Q: Which solvent system maximizes yield? A: You must use Polar Aprotic Solvents (DMSO, DMF, NMP).

  • The "Naked Anion" Principle: These solvents solvate cations (like

    
     or 
    
    
    
    ) effectively but do not form hydrogen bonds with anionic nucleophiles. This leaves the nucleophile "naked" and highly reactive.[1]
  • Recommendation: DMSO is generally superior for rate acceleration, often allowing lower temperatures than DMF.[1]

Q: How do I select a base without killing the aldehyde? A: Avoid Hydroxides (


).
Hydroxides are small, hard nucleophiles that will attack the aldehyde carbonyl, triggering the Cannizzaro reaction  (disproportionation into alcohol and acid).[2]
  • The Fix: Use Carbonates (

    
    , 
    
    
    
    ). They are sufficiently basic to deprotonate most nucleophiles but bulky and less nucleophilic toward the carbonyl.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Competition

The following diagram maps the competing pathways your substrate faces. Your goal is to navigate to the green node while avoiding the red traps.

SNAr_Pathways Start o-Fluorobenzaldehyde + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Attack at C-F (Rate Limiting) Imine Imine / Schiff Base (Side Product) Start->Imine Amine Attack at C=O (Reversible) Cannizzaro Cannizzaro Product (Acid + Alcohol) Start->Cannizzaro Base (OH-) Attack at C=O (Irreversible) Product S_NAr Product (Target) Meisenheimer->Product Elimination of F- Imine->Start Hydrolysis (H3O+)

Figure 1: Reaction pathways for o-fluorobenzaldehyde. The SNAr path (Center) must be kinetically favored over Carbonyl attack (Right/Left).

Scenario 1: "I see the starting material disappearing, but I'm getting a mixture of acids and alcohols."
  • Diagnosis: Cannizzaro Reaction.[2][3][4][5][6]

  • Cause: Your system contains water and a strong base (likely hydroxide), or your solvent is wet.

  • Solution:

    • Switch to anhydrous DMSO or DMF .

    • Switch base to Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility in organic solvents.
      
    • Add 3Å Molecular Sieves to the reaction vessel.

Scenario 2: "I am using an amine nucleophile, and I see a new spot, but the mass is wrong (M-18)."
  • Diagnosis: Schiff Base (Imine) Formation.

  • Cause: The amine reacted with the aldehyde (

    
    ).
    
  • The Fix (Thermodynamic Control):

    • SNAr is generally irreversible (breaking the C-F bond).

    • Imine formation is reversible .

    • Protocol Adjustment: Run the reaction hotter (80–100°C). The heat provides the activation energy for the SNAr pathway. Over time, the reversible imine will revert to starting material and funnel down the irreversible SNAr path.

    • Workup Trick: Treat the crude mixture with mild aqueous acid (1M HCl) during workup. This hydrolyzes any remaining imine back to the desired aldehyde product.

Module 3: Validated Protocol & Data

Standard Operating Procedure (SOP-F-ALD)

Use this baseline protocol for optimization.

  • Setup: Flame-dry a reaction vial containing a magnetic stir bar.

  • Reagents:

    • 1.0 eq o-Fluorobenzaldehyde.

    • 1.1 eq Nucleophile (Amine, Thiol, or Phenol).

    • 2.0 eq

      
       (powdered, dry).
      
  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).

  • Reaction: Seal and heat to 90°C . Monitor by HPLC/TLC at 1 hour.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 2x with Water (removes DMSO).

    • If using Amine: Wash 1x with 1M HCl (hydrolyzes side-product imines).

    • Dry over

      
       and concentrate.
      
Solvent/Base Screening Matrix

Relative reaction rates observed in internal benchmarks.

SolventBaseRate (Relative)Risk ProfileRecommendation
DMSO

High (100) LowPrimary Choice
DMF

Med-High (80)LowGood Alternative
NMPDIPEAMed (60)Med (Polymerization)For very soluble amines
THFNaHLow (<10)High (Cannizzaro)Avoid
EthanolEtONaLow (<5)High (Acetals/Cannizzaro)Avoid

Module 4: Advanced Optimization Workflow

If the standard protocol fails, follow this logic tree to identify the bottleneck.

Optimization_Tree Start Standard Protocol (DMSO, 90°C, K2CO3) Check Check Conversion (LCMS) Start->Check LowConv < 10% Conversion Check->LowConv HighImp High Impurity Profile Check->HighImp Success > 90% Conversion Check->Success Temp Increase Temp to 120°C LowConv->Temp Dry Strictly Anhydrous (Stop Cannizzaro) HighImp->Dry AcidWash Acidic Workup (Hydrolyze Imines) HighImp->AcidWash Cs2CO3 Switch to Cs2CO3 (Higher Solubility) Temp->Cs2CO3

Figure 2: Decision tree for troubleshooting low yields or impure profiles.

References

  • Solvent Effects in SNAr

    • Title: Solvent Effects and Mechanism for a Nucleophilic Arom
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • The "Fluorine Effect" & Mechanism

    • Title: Nucleophilic Aromatic Substitution (SNAr) Mechanism.[1][5][7][8][9][10]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Cannizzaro Side Reaction

    • Title: Cannizzaro Reaction: Mechanism and Scope.[3][4][11]

    • Source: PharmaGuideline.
    • URL:[Link]

  • SNAr of Electron-Neutral/Rich Fluoroarenes (Advanced Context)

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[8]

    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Stability and Reactivity of 4-Bromo-2-fluoro-5-iodobenzaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-iodobenzaldehyde. This versatile, polyhalogenated aromatic aldehyde is a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its rich functionality presents unique challenges, particularly regarding its stability and chemoselectivity under basic conditions. This guide provides in-depth answers to common questions, troubleshooting advice for frequent experimental issues, and validated protocols to help you navigate the reactivity of this compound with confidence.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical behavior of 4-Bromo-2-fluoro-5-iodobenzaldehyde in the presence of bases.

Q1: What are the primary stability concerns when using 4-Bromo-2-fluoro-5-iodobenzaldehyde with bases?

The stability of this molecule is governed by the interplay of its four functional sites: the aldehyde group and the three distinct halogen atoms (Iodo, Bromo, Fluoro). Under basic conditions, researchers must be vigilant for three main competing reaction pathways:

  • Disproportionation of the Aldehyde (Cannizzaro Reaction): The aldehyde lacks α-hydrogens, making it highly susceptible to base-induced disproportionation into a primary alcohol and a carboxylic acid, especially with strong hydroxide bases.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the aldehyde and halogen substituents. This makes it prone to attack by strong nucleophiles, leading to the displacement of a halide. The fluorine atom is particularly susceptible to this reaction.[3][4]

  • Dehalogenation in Catalytic Cycles: During metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, premature loss of a halogen (proto-dehalogenation) can occur as a significant side reaction, reducing the yield of the desired product.[5]

Q2: Is the aldehyde group stable to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

No, it is generally not stable. Because 4-Bromo-2-fluoro-5-iodobenzaldehyde is a non-enolizable aldehyde (it has no hydrogen atoms on the carbon adjacent to the aldehyde group), it will readily undergo the Cannizzaro reaction in the presence of a strong base.[6]

Mechanism Insight: The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, causing a disproportionation. One molecule is oxidized to the corresponding carboxylic acid (which is deprotonated to the carboxylate salt under the basic conditions), and the other is reduced to the primary alcohol.[7] This reaction is often rapid and can significantly outcompete other desired transformations, leading to a 50:50 mixture of the alcohol and acid products under ideal conditions.[1]

Q3: Which of the halogen atoms is the most likely to be displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction?

The fluorine atom is the most probable leaving group in an SNAr reaction. While this is counterintuitive based on C-X bond strength, SNAr reactivity is governed by a different mechanism than Sₙ1/Sₙ2 reactions.[8]

Mechanism Insight: The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] Fluorine's powerful electron-withdrawing inductive effect (-I) strongly stabilizes this negatively charged intermediate, thereby lowering the activation energy for its formation and accelerating the reaction.[10] The fluorine atom is also ortho to the strongly electron-withdrawing aldehyde group, further activating its position for nucleophilic attack.[4]

Q4: How does the choice of base affect the stability and reactivity of the molecule?

The choice of base is the most critical parameter for controlling the reaction pathway. A careful selection can favor the desired transformation while suppressing unwanted side reactions.

Base TypeExamplesStrengthCommon Use CasesPotential Side Reactions with 4-Bromo-2-fluoro-5-iodobenzaldehyde
Strong Hydroxide NaOH, KOH, Ba(OH)₂StrongSaponificationHigh Risk: Cannizzaro reaction, potential for SNAr.[1][11]
Alkoxides NaOEt, KOtBuStrongDeprotonation, EliminationsHigh Risk: Cannizzaro-type reactions, SNAr.
Weak Inorganic K₂CO₃, Cs₂CO₃, NaHCO₃, K₃PO₄Weak/ModerateCross-Coupling Reactions (Suzuki, Sonogashira)[12][13]Low Risk: Generally compatible, but prolonged heating can still lead to decomposition.
Organic Amines Et₃N (TEA), DIPEAWeakCross-Coupling Reactions (Sonogashira)[14]Low Risk: Generally act as proton scavengers and are not nucleophilic enough for SNAr.
Strong Organic DBU, TMGStrong, Non-NucleophilicWittig Reactions, EliminationsModerate Risk: Can promote decomposition or side reactions if not used carefully.[15]

Section 2: Troubleshooting Guide for Common Synthetic Applications

This section provides practical advice for overcoming specific challenges encountered during experiments.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
  • Problem: You are attempting a Suzuki or Sonogashira coupling to form a new C-C bond at one of the halogen positions, but you observe low yields, a complex mixture of products, or reaction at the wrong site.

  • Cause Analysis (The "Why"): The three C-X bonds on the ring have vastly different reactivities toward the oxidative addition step in a palladium catalytic cycle. This reactivity order is the key to achieving chemoselectivity.

    • Reactivity Order: C–I > C–Br >> C–F

    • The C-I bond is the weakest and most polarizable, making it the most reactive site for oxidative addition with a Pd(0) catalyst.[14] The C-Br bond is significantly less reactive, and the C-F bond is generally considered inert under standard cross-coupling conditions. Therefore, selective reaction at the iodine position is highly feasible. If your reaction is not selective, it is likely due to overly harsh conditions (high temperature, prolonged reaction time) or an inappropriate choice of base that is causing competing decomposition pathways.

  • Solutions & Recommended Protocol (Selective Suzuki Coupling at C-I)

    • Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Solvent & Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., Dioxane/Water 6:1 v/v).[5] Then, add a weak inorganic base such as K₂CO₃ (2.0-3.0 equiv).[12] Using minimal water is crucial to suppress dehalogenation side reactions.[5]

    • Reaction: Heat the mixture to the appropriate temperature (typically 80-90 °C) and monitor the reaction progress by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed to avoid side reactions.

    • Workup: Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: Aldehyde-Targeted Reactions (e.g., Wittig, Aldol Condensation)
  • Problem: You are attempting to perform a Wittig reaction to form an alkene, but analysis of the crude reaction mixture shows the presence of 4-bromo-2-fluoro-5-iodobenzyl alcohol and 4-bromo-2-fluoro-5-iodobenzoic acid.

  • Cause Analysis (The "Why"): This product profile is the classic signature of the Cannizzaro reaction.[2] This indicates that the base used to deprotonate the phosphonium ylide (in a Wittig reaction) or to generate an enolate (in an aldol condensation) was a strong hydroxide or alkoxide base, which preferentially attacked the aldehyde, leading to disproportionation instead of the desired C-C bond formation.

  • Solutions & Recommended Protocol (Wittig Reaction with an Organic Base)

    • Reagent Preparation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in a dry, aprotic solvent like THF.

    • Ylide Generation: Cool the suspension in an ice bath. Add a strong, non-nucleophilic organic base such as 1,1,3,3-tetramethylguanidine (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) to generate the ylide.[15] Avoid using bases like n-BuLi or t-BuOK, which can cause decomposition or side reactions.[15]

    • Aldehyde Addition: Once the ylide has formed (often indicated by a color change), add a solution of 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 equiv) in dry THF dropwise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

    • Workup & Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate the desired alkene.

Section 3: Data and Visualizations

Diagram 1: Decision Workflow for Base Selection

This diagram guides the user in selecting an appropriate base to maximize the yield of their desired product.

BaseSelection start What is your intended transformation? q1 Targeting a Pd-catalyzed cross-coupling reaction? start->q1 q2 Targeting the aldehyde group (e.g., Wittig, Aldol)? start->q2 ans1_yes Use weak, inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) in a degassed solvent system. q1->ans1_yes Yes ans1_no Avoid strong hydroxide bases (NaOH, KOH) to prevent competing Cannizzaro reaction. q1->ans1_no ans2_yes Use non-nucleophilic organic bases (DBU, TMG) or conditions that avoid strong bases (e.g., Li-halogen exchange). q2->ans2_yes Yes ans2_no Are you performing a reaction requiring a strong nucleophile? q2->ans2_no No ans3_yes Be aware of competing SNAr, especially at the C-F position. ans2_no->ans3_yes

Caption: Decision workflow for selecting a suitable base.

Diagram 2: Competing Reaction Pathways Under Basic Conditions

This diagram illustrates the different products that can form from 4-Bromo-2-fluoro-5-iodobenzaldehyde depending on the reaction conditions.

CompetingPathways SM 4-Bromo-2-fluoro-5-iodobenzaldehyde Coup Cross-Coupling Product (at C-I bond) SM->Coup  Pd Catalyst  Weak Base (K₂CO₃)  Boronic Acid Cann Cannizzaro Products (Alcohol + Carboxylic Acid) SM->Cann  Strong Base (KOH)  No other electrophile SNAr SNAr Product (at C-F bond) SM->SNAr  Strong Nucleophile (R₂NH)  Heat

Caption: Competing reaction pathways for the title compound.

References

  • Wikipedia. Cannizzaro reaction. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • AdiChemistry. CANNIZZARO REACTION - Mechanism - Examples. [Link]

  • Organic Reactions. The Cannizzaro Reaction. [Link]

  • ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • PMC. Synthetic applications of the Cannizzaro reaction. [Link]

  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • PubMed. Chemoselectivity and the curious reactivity preferences of functional groups. [Link]

  • ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • JAFST. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

  • Winthrop University. The Aldol Condensation. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 4-iodobenzaldehyde and phenylboronic acid.... [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • eScholarship. The Complete Mechanism of an Aldol Condensation. [Link]

  • PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • RSC Publishing. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]

Sources

Technical Support Center: Chemoselective Coupling of Bromo-Iodo-Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SEL-2026 Subject: Troubleshooting Homocoupling & Selectivity Loss in Dihaloarenes Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Core Directive: The Selectivity Window

You are working with bromo-iodo-arenes (e.g., 1-bromo-4-iodobenzene).[1][2][3] Your objective is twofold:

  • Chemoselectivity: React only the C–I bond (leaving C–Br intact for downstream functionalization).[1]

  • Purity: Avoid homocoupling of the aryl halide (Ar–Ar) or the nucleophile (Nu–Nu).[1]

The physics of this reaction relies on the Bond Dissociation Energy (BDE) gap.

  • C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)[1]

  • C–Br BDE: ~81 kcal/mol (Slow Oxidative Addition)

The Golden Rule: Selectivity is kinetic, not thermodynamic. If you heat the system or use a hyper-active catalyst (e.g., tBu₃P-Pd), you lower the activation energy barrier for both halides, closing your selectivity window.[1]

Troubleshooting Guide (Q&A)

Case A: "I am seeing Homocoupling of my Aryl Halide (Ar-Ar)."

Diagnosis: This is an Ullmann-type side reaction (


).[1]
Root Cause:  This often occurs via disproportionation  of the oxidative addition intermediate or the presence of reducing agents that facilitate a radical mechanism.
Corrective Actions: 
  • Switch Solvent: Change from DMF/DMA (which can act as reductants at high T) to Toluene or THF.[1]

  • Avoid Excess Reductant: If using a pre-catalyst that requires reduction (like Pd(OAc)₂), ensure you aren't using a large excess of phosphine, which can sometimes promote radical pathways.[1]

  • Pro Tip: Switch to a Negishi coupling protocol. Organozinc reagents are less prone to Ar-Ar homocoupling than Boronic acids (Suzuki) or Copper/Alkynes (Sonogashira) in this specific substrate class.[1]

Case B: "I am seeing Homocoupling of my Boronic Acid (Suzuki)."

Diagnosis: You see Biaryl formed from your boronic acid (


).[1]
Root Cause: Dissolved Oxygen.  Oxygen oxidizes Pd(0) to Pd(II).[1][4] The Pd(II) species reacts with two equivalents of boronic acid (transmetallation) and reductively eliminates the homodimer.[1][5]
Corrective Actions: 
  • The "Subsurface Sparge": Balloon degassing is insufficient. You must sparge Argon through the solvent for 15–20 minutes.

  • Scavenger Additive: Add Potassium Formate (HCOOK) (10–20 mol%). It acts as a sacrificial reductant, instantly converting any transient Pd(II) (formed by O₂) back to active Pd(0), shutting down the homocoupling cycle [1].[1]

Case C: "I am losing the Bromine (Scrambling/Over-reaction)."

Diagnosis: The product mixture contains de-brominated species or double-coupled products.[6] Root Cause: The catalyst is too active ("hot") or the temperature is too high. Corrective Actions:

  • Temperature Cap: Strictly maintain Room Temperature (20–25°C) . C–I activates at RT; C–Br usually requires >60°C.

  • Ligand De-escalation: Stop using Buchwald ligands (SPhos, XPhos) or highly active NHCs.[1] They are designed to activate chlorides and bromides. Revert to "classic" ligands like PPh₃ or dppf , which struggle to activate C–Br at room temperature, ensuring exclusive C–I reaction [2].[1]

Standard Operating Protocols (SOPs)

Protocol 1: Chemoselective Sonogashira (Standard)

Target: Reaction at C–I, preserving C–Br.[1]

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)[1]

  • Terminal Alkyne (1.05 equiv) — Do not use large excess.[1]

  • PdCl₂(PPh₃)₂ (2 mol%) — Bis-triphenylphosphine is selective.[1]

  • CuI (1 mol%)

  • Et₃N (3.0 equiv) in THF (0.2 M)[1]

Workflow:

  • Degas: Sparge THF with Argon for 20 mins.

  • Charge: Add Pd catalyst, CuI, and Aryl Halide to the vessel under Argon.

  • Initiate: Add Et₃N and Alkyne via syringe.

  • Incubate: Stir at 23°C (Room Temp) .

    • Checkpoint: Monitor by TLC/LCMS at 1 hour. C–I consumption should be rapid.

    • Warning: Do not heat to reflux. Heating triggers C–Br activation.

Protocol 2: "Clean" Suzuki Coupling (Anti-Homocoupling)

Target: Cross-coupling without Boronic Acid Dimerization.[1]

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Pd(dppf)Cl₂ (3 mol%) — dppf offers excellent steric bite angle for selectivity.[1]

  • K₂CO₃ (2.0 equiv, aq. 2M)

  • Additive: Potassium Formate (10 mol%) [1]

  • Solvent: Toluene/Water (4:1)[1]

Workflow:

  • Deoxygenate (Critical): Sparge both Toluene and Water phases separately before mixing.[1]

  • Mix: Combine Aryl Halide, Boronic Acid, Base, and Potassium Formate .

  • Catalyst: Add Pd catalyst last under a counter-flow of Argon.

  • Run: Stir at 40°C.

    • Note: The Formate scavenges O₂, keeping Pd in the Pd(0) cycle and preventing the Pd(II)-mediated homocoupling of the boronic acid.

Visualizing the Pathways

Diagram 1: The Selectivity & Homocoupling Decision Matrix

This diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Homocoupling/Scrambling pathways.

G Start Start: Bromo-Iodo-Arene + Nucleophile (Nu) Pd0 Pd(0) Species Start->Pd0 OxAdd_I Oxidative Addition (C-I Bond) FAST (k1) Pd0->OxAdd_I Room Temp OxAdd_Br Oxidative Addition (C-Br Bond) SLOW (k2) Pd0->OxAdd_Br High Temp / Hot Ligand O2_Leak O2 Leak / Oxidant Pd0->O2_Leak Oxidation Int_I LnP-Pd(II)-Ar(Br)-I OxAdd_I->Int_I Int_Br LnP-Pd(II)-Ar(I)-Br OxAdd_Br->Int_Br Int_I->OxAdd_Br If T > 60°C TransMet Transmetallation (+ Nu) Int_I->TransMet Prod_Scramble Product: Ar(Nu)-Nu (Over-reaction) Int_Br->Prod_Scramble Homo_Path Homocoupling Cycle (Pd(II) + 2 Nu) O2_Leak->Homo_Path Generates Pd(II) Prod_Desired Product: Ar(Br)-Nu (Chemoselective) TransMet->Prod_Desired Reductive Elim. Prod_Homo Side Product: Nu-Nu (Dimer) Homo_Path->Prod_Homo Consumes Nu

Caption: Kinetic bifurcation showing how Temperature controls Chemoselectivity (Green path) and Oxygen controls Homocoupling (Red path).

Diagram 2: Troubleshooting Logic Flow

Use this flow to diagnose your specific side-reaction.

Troubleshooting Start Identify Impurity by LCMS/NMR Q1 Is the impurity a Dimer? Start->Q1 Type1 Dimer is Ar-Ar (Ullmann Type) Q1->Type1 Aryl Dimer Type2 Dimer is Nu-Nu (Glaser/Boronic Type) Q1->Type2 Nucleophile Dimer Type3 Product is Ar(Nu)2 (Bis-coupled) Q1->Type3 No, it's double addition Sol1 Action: 1. Switch to Negishi (Zn) 2. Remove reductants 3. Lower Catalyst Loading Type1->Sol1 Sol2 Action: 1. SPARGE with Argon (20m) 2. Add Potassium Formate 3. Check Base quality Type2->Sol2 Sol3 Action: 1. LOWER Temperature (<25°C) 2. Switch to less active ligand (PPh3) 3. Reduce Nu equivalents Type3->Sol3

Caption: Diagnostic logic for identifying the root cause of impurity formation based on structural analysis.

References

  • Vertex Pharmaceuticals & Eli Lilly Process Chemistry. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry / ACS. Describes the use of Potassium Formate and sparging to eliminate boronic acid homocoupling.[7][8][9] [1]

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Establishes the reactivity order (I > Br > Cl) and temperature dependence.[1] [1]

  • BenchChem Technical Guides. "How to prevent homocoupling in Suzuki reactions of aryl bromides."

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Intermediate Purification & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The purification of 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS: 1379347-43-9) presents a unique challenge due to the "Goldilocks" nature of its substituents. You are balancing a highly lipophilic aryl iodide against a reactive aldehyde handle. Common pitfalls include the co-elution of unreacted starting material (4-bromo-2-fluorobenzaldehyde) and the light-induced liberation of iodine (deiodination).

This guide prioritizes non-chromatographic methods (Crystallization and Chemical Derivatization) as the primary purification vectors, with chromatography reserved for final polishing.

Module 1: Diagnostic & Triage

Before selecting a protocol, identify your impurity profile.

ObservationLikely ImpurityRecommended Protocol
Pink/Purple Tint Free Iodine (

)
Wash: 10% Sodium Thiosulfate (

)
White Precipitate in Acidic Media Benzoic Acid Derivative (Oxidation)Extraction: Sat.

Wash
Similar

Spot on TLC
Unreacted Starting MaterialProtocol A: Fractional Recrystallization
Dark Tars/Oils Polymerized/Decomposed AldehydeProtocol B: Bisulfite Adduct Purification
Module 2: Fractional Recrystallization (Primary Method)

Objective: Separate the 5-iodo product from the unreacted 4-bromo-2-fluoro starting material. Mechanism: The introduction of the heavy iodine atom significantly increases the lattice energy and lipophilicity of the product compared to the starting material. We exploit this by using a solvent system where the starting material remains soluble at lower temperatures.[1]

Protocol A: The "Ethanol Drop" Method

Best for: Removing unreacted starting material (>5% content).

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Displacement: While maintaining a gentle boil, slowly add Hot Ethanol (EtOH) or Heptane dropwise until the solution turns slightly turbid.

  • Clarification: Add just enough hot EtOAc to make the solution clear again.

  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature undisturbed (wrapping the flask in foil helps slow cooling).

  • Crystallization: Once at room temperature, move to a

    
     fridge for 4 hours.
    
    • Note: The 5-iodo product should crystallize as pale needles/plates. The starting material generally stays in the mother liquor.

  • Filtration: Filter and wash with cold Heptane.

Expert Tip: If your crystals are colored (yellow/orange) but should be white, the iodine bond is likely labile. Perform a thiosulfate wash on the dissolved crude before attempting crystallization.[2]

Module 3: Bisulfite Adduct Purification (Chemical Method)

Objective: Isolate the aldehyde from non-aldehyde impurities (over-iodinated byproducts, acids, or non-carbonyl precursors). Mechanism: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate salts. Impurities remain in the organic layer.[2]

Protocol B: The Biphasic "Bisulfite Switch"

Step 1: Adduct Formation

  • Dissolve crude material in Ethyl Acetate (10 volumes) .

  • Add Saturated Aqueous Sodium Bisulfite (

    
    , 5 volumes) .
    
  • Stir vigorously for 2–4 hours.

    • Observation: A thick white precipitate may form at the interface. This is the bisulfite adduct.[1][3][4]

  • Separation:

    • If Solid: Filter the solid adduct and wash with EtOAc. (This is the purest form).

    • If Soluble: Separate the layers.[3][5][6][7] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains impurities).

Step 2: Regeneration

  • Suspend the solid adduct (or the aqueous solution) in fresh EtOAc.

  • Slowly add 10% Sodium Carbonate (

    
    )  or NaOH  until pH reaches 10–11.
    
    • Warning: Do not exceed pH 12, or you risk Cannizzaro disproportionation (aldehyde

      
       alcohol + acid).
      
  • Stir for 30 mins. The solid will dissolve, and the regenerated aldehyde will partition back into the EtOAc.

  • Separate, dry (

    
    ), and concentrate.
    

BisulfiteWorkflow cluster_waste Waste Stream start Crude Mixture (Aldehyde + Impurities) react Add Sat. NaHSO3 (Biphasic Stir) start->react decision Adduct State? react->decision solid Solid Precipitate (Filter & Wash) decision->solid Precipitates liquid Aqueous Solution (Separate Layers) decision->liquid Soluble waste1 Organic Impurities (Non-Aldehydes) decision->waste1 regen Regeneration Add Base (pH 10) + EtOAc solid->regen liquid->regen final Pure Aldehyde (In Organic Layer) regen->final

Figure 1: Decision logic for Bisulfite Purification. Note that for heavy halogenated benzaldehydes, the adduct often precipitates, simplifying isolation.

Module 4: Troubleshooting & FAQs
Q1: My product is turning pink/purple during storage. What is happening?

Cause: Homolytic cleavage of the C-I bond due to light exposure (photolysis), releasing iodine radicals. Fix:

  • Immediate: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate until the organic layer is clear.

  • Prevention: Store in amber vials wrapped in foil at

    
    . Add a stabilizer like copper turnings (traditional) or simply ensure zero light exposure.
    
Q2: I cannot separate the starting material (4-Br-2-F) from the product (5-Iodo) using Flash Chromatography.

Cause: The polarity difference is negligible because the iodine atom is non-polar. Solution:

  • Do not use standard Silica. Use C18 Reverse Phase silica if available. The iodine atom adds significant hydrophobicity, increasing retention time on C18 compared to the starting material.

  • If using Normal Phase: Use a gradient of Hexanes:Toluene (NOT Hexanes:EtOAc). Toluene interacts with the

    
    -system of the aromatic ring; the large iodine atom distorts this interaction, often improving separation factor (
    
    
    
    ).
Q3: The aldehyde peak is disappearing on NMR, but no new peaks are obvious.

Cause: Formation of the hydrate (gem-diol) or hemiacetal if stored in methanol/alcohol. Verification: Check for a broad singlet around 5–6 ppm (hydrate) or loss of the CHO proton (10 ppm). Fix: Evaporate the alcohol and dry under high vacuum. The equilibrium will shift back to the aldehyde.

Module 5: Stability & Storage Specifications
ParameterSpecificationReason
Temperature

Retards oxidation to benzoic acid.
Atmosphere Argon/NitrogenPrevents aerobic oxidation.
Container Amber GlassBlocks UV light (prevents C-I cleavage).
Additives None (usually)Avoid stabilizers that might interfere with next step (e.g., Lithiation).
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][4][8] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard bisulfite protocols).
  • Lide, D. R. (Ed.). (2005).[8] CRC Handbook of Chemistry and Physics. CRC Press. (Physical properties of halogenated benzaldehydes).

Sources

Technical Support Center: Catalyst Selection for Selective C-H Arylation of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective C-H arylation of benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the C-H arylation of benzaldehydes.

Q1: What is the most common position for C-H arylation on a benzaldehyde derivative, and why?

A1: The most common position for C-H arylation of benzaldehydes is the ortho position (C-2 and C-6) to the formyl group.[1] This is because the aldehyde's carbonyl oxygen can act as a directing group, coordinating to the transition metal catalyst and bringing it into close proximity with the ortho C-H bonds.[1][2] This process, known as chelation-assisted C-H activation, significantly lowers the activation energy for the cleavage of that specific C-H bond.[2] While the aldehyde itself is a weakly coordinating group, its directing effect is well-established in the presence of suitable catalysts.[1][3]

Q2: The topic mentions "C-5 arylation." Does this refer to the meta position?

A2: Yes, in the context of a simple benzaldehyde ring, the C-5 position is equivalent to one of the meta positions (C-3 and C-5). Achieving selective meta-C-H functionalization is more challenging than ortho-functionalization because it requires overcoming the inherent preference for ortho-activation.[4] Specialized catalytic systems are required that operate through mechanisms that favor remote C-H activation.[4]

Q3: What are "transient directing groups," and why are they useful for benzaldehyde arylation?

A3: Transient directing groups (TDGs) are additives, typically amines or amino acids, that react reversibly with the aldehyde to form an imine in situ.[5][6][7] This imine is a much stronger coordinating group than the original aldehyde, leading to more efficient and selective C-H activation.[1][6] The key advantage is that the directing group is formed and removed in the same reaction pot, eliminating the need for separate protection and deprotection steps, which improves overall efficiency.[8][9][10]

Q4: Which transition metals are most commonly used for this transformation?

A4: Palladium (Pd) is the most extensively used metal for C-H arylation of benzaldehydes.[1][5][7][11][12][13] Rhodium (Rh)[6][14][15][16], Iridium (Ir)[14][15][16][17], and Ruthenium (Ru)[4][18][19][20] catalysts have also been successfully employed and can offer complementary reactivity and selectivity.[14][16][18]

Q5: What are the typical coupling partners for the aryl group?

A5: The most common arylating agents are aryl halides (iodides, bromides, and sometimes chlorides)[11][21][22] and diaryliodonium salts.[14][16][23] Arylboronic acids have also been used, though they may require an oxidant.[16] The choice of coupling partner can influence the reaction conditions and catalyst selection.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield of the Arylated Product

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The active catalytic species may not be forming correctly. Palladium(II) precursors often need to be reduced to Palladium(0) in situ to initiate the catalytic cycle for some cross-coupling reactions.[24] For C-H activation, the Pd(II) state is often the active one.[13] Catalyst deactivation can also occur.- Ensure you are using a high-purity catalyst precursor. - For Pd(0)/Pd(II) cycles, ensure your conditions favor the formation of the active Pd(0) species. - Consider adding a ligand that stabilizes the active catalytic species.[25] - If using a pre-catalyst, ensure the activation step is proceeding as expected.
Inefficient Directing Group The aldehyde itself is a weak directing group.[1][3] If the reaction relies solely on the aldehyde for direction, the C-H activation step may be slow.- Introduce a Transient Directing Group (TDG): Add a catalytic amount of an amine or amino acid (e.g., an anthranilic acid derivative or an amino acid like valine) to form a more strongly coordinating imine in situ.[5][6][8][26] - Optimize the TDG: The structure of the TDG can significantly impact yield. Screen different amines or amino acids.[26]
Poor Solvent Choice The solvent can affect catalyst solubility, substrate solubility, and the rate of key steps in the catalytic cycle.[27]- Screen Solvents: Common solvents for these reactions include dioxane, DMF, DMA, and anisole.[11][28] Sometimes, more specialized solvents like hexafluoroisopropanol (HFIP) can be beneficial.[5][6] - Ensure all reagents are fully dissolved at the reaction temperature.
Incorrect Base The base plays a crucial role in the C-H activation step (often a concerted metalation-deprotonation mechanism) and in neutralizing the acid generated during the reaction.[29]- Screen Bases: Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and carboxylates (e.g., KOAc, pivalates).[11][28][30] The choice of base can be critical and is often interdependent with the catalyst and ligand.
Sub-optimal Reaction Temperature C-H activation often requires elevated temperatures to overcome the kinetic barrier of C-H bond cleavage.[11]- Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Typical temperatures range from 80°C to 150°C.[11][22] - Be aware that higher temperatures can sometimes lead to side reactions or catalyst decomposition.[31]
Problem 2: Poor Regioselectivity (e.g., mixture of ortho-, meta-, and para-arylated products)

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Weak Directional Control If the directing group's influence is not strong enough, competing non-directed or electronically-driven C-H activation can occur, leading to a mixture of isomers.[25][32]- Strengthen the Directing Group: Use a transient directing group strategy to form a more strongly coordinating imine.[6][7] - Ligand Modification: Introduce a ligand that enhances the steric bulk around the metal center, which can amplify the preference for the less hindered ortho position.[25][33]
Incorrect Catalyst System for Desired Selectivity Different metals and ligands have different intrinsic selectivities. A system optimized for ortho-arylation will not work for meta-arylation.- For ortho-selectivity: Palladium catalysts with appropriate ligands are generally effective, especially with a TDG.[7][11] - For meta-selectivity: This is a significant challenge. It often requires a specialized directing group that positions the catalyst remotely, often using Ruthenium catalysts in combination with specific ligands.[4]
Steric Hindrance If the ortho positions are sterically hindered, the catalyst may be forced to activate other C-H bonds.- Ligand Tuning: Use a less bulky ligand to allow the catalyst to approach the hindered ortho position. Conversely, a very bulky ligand might enhance selectivity for a less hindered C-H bond.[25][33] - Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the desired reaction site.
Problem 3: Di-arylation or Other Side Reactions

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
High Reactivity/Concentration If the mono-arylated product is also reactive under the reaction conditions, a second arylation can occur, especially at the other ortho position.- Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it once the desired mono-arylated product is maximized.[31] - Lower Arylating Agent Stoichiometry: Use a smaller excess of the arylating agent, potentially even making it the limiting reagent if the benzaldehyde derivative is more readily available.
Homocoupling of the Arylating Agent The arylating agent can react with itself to form a biaryl byproduct, consuming the reagent and complicating purification.- Optimize Ligand and Conditions: The choice of ligand can significantly suppress homocoupling. N-heterocyclic carbene (NHC) ligands have been shown to be effective in some systems.[11] - Lower Catalyst Loading: Sometimes, a lower catalyst loading can disfavor this side reaction, although it may also slow down the desired reaction.
Deformylative Coupling In some cases, especially with certain catalysts, the aldehyde C-H bond can be cleaved, leading to decarbonylation and subsequent coupling of the aryl ring.[34]- Change the Catalyst: This side reaction is more common with certain metals. If observed, screen other catalysts (e.g., switch from Pd to Rh or Ir). - Modify Reaction Conditions: Lowering the temperature or changing the solvent may disfavor this pathway.

Experimental Protocols & Diagrams

Visualizing the Catalytic Cycle: Ortho-Arylation

The following diagram illustrates a plausible catalytic cycle for the Pd-catalyzed ortho-arylation of a benzaldehyde using a transient directing group.

G cluster_0 Catalytic Cycle A 1. Imine Formation (Benzaldehyde + TDG) F Pd(II) Catalyst A->F + Pd(II) B 2. C-H Activation (Palladacycle Formation) C 3. Oxidative Addition (Ar-X) B->C + Ar-X H Pd(IV) Intermediate C->H D 4. Reductive Elimination D->F Regenerates Catalyst I Arylated Imine D->I E 5. Imine Hydrolysis G Product (ortho-arylated benzaldehyde) E->G F->B Coordination & C-H Cleavage H->D Forms C-C bond I->E + H₂O

Caption: Pd-catalyzed ortho-arylation via a transient directing group.

Decision Workflow for Catalyst Selection

This workflow provides a logical path for selecting and optimizing your catalytic system.

G start Define Target Regioselectivity ortho Ortho-Arylation (C-2/C-6) start->ortho meta Meta-Arylation (C-3/C-5) start->meta pd_cat Start with Pd(OAc)₂ or PdCl₂ ortho->pd_cat Most Common ru_cat Use Ru-based Catalyst (e.g., [Ru(p-cymene)Cl₂]₂) meta->ru_cat More Challenging tdg Add Transient Directing Group (e.g., Amino Acid) pd_cat->tdg ligand_screen Screen Ligands (e.g., Phosphines, NHCs, Pyridones) tdg->ligand_screen base_solvent Optimize Base and Solvent ligand_screen->base_solvent success Successful Arylation base_solvent->success meta_dg Employ meta-Directing Auxiliary ru_cat->meta_dg meta_ligand Screen Ligands for Remote C-H Activation meta_dg->meta_ligand meta_ligand->base_solvent

Caption: Decision workflow for selecting an arylation catalyst system.

General Protocol for a Palladium-Catalyzed Ortho-Arylation using a Transient Directing Group

Disclaimer: This is a general starting point. Optimal conditions will vary based on the specific substrates.

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the benzaldehyde derivative (1.0 equiv), the aryl halide (1.2-1.5 equiv), the transient directing group (e.g., 4-chloroanthranilic acid, 20-30 mol%), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if necessary (e.g., a 2-pyridone ligand, 10-20 mol%)[25][26], and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane or DMA, to make a 0.1-0.2 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous phase may contain the transient directing group, which is often water-soluble.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

References

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. (2019). MDPI. [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023). ACS Publications. [Link]

  • Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chelation-assistance. (2016). Royal Society of Chemistry. [Link]

  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. (2020). RSC Publishing. [Link]

  • Iridium- and rhodium-catalyzed C-H activation and formyl alkynylation of benzaldehydes under chelation-assistance. (2015). PubMed. [Link]

  • Iridium- and rhodium-catalyzed C-H activation and formyl arylation of benzaldehydes under chelation-assistance. (2016). Semantic Scholar. [Link]

  • Pd‐catalyzed C−H arylation of benzaldehydes. (2021). ResearchGate. [Link]

  • Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. (2015). ACS Publications. [Link]

  • Transient directing groups for C–H arylation of aldehydes. (2020). ResearchGate. [Link]

  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. (2014). Royal Society of Chemistry. [Link]

  • Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. (2018). ACS Publications. [Link]

  • Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chelation-assistance. (2016). Organic & Biomolecular Chemistry. [Link]

  • Selective palladium-catalyzed arylation(s) of benzaldehyde derivatives by N-heterocarbene ligands. (2005). Academia.edu. [Link]

  • Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. (2010). SciSpace. [Link]

  • Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. (2017). ResearchGate. [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. (2018). PMC - NIH. [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. (2017). ACS Publications. [Link]

  • Palladium Catalyzed Non-directed Aromatic C-H Aminations. (2017). Digital WPI. [Link]

  • PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups. (2022). PMC. [Link]

  • The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes. (2020). Royal Society of Chemistry. [Link]

  • Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. (2017). Royal Society of Chemistry. [Link]

  • Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. (2015). PubMed. [Link]

  • Ruthenium(II)-Catalyzed C-H Functionalizations on Benzoic Acids with Aryl, Alkenyl and Alkynyl Halides by Weak-O-Coordination. (2016). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. (2022). Elsevier. [Link]

  • Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. (2022). ACS Publications. [Link]

  • Electrochemical C–H Activation by Ruthenium and Palladium Catalysis. (2021). eDiss. [Link]

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (2017). ACS Publications. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2020). PMC. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]

  • Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. (2022). PMC. [Link]

  • palladium catalytic cycle. (2020). YouTube. [Link]

  • Palladium N-heterocyclic-carbene-catalyzed ortho-arylation of benzaldehyde derivatives. (2006). ResearchGate. [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journals. [Link]

  • Recent Trends in the Deformylative C-H Arylation/alkylation of (Hetero)arenes with Aldehydes. (2021). Chemical Review and Letters. [Link]

  • Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. (2022). PMC. [Link]

  • Formal β‐C−H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis. (2022). PMC. [Link]

  • C–H Activation: Toward Sustainability and Applications. (2021). ACS Central Science. [Link]

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (2014). Beilstein Journals. [Link]

Sources

Technical Support Center: Air-Sensitive Cross-Coupling of Polyhaloarenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: POLY-HALO-X-COUPLE

Introduction: The "Selectivity vs. Sensitivity" Paradox

Welcome to the technical support hub for polyhaloarene cross-coupling. You are likely here because you are facing a dual challenge:

  • Chemoselectivity: You need to react one specific halogen out of several (e.g., a C–Br bond in the presence of a C–Cl bond or another C–Br bond).

  • Air-Sensitivity: The specialized ligands (e.g., bulky phosphines, NHCs) and low-valent metal centers required to achieve this selectivity are highly intolerant of oxygen and moisture.

This guide treats your reaction setup as a system . If the system integrity (inert atmosphere) fails, the selectivity mechanism (catalytic cycle) fails.

Module 1: The Atmosphere (Prevention)

Issue: Catalyst deactivation (Pd-black formation) or homocoupling of substrates.

In cross-coupling, Oxygen (


) is a competitive oxidant. It oxidizes phosphine ligands to phosphine oxides (

), killing the active catalyst.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle

Standard sparging (bubbling


) is insufficient for high-sensitivity polyhaloarene couplings.

The "Gold Standard" Degassing Workflow:

  • Seal: Place solvent in a Schlenk flask. Close stopcock.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
    • Critical: Do not backfill with inert gas while frozen (risk of condensing liquid

      
      ).[1]
      
  • Pump: Open stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.

  • Thaw: Close stopcock. Thaw in a warm water bath. Gas bubbles will evolve.[2][3][4]

  • Repeat: Perform 3 cycles total.

  • Backfill: After the final thaw, backfill with Argon or Nitrogen.[1]

FPT_Cycle Start Start: Solvent in Flask Freeze 1. Freeze (LN2) Solvent Solidifies Start->Freeze Vacuum 2. Apply Vacuum Remove Headspace Gas Freeze->Vacuum Thaw 3. Thaw (Warm Water) Release Dissolved Gas Vacuum->Thaw Check Cycle Count < 3? Thaw->Check Check->Freeze Yes (Repeat) Ready Ready for Catalyst Check->Ready No (Done)

Figure 1: The Freeze-Pump-Thaw (FPT) workflow for rigorous solvent degassing.

Module 2: The Substrate (Selectivity)

Issue: "I am getting a mixture of mono-, di-, and tri-coupled products."

Selectivity in polyhaloarenes is governed by Bond Dissociation Energy (BDE) (Electronic Control) and Steric Environment (Catalyst Control).

The Selectivity Hierarchy

Use this hierarchy to predict which site will react first.

PriorityFactorRuleExample
1 Electronic (Leaving Group)

In 1-bromo-4-iodobenzene, C–I reacts first.
2 Electronic (Position) Electron-Deficient > Electron-RichIn 2,4-dichloropyridine, C2–Cl (adjacent to N) reacts before C4–Cl.
3 Steric (Catalyst Dependent) Unhindered > HinderedIn 1,2-dibromobenzene, the site further from substituents reacts first (unless using specific ligands).
Troubleshooting Selectivity

Scenario A: Hetero-halogenated Substrates (e.g., Br and Cl) [5]

  • Solution: This is usually straightforward. Use a standard Pd catalyst (e.g.,

    
    ) at room temperature. The oxidative addition to C–Br is significantly faster than to C–Cl.
    
  • Caution: High temperatures (>80°C) will erode selectivity and activate the C–Cl bond.

Scenario B: Homo-halogenated Substrates (e.g., 1,3,5-tribromobenzene)

  • Solution: You must rely on stoichiometry and statistics .

    • Use a slight deficit of the nucleophile (0.9 equivalents).

    • Add the nucleophile slowly (syringe pump addition) to keep its concentration low relative to the polyhaloarene.

Scenario C: Steric Switching (The "Orthogonal" Approach)

  • Concept: Standard bulky ligands (e.g.,

    
    ) favor the least hindered position. However, specific ligands can direct Pd to the more hindered position via secondary interactions.
    

Selectivity_Tree Start Substrate Analysis Halogens Are halogens different? (e.g., I vs Br) Start->Halogens Diff Electronic Control (I reacts before Br) Halogens->Diff Yes Same Are positions distinct? (e.g., Ortho vs Para) Halogens->Same No Action1 Keep Temp < 60°C Standard Ligand Diff->Action1 PosDiff Steric/Electronic Control Same->PosDiff Yes PosSame Statistical Control Same->PosSame No Action2 Use Bulky Ligand (e.g., SPhos) for unhindered site PosDiff->Action2 Action3 Slow Addition 0.9 equiv Nucleophile PosSame->Action3

Figure 2: Decision tree for selecting reaction conditions based on substrate structure.

Module 3: The Catalyst (Troubleshooting)

Issue: Reaction stalls or turns black.

Visual Diagnostics Table
ObservationDiagnosisCorrective Action
Solution turns Black/Grey Pd-Black Formation. The active catalytic species has agglomerated into inactive metal particles.1. Check for

leaks.2. Increase Ligand:Pd ratio (stabilize the metal).3. Add surfactant/stabilizer (e.g., TBABr).
Solution stays Pale Yellow No Reaction. Catalyst has not initiated (Oxidative Addition failed).1. Switch to a more reactive precatalyst (e.g., Pd(dba)2 + XPhos).2. Increase temperature.3. Check if base is soluble.
Solution turns Deep Red/Orange Active Catalyst. This is usually the color of the active Pd(0)-phosphine complex.Reaction is likely proceeding. Monitor by LCMS/GCMS.
FAQ: "Why did my reaction stop at 50% conversion?"

This is often due to Ligand Oxidation . Even if you degassed the solvent, the halide substrate or the base might contain adsorbed air.

  • Fix: Add a "scavenger" portion of ligand (extra 5-10 mol%) halfway through the reaction to resuscitate the Pd species.

Frequently Asked Questions (FAQs)

Q: Can I use a Schlenk line, or do I strictly need a Glovebox? A: For most aryl-iodide and aryl-bromide couplings, a well-maintained Schlenk line is sufficient. However, for aryl-chlorides or reactions using sensitive nucleophiles (like organozinc reagents in Negishi coupling), a Glovebox is highly recommended to ensure reproducibility.

Q: I need to couple a C–Cl bond in the presence of a C–Br bond. Is this possible? A: Generally, no. The C–Br bond has a lower oxidative addition barrier ($ \Delta G^{\ddagger} $) than C–Cl. You must couple the C–Br first, or use a "masking" strategy (e.g., use a phenol instead of a chloride, then convert to triflate later).

  • Exception: If the C–Cl bond is activated by a strong electron-withdrawing group (like in 2-chloropyridine) and the C–Br is on an electron-rich ring, the reactivity gap narrows, but C–Br usually still wins.

Q: How do I remove the Palladium residue from my product? A: Polyhaloarenes often bind Pd tightly.

  • Thiol Scavengers: Use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) during filtration.

  • Chelating Wash: Wash the organic layer with aqueous Sodium Diethyldithiocarbamate.

References

  • Mechanism of Oxidative Addition

    • Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes[6][7][8]

    • Source: Organometallics (ACS)
    • URL:[Link]

  • Site-Selectivity in Polyhaloarenes

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes[5][9][10]

    • Source: Chemical Reviews / PMC
    • URL:[Link]

  • Degassing Protocols

    • Title: Freeze-Pump-Thaw Degassing of Liquids[1][4]

    • Source: University of Washington / Chamberland Lab
    • URL:[Link]

  • Catalyst Deactivation

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source: MDPI
    • URL:[Link][11]

Sources

troubleshooting low conversion in Sonogashira coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SONO-IODIDE-LOW-CONV[1]

Welcome to the Sonogashira Technical Support Center. You are likely here because your cross-coupling of an aryl iodide with a terminal alkyne has failed to reach full conversion. While aryl iodides are theoretically the most reactive electrophiles in this class (


), their high reactivity often masks subtle system failures until the reaction stalls.

This guide is not a textbook review; it is a diagnostic workflow designed to isolate the failure point in your specific reaction matrix.

Module 1: The Diagnostic Triage

Before adjusting conditions, we must identify the symptom of the failure. Use the logic flow below to categorize your issue.

Visualizing the Failure Mode

TroubleshootingTree Start Reaction Stalled/Low Yield CheckAlkyne Is the Alkyne Consumed? Start->CheckAlkyne CheckIodide Is the Aryl Iodide Consumed? CheckAlkyne->CheckIodide No (Alkyne Remains) Glaser ISSUE: Glaser Homocoupling (Oxygen Leak / Cu Excess) CheckAlkyne->Glaser Yes (Alkyne Gone) CatDeath ISSUE: Catalyst Deactivation (Pd Black Precipitation) CheckIodide->CatDeath No (Iodide Remains) SideRxn ISSUE: Oligomerization or Hydrodehalogenation CheckIodide->SideRxn Yes (Iodide Gone) Kinetics ISSUE: Kinetic Stall (Sterics / Ligand Mismatch) CatDeath->Kinetics If Catalyst Solution is Clear

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in Sonogashira coupling.

Module 2: The "Glaser" Trap (Alkyne Homocoupling)

Symptom: Your terminal alkyne has disappeared, but the aryl iodide remains untouched. You may observe a distinct new spot on TLC that is not the product.

Technical Root Cause: This is the most common failure mode when using Copper(I) co-catalysts. In the presence of trace Oxygen, Cu(I) catalyzes the oxidative dimerization of alkynes (Glaser coupling) faster than the Palladium cycle can perform transmetallation.

The Mechanism of Failure:



Corrective Actions:

  • The "Balloon" Fallacy: A simple nitrogen balloon is often insufficient for Sonogashira. Oxygen diffuses through rubber septa.[1]

    • Fix: Use a Schlenk line or active sparging (bubbling inert gas through the solvent) for at least 15 minutes prior to catalyst addition.

  • Slow Addition: If the alkyne is precious, do not add it all at once.

    • Fix: Add the alkyne via syringe pump over 1–2 hours. This keeps the concentration of copper-acetylide low, statistically favoring the cross-coupling over homocoupling.

  • Switch to Copper-Free: If the problem persists, eliminate Copper entirely (see Module 5).

Module 3: Catalyst Integrity (Palladium Black)[1]

Symptom: The reaction mixture turns from yellow/orange to a suspension of black particles (colloidal Pd(0)) shortly after heating, and conversion stops.

Technical Root Cause: Aryl iodides undergo oxidative addition rapidly.[1] However, if the Transmetallation step is slow (due to low alkyne acidity or lack of copper), the active Pd(II) species is unstable. Without sufficient ligand stabilization, Pd(0) aggregates into inactive "Palladium Black."

The Catalytic Bottleneck[2]

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_ArI Pd(II)(Ar)(I)L2 OxAdd->PdII_ArI TransMet Transmetallation (Rate Limiting) PdII_ArI->TransMet + Cu-Acetylide PdBlack Pd Black (Inactive Precipitate) PdII_ArI->PdBlack Ligand Dissociation (If TransMet is slow) PdII_Alk Pd(II)(Ar)(Alk)L2 TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 + Product

Figure 2: The Sonogashira Catalytic Cycle highlighting the critical instability point leading to catalyst death.

Corrective Actions:

  • Ligand Overload: Standard protocols often use 1:2 Pd:Phosphine ratios.[1]

    • Fix: Increase phosphine loading (e.g.,

      
      ) to 1:4 relative to Pd. Excess ligand shifts the equilibrium away from aggregation.
      
  • Solvent Choice: THF is notorious for promoting Pd black in difficult couplings.[1][2]

    • Fix: Switch to DMF or Dioxane.[1] These solvents coordinate weakly to Pd, providing a "safety net" against aggregation.[1]

  • Pre-activation: Do not heat the aryl iodide and Pd together without the alkyne. The cycle must turn immediately upon heating.

Module 4: Substrate Specifics (Aryl Iodides)

While reactive, Aryl Iodides present unique challenges regarding electronics .

Substrate TypeReactivity ProfileCommon IssueSolution
Electron-Poor Ar-I (e.g., p-NO2, p-CF3)High Homocoupling (Glaser) dominates because the Ar-I is too reactive, depleting the catalyst surface? No—actually, these usually work well.[1] Issues here are strictly O2 leaks.Strict deoxygenation.[1]
Electron-Rich Ar-I (e.g., p-OMe, p-NH2)Moderate/Low Oxidative addition is slower; Transmetallation stalls.[1] Catalyst rests as Pd(0) and crashes out.[1]Use bulky, electron-rich ligands (e.g.,

, XPhos) to boost oxidative addition.
Ortho-Substituted Low Steric hindrance prevents Transmetallation.[1]Switch to high-energy "Copper-Free" conditions to force the reaction.

Module 5: Validated Protocols

Do not mix and match reagents randomly. Use these self-validating systems.

Protocol A: The Robust System (Copper Co-catalyzed)

Best for: Standard substrates, beginners, and scale-up.

Reagents:

  • Pd Catalyst:

    
     (2-5 mol%)[1]
    
  • Co-Catalyst: CuI (1-3 mol%) — Must be off-white/tan.[1] If green/blue, it is dead.

  • Base: Triethylamine (

    
    ) (Excess, used as solvent or co-solvent)
    
  • Solvent: THF or DMF[1][3]

Step-by-Step:

  • Validation Check 1: Inspect CuI. If green, wash with THF or discard. Recrystallize if necessary.[1]

  • Dissolve Aryl Iodide (1.0 equiv) and Pd catalyst in degassed solvent.

  • Add Base.[1][3][4][5]

  • Degas: Sparge with Argon for 10 minutes. Do not skip.

  • Add CuI and Alkyne (1.1 equiv) sequentially under positive Argon pressure.[1]

  • Validation Check 2: The solution should turn yellow/brown. If it turns black immediately, your solvent was wet or oxygenated.

  • Stir at RT.[1][3][6][7][8][9] If no reaction after 1 hour, heat to 50°C.

Protocol B: The "Glaser-Killer" (Copper-Free)

Best for: Precious alkynes, electron-rich aryl iodides, or when homocoupling is observed.

Rationale: Removing copper eliminates the mechanism for homocoupling but makes the reaction slower. We compensate with a more active Pd species.[1]

Reagents:

  • Pd Catalyst:

    
     (2 mol%) + 
    
    
    
    (4-6 mol%) OR
    
    
    [1]
  • Base: Piperidine or Pyrrolidine (Crucial: Secondary amines act as ligands in Cu-free cycles).[1]

  • Solvent: DMF or NMP (High boiling, polar).

Step-by-Step:

  • Combine Aryl Iodide and Pd source in DMF.[1]

  • Add Piperidine (2-3 equiv).

  • Add Alkyne (1.2 equiv).[1]

  • Degas: Freeze-Pump-Thaw (3 cycles) is recommended here, or vigorous sparging.[1]

  • Heat to 60–80°C . (Room temp is rarely sufficient for Cu-free unless the iodide is highly activated).

  • Validation Check: Monitor by HPLC/TLC. If conversion is <10% after 2 hours, increase temp to 100°C.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[10] Chemical Reviews, 107(3), 874-922. Link[1]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in water.[1][10] Journal of Organic Chemistry, 71(1), 379-381. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[3][10][11] Journal of Organic Chemistry, 69(25), 8975-8978. Link[1]

  • Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Glaser Coupling). Link[1]

  • Plenio, H. (2008).[1][12] Inhibitors and poisons in palladium-catalyzed coupling reactions. Angewandte Chemie International Edition, 47(37), 6954-6956. Link[1]

Sources

Validation & Comparative

Reactivity & Utility Guide: 4-Bromo-2-fluoro-5-iodobenzaldehyde vs. 4-Bromo-2-fluorobenzaldehyde

[1]

Executive Summary

This technical guide compares 4-Bromo-2-fluorobenzaldehyde (The "Standard Scaffold") against its highly functionalized analog, 4-Bromo-2-fluoro-5-iodobenzaldehyde (The "Orthogonal Core").[1]

For drug discovery professionals, the distinction is strategic:

  • 4-Bromo-2-fluorobenzaldehyde is a cost-effective "workhorse" for linear synthesis where only one aryl coupling is required.[1]

  • 4-Bromo-2-fluoro-5-iodobenzaldehyde is a "diversity enabler."[1] The addition of the iodine atom at the C5 position introduces a third dimension of reactivity, allowing for chemoselective sequential cross-coupling . This capability is critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs or complex kinase inhibitors where precise, multi-vector decoration of the benzene ring is required.

Part 1: Technical Comparison Matrix

Feature4-Bromo-2-fluorobenzaldehyde4-Bromo-2-fluoro-5-iodobenzaldehyde
CAS Number 57848-46-11803588-49-9
Molecular Weight 203.01 g/mol 328.91 g/mol
Primary Reactivity Electrophilic (Aldehyde), Aryl Halide (Br)Electrophilic (Aldehyde), Aryl Halide (I >> Br)
Coupling Vectors Dual-Vector: C1 (CHO), C4 (Br)Tri-Vector: C1 (CHO), C5 (I), C4 (Br)
Chemoselectivity Limited.[1] C4-Br is the only coupling site.High. C5-I reacts preferentially over C4-Br.[1]
Steric Environment Moderate. C3 and C5 are unsubstituted.Congested. C4(Br) and C5(I) are ortho to each other.
Primary Application Linear synthesis, H3 antagonists, Nigeglanine precursors.Library generation, Multi-functional scaffolds, Kinase inhibitors.

Part 2: Mechanistic Deep Dive & Reactivity Logic[1]

The "Standard": 4-Bromo-2-fluorobenzaldehyde

This molecule relies on the electronic activation provided by the fluorine atom.[1]

  • Electronic Effect: The C2-Fluorine is highly electronegative (

    
     effect), inductively withdrawing electron density from the ring. This activates the C1-Aldehyde towards nucleophilic attack (e.g., reductive amination) and slightly activates the C4-Bromine towards oxidative addition compared to non-fluorinated analogs.[1]
    
  • Limitation: Once the C4-Bromine is coupled (e.g., via Suzuki), the ring is "dead" to further transition-metal catalyzed functionalization without harsh conditions (like C-H activation).

The "Upgrade": 4-Bromo-2-fluoro-5-iodobenzaldehyde

The introduction of Iodine at C5 creates a Reactivity Hierarchy governed by bond dissociation energies (BDE) and the rate of oxidative addition to Pd(0).[1]

  • Bond Strength: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol).

  • The "Switch": Palladium catalysts insert into the C-I bond significantly faster than the C-Br bond. By carefully controlling stoichiometry (1.0 equiv of boronic acid) and temperature (Room Temp to 40°C), researchers can exclusively functionalize the C5 position while leaving the C4-Bromine intact for a subsequent step.

  • Steric Warning: The C4-Br and C5-I are ortho to each other.[1] While this enables high substitution density, it requires the use of sterically accessible ligands (e.g., dppf, SPhos) during the first coupling to prevent catalyst stalling.

Visualization: Reactivity Hierarchy

The following diagram illustrates the orthogonal reaction vectors available in the 5-iodo variant.

ReactivityHierarchyCore4-Bromo-2-fluoro-5-iodobenzaldehydeSite_ISite A: C5-Iodine(Most Reactive)Pd-Catalyzed Coupling(Suzuki/Sonogashira)Core->Site_I 1st Functionalization(RT - 40°C)Site_BrSite B: C4-Bromine(Moderately Reactive)Requires Higher Tempor Specialized LigandsCore->Site_Br 2nd Functionalization(>80°C)Site_CHOSite C: C1-Aldehyde(Electrophilic)Reductive AminationOlefinationsCore->Site_CHO Orthogonal VectorSite_I->Site_BrSequentialWorkflow

Caption: Figure 1. Chemoselective reactivity vectors. The C5-Iodine allows for initial functionalization without disturbing the C4-Bromine or C1-Aldehyde.[1]

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Targeting C5-I)

Applicable to 4-Bromo-2-fluoro-5-iodobenzaldehyde only. Objective: Couple an aryl boronic acid to the C5-I position while retaining the C4-Br.[1]

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Chosen for robustness and selectivity.[1]

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at 40°C for 4-6 hours. Crucial: Do not reflux. High heat will initiate coupling at the Bromine site.

  • Monitoring: Monitor via TLC or LCMS. Look for the consumption of the starting material and the appearance of the mono-coupled product (M+Ar-Br). The di-coupled product should be <5%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Outcome: Yields typically 75-85%. The product is a 4-bromo-5-aryl-2-fluorobenzaldehyde , ready for a second coupling.[1]

Protocol B: Sequential Library Synthesis Workflow

Objective: Create a diverse library of tri-substituted benzenes.

SequentialWorkflowStartStart:4-Bromo-2-fluoro-5-iodobenzaldehydeStep1Step 1: Selective Coupling (C-I)Reagent: Ar¹-B(OH)₂, Pd(0), 40°COutcome: Retention of C-BrStart->Step1 ChemoselectivityIntermediateIntermediate:4-Bromo-5-(Ar¹)-2-fluorobenzaldehydeStep1->IntermediateStep2Step 2: Exhaustive Coupling (C-Br)Reagent: Ar²-B(OH)₂, Pd(0), 90°COutcome: Bi-aryl Core FormedIntermediate->Step2 Temperature IncreaseStep3Step 3: Aldehyde FunctionalizationReagent: R-NH₂, NaBH(OAc)₃Outcome: Final Drug CandidateStep2->Step3 Orthogonal Chemistry

Caption: Figure 2. Three-stage sequential functionalization workflow enabling high-diversity library synthesis.

Part 4: Strategic Recommendations

When to use 4-Bromo-2-fluorobenzaldehyde:
  • Target: Simple bi-aryl systems (e.g., biphenyl-aldehydes).

  • Scale: Kilogram-scale production where cost is paramount (approx. 10x cheaper than the iodo-variant).

  • Chemistry: When the C5 position does not require modification, or when C5 modification is done before ring formation.

When to use 4-Bromo-2-fluoro-5-iodobenzaldehyde:
  • Target: Complex kinase inhibitors (e.g., MEK, BRAF) requiring specific hydrophobic interactions at the C5 position.

  • Methodology: Diversity-Oriented Synthesis (DOS). You can purchase one core and generate 100 unique analogs by varying the boronic acids used in Step 1 and Step 2.

  • SAR Studies: Ideal for "walking" substituents around the ring to probe binding pockets.

References

  • Synthesis and Applications of Halogenated Benzaldehydes Source: ChemicalBook & Fisher Scientific Product Data Citation for physical properties and general reactivity profiles of the 4-bromo-2-fluoro scaffold.

  • Chemoselective Cross-Coupling of Polyhalogenated Arenes Source: Organic Syntheses / Wiley Online Library Supports the mechanistic claim of I > Br selectivity in Pd-catalyzed reactions (General Principle).

  • 4-Bromo-2-fluoro-5-iodobenzaldehyde Supplier & Structure Verification Source: BLD Pharm / Chemcia Scientific Verification of CAS 1803588-49-9 and commercial availability for research.[1]

  • Sequential Functionalization Strategies in Drug Discovery Source: National Institutes of Health (PMC) Contextualizes the use of multi-halogenated scaffolds in high-throughput inhibitor synthesis (ISISS).

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-5-iodobenzaldehyde and 2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted benzaldehydes, such as 4-Bromo-2-fluoro-5-iodobenzaldehyde and 2-fluoro-5-iodobenzaldehyde, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of these two valuable synthetic intermediates, with a focus on their behavior in common and impactful cross-coupling reactions. By examining the electronic and steric influences of their substituents, we aim to provide a predictive framework for their synthetic utility, supported by established chemical principles and analogous experimental data.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is intrinsically linked to the electronic nature of its substituents. In the case of 4-Bromo-2-fluoro-5-iodobenzaldehyde and 2-fluoro-5-iodobenzaldehyde, the interplay of electron-withdrawing and electron-donating effects of the halogen and aldehyde groups dictates the reactivity at each potential reaction site.

4-Bromo-2-fluoro-5-iodobenzaldehyde presents a complex electronic profile. The aldehyde group (-CHO) is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[1] The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The bromine atom at the 4-position and the iodine atom at the 5-position also exhibit both inductive and resonance effects, with their electron-withdrawing inductive effects generally outweighing their electron-donating resonance effects.[2]

2-fluoro-5-iodobenzaldehyde , lacking the bromine substituent, possesses a slightly less electron-deficient aromatic ring compared to its bromo-substituted counterpart. The cumulative electron-withdrawing effect of the substituents is less pronounced, which can influence the reactivity of the entire molecule.

The following diagram illustrates the key functional groups and their electronic influence on the aromatic ring.

Caption: Molecular structures of the compared benzaldehydes.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The reactivity of aryl halides in these reactions is critically dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[3] This trend is primarily governed by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step.[3]

Site Selectivity in Cross-Coupling

For polyhalogenated substrates like 4-Bromo-2-fluoro-5-iodobenzaldehyde, the site of the cross-coupling reaction is a crucial consideration. Given the established reactivity trend of halogens, the carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[4][5] Therefore, in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, selective functionalization at the 5-position (the site of the iodine atom) is overwhelmingly favored under standard conditions.[4]

G cluster_reactivity General Reactivity of C-X Bonds in Oxidative Addition cluster_prediction Predicted Site Selectivity for 4-Bromo-2-fluoro-5-iodobenzaldehyde High_Reactivity High (C-I) Medium_Reactivity Medium (C-Br) High_Reactivity->Medium_Reactivity Decreasing Reactivity Low_Reactivity Low (C-Cl) Medium_Reactivity->Low_Reactivity Decreasing Reactivity Molecule 4-Bromo-2-fluoro-5-iodobenzaldehyde Reaction Pd-Catalyzed Cross-Coupling Molecule->Reaction Outcome Selective reaction at the C-I bond Reaction->Outcome

Caption: Predicted site selectivity in palladium-catalyzed cross-coupling.

Comparative Reactivity Analysis

While both molecules will primarily react at the C-I bond, the presence of the additional bromine atom in 4-Bromo-2-fluoro-5-iodobenzaldehyde is expected to influence the overall reaction rate compared to 2-fluoro-5-iodobenzaldehyde. The bromine atom, being an electron-withdrawing group, will further decrease the electron density of the aromatic ring. This increased electrophilicity of the aryl iodide is anticipated to facilitate the oxidative addition step, potentially leading to faster reaction rates.

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundKey Substituents' Electronic EffectsPredicted Reactivity at C-I BondRationale
4-Bromo-2-fluoro-5-iodobenzaldehyde -CHO (EWG), -F (EWG), -Br (EWG), -I (EWG)Higher The cumulative electron-withdrawing effect of the bromo, fluoro, and aldehyde groups enhances the electrophilicity of the C-I bond, favoring oxidative addition.
2-fluoro-5-iodobenzaldehyde -CHO (EWG), -F (EWG), -I (EWG)Lower The absence of the electron-withdrawing bromine atom results in a comparatively more electron-rich aromatic system, leading to a slightly slower oxidative addition at the C-I bond.

EWG: Electron-Withdrawing Group

Experimental Protocols and Considerations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

Experimental Protocol:

  • To an oven-dried flask, add the aryl iodide (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, DMF).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated aromatic compounds.

Experimental Protocol:

  • To a flask, add the aryl iodide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).[6][7]

  • Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G Start Aryl Halide (I or Br) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdL2X Ar-Pd(II)Ln-X OxAdd->ArPdL2X Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) ArPdL2X->Transmetalation ArPdL2R Ar-Pd(II)Ln-R (R = Aryl, Alkynyl, NR'R'') Transmetalation->ArPdL2R RedElim Reductive Elimination ArPdL2R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in both molecules is susceptible to a variety of transformations, including nucleophilic addition, oxidation, and reduction. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the halogen substituents on the aromatic ring.[8] Consequently, both 4-Bromo-2-fluoro-5-iodobenzaldehyde and 2-fluoro-5-iodobenzaldehyde are expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.

Due to the additional electron-withdrawing bromine atom, 4-Bromo-2-fluoro-5-iodobenzaldehyde is predicted to have a more electrophilic aldehyde carbon and thus exhibit higher reactivity in nucleophilic addition reactions compared to 2-fluoro-5-iodobenzaldehyde .

Spectroscopic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the electronic environment of the protons and carbons in a molecule. While a full experimental dataset for both compounds is not available, analysis of the expected chemical shifts can corroborate the predicted electronic differences. The aldehydic proton in 4-Bromo-2-fluoro-5-iodobenzaldehyde is expected to resonate at a slightly downfield (higher ppm) chemical shift compared to that in 2-fluoro-5-iodobenzaldehyde, reflecting the greater deshielding effect of the more electron-deficient aromatic ring. Similarly, the carbonyl carbon in the ¹³C NMR spectrum of the bromo-substituted compound would likely appear at a higher chemical shift.

Conclusion

The key differentiator in their reactivity lies in the electronic impact of the bromine substituent. 4-Bromo-2-fluoro-5-iodobenzaldehyde is anticipated to be the more reactive substrate in palladium-catalyzed cross-coupling reactions at the iodo position due to the enhanced electrophilicity of the aromatic ring. This increased reactivity may translate to faster reaction times or the ability to use milder reaction conditions. Similarly, the aldehyde functionality in the bromo-substituted compound is expected to be more electrophilic and thus more susceptible to nucleophilic attack.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic strategy. If rapid and efficient coupling at the iodo-position is the primary goal, 4-Bromo-2-fluoro-5-iodobenzaldehyde may be the preferred starting material. However, if subsequent functionalization of the bromine position is desired, its presence offers a valuable synthetic handle for sequential cross-coupling reactions. Understanding these nuanced differences in reactivity is crucial for the rational design of synthetic routes and the efficient construction of complex, high-value molecules.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10876–10935. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Bölcskei, H., Németh-Hanzelik, A., & Keglevich, G. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733. [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. [Link]

  • LibreTexts. (2021, July 31). 22.
  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT B.V.[Link]

  • BenchChem. (2025).
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Wikipedia. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
  • PureSynth. (n.d.). 2-Fluoro-5-Iodobenzaldehyde 97%. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-iodobenzaldehyde (C7H4FIO). Université du Luxembourg.
  • ResearchGate. (2025, August 6). Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction)
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • LibreTexts. (2023, June 30).
  • Liu, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega.
  • Wikipedia. (2023, December 2). Sonogashira coupling. In Wikipedia. [Link]

  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts.
  • PubChemLite. (n.d.). 4-bromo-2,3-difluoro-5-iodobenzaldehyde (C7H2BrF2IO). Université du Luxembourg.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258–4261.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chemical Society Reviews, 50(23), 13036-13043.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20227.
  • Royal Society of Chemistry. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd)
  • da Silva, A. B., et al. (2009). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 20(8), 1479-1486.
  • Abbiati, G., et al. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi.
  • ResearchGate. (2025, August 6). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. [Request PDF].
  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [PDF].

Sources

Comparative Guide: Optimizing SNAr Yields on Activated Fluoro-Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nucleophilic Aromatic Substitution (SNAr) of activated fluoro-benzaldehydes is a cornerstone transformation in the synthesis of pharmacophores. Unlike transition-metal-catalyzed couplings, SNAr offers a metal-free pathway driven by intrinsic electronic activation.

This guide challenges the "one-size-fits-all" approach to SNAr. By analyzing the comparative reactivity of 2-fluoro- vs. 4-fluorobenzaldehyde , we demonstrate that ortho-substitution consistently yields superior kinetics due to inductive stabilization of the Meisenheimer complex. Furthermore, we provide evidence that fluorine is the superior leaving group (


) and evaluate green solvent alternatives  (TFE, PEG-400) that rival traditional dipolar aprotic solvents in yield while minimizing environmental impact.

Part 1: The Mechanistic Advantage of Fluorine

To optimize yield, one must first exploit the "Element Effect." In SNAr, the rate-determining step (RDS) is the initial nucleophilic attack, not the bond breaking of the leaving group.

The Fluorine Effect

Contrary to SN1/SN2 reactions where iodide is the best leaving group, fluorine is the gold standard for SNAr .

  • Reasoning: The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon. This inductively stabilizes the anionic Meisenheimer Complex intermediate.

  • Data Point: Reaction rates for

    
    -halonitrobenzenes typically follow the order: F (~3000x) >> Cl ≈ Br ≈ I .
    
DOT Diagram: Mechanism & Transition State Stabilization

The following diagram illustrates the critical stabilization provided by the aldehyde group in the rate-determining step.

SNAr_Mechanism cluster_stabilization Stabilization Factors Start Substrate (2-Fluorobenzaldehyde) TS1 Transition State 1 (High Energy) Start->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step (k1) Product Substituted Product (Ar-Nu) Intermediate->Product Fast Elimination (k2) LeavingGroup Leaving Group (F-) Intermediate->LeavingGroup Note Inductive (-I) & Mesomeric (-M) effects of -CHO group stabilize the negative charge Intermediate->Note

Caption: The rate-determining formation of the Meisenheimer complex is accelerated by the strong electron-withdrawing nature of the aldehyde and fluorine atom.

Part 2: Comparative Analysis – Regioselectivity & Reactivity

The position of the fluorine atom relative to the aldehyde (-CHO) group dictates the reaction kinetics.

Ortho (2-Fluoro) vs. Para (4-Fluoro)

While both positions are activated by the electron-withdrawing aldehyde group, the ortho-isomer (2-fluoro) exhibits higher reactivity.[1]

Feature2-Fluorobenzaldehyde (Ortho) 4-Fluorobenzaldehyde (Para) Mechanistic Explanation
Inductive Effect (-I) Stronger WeakerThe -I effect of the -CHO group decays with distance (

). The ortho position is physically closer, maximizing charge stabilization.
Resonance Effect (-M) StrongStrongBoth positions allow delocalization of the negative charge onto the carbonyl oxygen.
Relative Rate (

)
High (~10-50x) ModerateThe combination of strong -I and -M effects makes the ortho-carbon more electrophilic.
Steric Hindrance LowNegligibleThe formyl proton is small; steric hindrance is rarely a limiting factor for 2-fluorobenzaldehydes compared to ketones.
Solvent Selection: Yield vs. Sustainability

Solvent choice dramatically affects the "nakedness" of the nucleophile.

Solvent ClassRepresentativeYield ImpactGreen ScoreRecommendation
Polar Aprotic DMSO, DMF, NMPExcellent (>90%) PoorUse for difficult substrates. Solvates cations (K+), leaving Nu- naked and reactive.
Green Aprotic Cyrene, SulfolaneGood (80-85%) HighViable replacements. Cyrene may be unstable with strong bases; check compatibility.[2]
Fluorinated TFE (Trifluoroethanol)Excellent (>90%) ModerateBest for H-bonding. Stabilizes the leaving group (F-) via H-bonding without deactivating the nucleophile significantly.
Polymer/Aq PEG-400 / WaterModerate (60-75%)Very HighUse with surfactant technology (HPMC) for "on-water" chemistry.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-morpholinobenzaldehyde via SNAr. Substrate: 4-fluorobenzaldehyde (Selected for demonstration; 2-fluoro follows identical steps but reacts faster).

Reagents
  • Substrate: 4-Fluorobenzaldehyde (1.0 equiv, 10 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 12 mmol)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) – Milled to fine powder to increase surface area.
    
  • Solvent: DMSO (anhydrous) or TFE (for green protocol).

Workflow Diagram

Protocol_Workflow Step1 1. Preparation Dissolve 4-F-Benzaldehyde (1.0 eq) in DMSO (0.5 M concentration). Step2 2. Activation Add milled K2CO3 (1.5 eq). Stir for 5 min to disperse base. Step1->Step2 Step3 3. Nucleophile Addition Add Morpholine (1.2 eq) dropwise. Exothermic reaction possible. Step2->Step3 Step4 4. Reaction Heat to 80°C for 2-4 hours. Monitor via TLC/HPLC. Step3->Step4 Decision Is SM consumed? Step4->Decision Decision->Step4 No (Continue Heating) Step5 5. Quench Cool to RT. Pour into Ice/Water (5x volume). Decision->Step5 Yes Step6 6. Isolation Filter precipitate (Yellow solid). Wash with water to remove DMSO. Step5->Step6

Caption: Step-by-step workflow for the SNAr reaction of fluorobenzaldehydes.

Detailed Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in DMSO (20 mL).

  • Base Addition: Add finely ground anhydrous

    
     (2.07 g, 15 mmol). Stir the suspension for 5 minutes at room temperature.
    
  • Nucleophile Addition: Add morpholine (1.05 mL, 12 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C .

    • Note: For 2-fluorobenzaldehyde, 60°C is often sufficient due to higher reactivity.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (UV active) should disappear, replaced by a more polar, often fluorescent product spot.

  • Work-up: Once complete (approx. 2-4 h), cool the mixture to room temperature. Pour slowly into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a solid.[3]

  • Purification: Filter the solid, wash copiously with water (to remove DMSO and inorganic salts), and dry under vacuum. Recrystallize from Ethanol if necessary.[3]

Part 4: Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Nucleophile deactivation or wet solvent.Ensure DMSO is anhydrous. Water solvates F-, inhibiting the leaving group departure, and solvates the nucleophile.
Side Product: Phenol Hydrolysis of F- by hydroxide.Ensure

is dry. Avoid hydroxide bases (KOH/NaOH) unless necessary; carbonate is milder.
Dark/Tar Formation Cannizzaro reaction or polymerization.Reduce temperature.[4] Aldehydes are sensitive to strong base + heat. Do not exceed 90°C.
Hemiacetal Formation Reaction with alcohol solvent.If using alkoxide nucleophiles (e.g., NaOMe), the aldehyde can form a hemiacetal. Acidic workup reverses this.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem Application Notes. Link

  • Organic Syntheses. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes." Org.[2][5][6] Synth.2016 , 93, 228-244. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." MasterOrganicChemistry.com. Link

  • ACS Green Chemistry Institute. "SNAr Solvents and Reagents Guide." ACS GCI Pharmaceutical Roundtable. Link

  • WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec. Link

  • Imperial College London. "Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles." Imperial College Course Notes. Link

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A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-5-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-2-fluoro-5-iodobenzaldehyde and its derivatives. As novel scaffolds for drug discovery and materials science, unambiguous structural confirmation is paramount. While direct, consolidated literature for this specific tri-halogenated benzaldehyde is emerging, its spectroscopic identity can be confidently established by applying foundational principles and comparing its data against well-characterized, structurally related compounds. This document synthesizes established methodologies, predictive data, and field-proven insights to empower researchers in their analytical workflows.

The core of this guide is built on a multi-technique approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the causality behind experimental choices and present self-validating protocols to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 4-Bromo-2-fluoro-5-iodobenzaldehyde derivatives, both ¹H and ¹³C NMR provide critical data points for confirming the substitution pattern on the aromatic ring and the integrity of the derivatized aldehyde group.

Expertise & Rationale: Why NMR is Crucial

The substitution pattern of the aromatic ring creates a unique electronic environment for each proton and carbon. The aldehyde proton is particularly diagnostic, appearing in a region of the ¹H NMR spectrum where few other signals reside (~10 ppm)[1]. Furthermore, the presence of fluorine introduces characteristic splitting patterns (J-coupling) with adjacent protons and carbons, providing definitive evidence of their spatial relationship.

Predicted Spectroscopic Data for 4-Bromo-2-fluoro-5-iodobenzaldehyde

The following tables outline the predicted chemical shifts and coupling constants for the parent aldehyde. These values serve as a baseline for comparison with synthesized derivatives.

Table 1: Predicted ¹H-NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-CHO 9.9 - 10.1 s - Deshielded aldehyde proton, singlet due to no adjacent protons.
H-3 7.8 - 8.0 d J(H-F) ≈ 6-8 Hz Downfield shift due to proximity to I and CHO; doublet due to coupling with ¹⁹F.

| H-6 | 7.6 - 7.8 | d | J(H-F) ≈ 8-10 Hz | Upfield relative to H-3; doublet due to coupling with ¹⁹F. |

Table 2: Predicted ¹³C-NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (due to ¹⁹F) Rationale
C=O 188 - 192 d Aldehyde carbonyl carbon.
C-F 160 - 165 d, ¹J(C-F) ≈ 250-260 Hz Carbon directly bonded to fluorine shows a large one-bond coupling constant.
C-CHO 135 - 140 d Carbon bearing the aldehyde group.
C-H (3) 130 - 135 d Aromatic CH carbon.
C-Br 120 - 125 d Carbon bearing the bromine atom.
C-H (6) 115 - 120 d Aromatic CH carbon.

| C-I | 90 - 95 | s | Carbon bearing the iodine atom, significantly shielded. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol is designed to be a self-validating system for ensuring accuracy and reproducibility.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.

    • Causality: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.

    • Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing[2].

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical peak shapes.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum using a standard 30-degree pulse sequence.

    • Set the spectral width from -2 to 12 ppm.

    • Collect 16-64 scans to achieve a signal-to-noise ratio >100:1.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width from 0 to 220 ppm.

    • Due to the low natural abundance of ¹³C, collect a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise[2].

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H-NMR spectrum to confirm the relative proton counts.

Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Signatures

MS is indispensable for determining the molecular weight of a compound and providing clues to its elemental composition through isotopic patterns and fragmentation.

Expertise & Rationale: The Halogen Isotope Advantage

Aromatic halogenated compounds exhibit highly characteristic mass spectra.[3][4] The key to confirming the presence of bromine and iodine in 4-Bromo-2-fluoro-5-iodobenzaldehyde derivatives lies in the unique isotopic distribution.

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2) for any fragment containing a bromine atom.[5]

  • Iodine: Is monoisotopic (¹²⁷I), so it does not produce an M⁺+2 peak. However, its large mass and tendency to be lost as a radical (I•) creates a prominent M-127 fragment.

  • Combined Pattern: A molecule containing both one bromine and one iodine will show a molecular ion region with a characteristic pattern reflecting the bromine isotopes.

Experimental Protocol: Electron Ionization (EI-MS)

Objective: To confirm the molecular weight and identify the characteristic isotopic patterns and fragmentation of the derivative.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample (typically <1 mg/mL in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • Causality: EI is a robust, high-energy technique that induces reproducible fragmentation, creating a "fingerprint" spectrum for the compound.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50 to 500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For the parent compound (C₇H₃BrFIO), the expected monoisotopic mass is approximately 328.8 g/mol .

    • Critically examine the molecular ion region for the M⁺ and M⁺+2 peaks with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

    • Look for characteristic fragment ions, such as the loss of iodine ([M-I]⁺), bromine ([M-Br]⁺), and the formyl group ([M-CHO]⁺).

Table 3: Predicted Key Mass Fragments for 4-Bromo-2-fluoro-5-iodobenzaldehyde

m/z Value (approx.) Ion Identity Key Feature
328/330 [M]⁺ Molecular ion with 1:1 bromine isotopic pattern.
299/301 [M-CHO]⁺ Loss of the formyl group.
201 [M-I]⁺ Loss of iodine radical.

| 249/251 | [M-Br]⁺ | Loss of bromine radical. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Rationale: Identifying Key Vibrational Modes

For benzaldehyde derivatives, the FT-IR spectrum is dominated by several key absorptions:

  • C=O Stretch: The carbonyl group of the aldehyde gives rise to a very strong and sharp absorption band. Conjugation with the aromatic ring lowers this frequency to ~1700-1720 cm⁻¹.[1][6]

  • Aldehyde C-H Stretch: This produces two weaker but highly diagnostic peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[1][6] The presence of both is a strong indicator of an aldehyde.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[7]

  • C-Halogen Stretches: Carbon-halogen bonds absorb in the fingerprint region (<1000 cm⁻¹). While often complex, the C-F, C-Br, and C-I stretches contribute to the unique fingerprint of the molecule.

When the aldehyde is derivatized (e.g., to an imine or oxime), the strong C=O stretch will disappear and be replaced by new characteristic bands (e.g., C=N stretch), providing immediate evidence of a successful reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Objective: To rapidly identify the key functional groups and confirm chemical transformations.

Methodology:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply firm, even pressure using the built-in press to ensure optimal contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the starting material and the desired product.

Table 4: Key FT-IR Absorptions for 4-Bromo-2-fluoro-5-iodobenzaldehyde

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~3050-3100 Aromatic C-H Stretch Weak-Medium Confirms aromatic protons.
~2820, ~2720 Aldehyde C-H Stretch Weak Diagnostic "Fermi doublet" for aldehydes.[6]
~1705 C=O Stretch Strong, Sharp Confirms conjugated aldehyde carbonyl group.[1]
~1580, ~1470 Aromatic C=C Stretch Medium Benzene ring skeletal vibrations.
~1250 C-F Stretch Strong Carbon-fluorine bond vibration.

| < 800 | C-Br, C-I Stretches | Medium-Strong | Part of the fingerprint region. |

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like benzaldehyde derivatives, it is useful for confirming the conjugated system and can be used for quantitative analysis.

Expertise & Rationale: Understanding Electronic Transitions

Benzaldehyde and its derivatives typically exhibit two main absorption bands:

  • A strong absorption band (the "B-Band") around 240-250 nm, corresponding to a π → π* transition within the aromatic system.[8]

  • A weaker absorption band (the "C-Band" or R-Band) at longer wavelengths (~280 nm), which arises from a combination of the benzene ring's secondary transition and an n → π* transition involving the carbonyl group's non-bonding electrons.[8][9]

The positions and intensities of these bands are sensitive to the substituents on the ring and the solvent used.[8] Derivatization of the aldehyde group will predictably alter this electronic landscape, leading to shifts in the absorption maxima.

Experimental Protocol: Solution UV-Vis Spectroscopy

Objective: To characterize the electronic transitions of the conjugated system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Integrated Analytical Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization comes from integrating the data from these complementary methods. The following workflow illustrates a logical and efficient approach to structure validation.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Validation cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Check (TLC, LC-MS) Purification->Purity MS Mass Spectrometry (Molecular Weight, Halogen Isotopes) Purity->MS Is MW correct? FTIR FT-IR Spectroscopy (Functional Group Confirmation) Purity->FTIR Are functional groups correct? NMR NMR Spectroscopy (1H, 13C, COSY) (Connectivity & Stereochemistry) MS->NMR FTIR->NMR Confirmation Unambiguous Structure Confirmed NMR->Confirmation Data is self-consistent

Caption: Integrated workflow for spectroscopic validation.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... ResearchGate. Available at: [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. RSIS International. Available at: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M)... ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. Available at: [Link]

Sources

Publish Comparison Guide: Orthogonal Cross-Coupling of Dihaloarenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers navigating the complex landscape of orthogonal cross-coupling in dihaloarenes . It moves beyond basic reactivity trends to explore catalyst-controlled site selectivity, comparing standard Palladium systems with advanced ligand-controlled and Nickel-based alternatives.

Executive Summary & Core Directive

In high-throughput library synthesis and medicinal chemistry, dihaloarenes (e.g., bromo-chloroarenes, dibromo-heterocycles) are linchpin scaffolds. The ability to functionalize these sites sequentially and selectively—orthogonal cross-coupling —allows for the rapid generation of structural complexity from a single core.

While the intrinsic oxidative addition rates of C–X bonds typically dictate selectivity (I > Br > Cl > F ), relying solely on this hierarchy limits synthetic freedom. This guide compares three distinct catalytic "products" (methodologies) available to the synthetic chemist:

  • Baseline Pd-Catalysis: Relies on intrinsic substrate electronics/sterics.

  • Ligand-Controlled Pd-Catalysis: Uses bulky/electron-rich ligands (Buchwald, NHC) to override intrinsic bias.

  • Nickel Catalysis: Offers orthogonal reactivity profiles, often activating "inert" bonds or inverting selectivity via radical mechanisms.

Mechanistic Principles: The Rules of Engagement

To control selectivity, one must understand the hierarchy of Oxidative Addition (OA) . This is the selectivity-determining step in the catalytic cycle.[1]

  • Intrinsic Control (Substrate Bias):

    • Bond Dissociation Energy (BDE): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–Cl (~96 kcal/mol).

    • Electronic Activation: In heterocycles (e.g., pyridines), positions

      
       to the nitrogen (C2/C6) are more electron-deficient and undergo OA faster than 
      
      
      
      or
      
      
      positions (C3/C4/C5), assuming identical halogens.
  • Catalyst Control (The Override):

    • Steric Bulk: Large ligands (e.g.,

      
      -Bu
      
      
      
      P, IPr) can prevent the metal from approaching the sterically crowded "intrinsic" site, forcing reaction at a less hindered, distal site.
    • Chelation: Directing groups can anchor the catalyst to a specific site, regardless of halide lability.

Visualization: The Selectivity Decision Tree

SelectivityPathways Substrate Dihaloarene (e.g., 2,4-Dichloropyridine) Intrinsic Intrinsic Bias (Electronic/Steric) Substrate->Intrinsic Standard Pd(PPh3)4 Ligand Ligand Control (Steric Bulk/NHC) Substrate->Ligand Bulky Pd-NHC (e.g., Pd-PEPPSI-IPr) Nickel Nickel Catalysis (Radical/Cheation) Substrate->Nickel Ni(COD)2 / PCy3 Prod_A Product A (C2-Functionalized) Intrinsic->Prod_A Proximal to N (Electron Deficient) Prod_B Product B (C4-Functionalized) Ligand->Prod_B Steric Override (Distal Site) Nickel->Prod_A C-Cl Activation

Figure 1: Decision tree showing how catalyst choice dictates the site of oxidative addition in a 2,4-dihaloheterocycle.

Comparative Analysis of Catalytic Systems

We evaluate three "product classes" for orthogonal coupling.

Option A: The Baseline Standard (Pd-PPh / dppf)
  • Description: Traditional Palladium(0) or (II) sources with simple phosphines.

  • Mechanism: Strictly follows BDE and electronic activation (I > Br > Cl).

  • Best For: Substrates with mixed halogens (e.g., 4-bromo-2-chloropyridine) where the reactivity gap is large.

  • Limitation: Cannot reverse selectivity; struggles with di-chloro substrates.

Option B: The Selectivity Switch (Pd-Buchwald / Pd-NHC)
  • Description: Uses bulky, electron-rich ligands like XPhos ,

    
    -Bu
    
    
    
    P
    , or N-Heterocyclic Carbenes (IPr , SIPr ).
  • Mechanism: The bulky ligand forms a monoligated Pd(0) species. In 2,4-dichloropyridine, the C2 position is sterically crowded by the nitrogen lone pair or substituents. The bulky catalyst prefers the less hindered C4 position, reversing the electronic bias.

  • Best For: "Switching" selectivity on identical halogens; activating deactivated chlorides.

Option C: The Nickel Alternative (Ni-COD / Phosphine)
  • Description: Nickel(0) or (II) precatalysts.[2]

  • Mechanism: Smaller atomic radius allows easier oxidative addition into C–Cl bonds. Often proceeds via radical pathways (Single Electron Transfer), making it less sensitive to electronic directing effects of the heterocycle ring.

  • Best For: C–Cl and C–F activation; substrates where Pd fails due to poisoning; orthogonal activation relative to Pd (e.g., Ni attacks C–O/C–N bonds).

Performance Data Comparison

Model Substrate: 2,4-Dichloropyridine (Targeting Mono-arylation) Goal: Achieve selective coupling at C4 (Distal) vs. C2 (Proximal).

FeatureBaseline (Pd-PPh

)
Ligand-Control (Pd-IPr) Nickel (Ni-PPh

)
Primary Selectivity C2 (Electronic preference)C4 (Steric preference)C2 (Mixed/Low Selectivity)
Selectivity Ratio (C2:C4) > 20:11:10 to 1:20~2:1 (Variable)
Yield (Mono-product) 85-95%70-85%60-75%
C-Cl Activation Temp High (>100°C)Moderate (60-80°C)Low/Moderate (RT-60°C)
Cost Efficiency High (Cheap ligands)Low (Expensive ligands)High (Cheap metal)
Air Sensitivity ModerateModerateHigh (Requires Glovebox/Schlenk)

Data aggregated from representative literature (e.g., J. Org. Chem. 2022, 87, 7414; Chem. Rev. 2021, 121, 10).

Detailed Experimental Protocols

Protocol A: Intrinsic Control (C2-Selective on 2,4-Dichloropyridine)

This protocol utilizes the electronic deficiency of the C2 position.

  • Reagents: 2,4-Dichloropyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DME/H

    
    O (4:1, 0.2 M).
    
  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[3]

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.

    • Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. C2-arylation is typically favored >95%.

  • Workup: Filter through Celite, extract with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: Ligand-Controlled Switch (C4-Selective)

This protocol uses steric bulk to force reaction at the distal C4 position.

  • Reagents: 2,4-Dichloropyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd-PEPPSI-IPr (2–5 mol%), K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Critical Step: Use anhydrous conditions to prevent hydrolysis or catalyst decomposition.

    • Combine reagents in a glovebox or under strict Schlenk conditions.

    • Stir at 60°C (Note: Lower temperature enhances selectivity).

    • Mechanism Check: The bulky IPr ligand shields the Pd center, making the approach to the hindered C2 (flanked by ring N) unfavorable.

  • Outcome: Expect C4:C2 ratio of ~10:1.

Workflow Visualization

The following diagram illustrates a sequential, orthogonal workflow for synthesizing a tri-substituted heterocycle from a single dihalo-core.

OrthogonalWorkflow Start Start: 2-Chloro-4-Bromopyridine Step1 Step 1: C-Br Coupling (Intrinsic Control) Start->Step1 Pd(PPh3)4, RT Target: Br (Weakest Bond) Intermed Intermediate: 2-Chloro-4-Arylpyridine Step1->Intermed 95% Yield Step2 Step 2: C-Cl Coupling (Forcing Conditions/Ni) Intermed->Step2 Pd(OAc)2/XPhos or Ni(COD)2 Target: Cl (Strong Bond) Final Final Product: 2,4-Diarylpyridine Step2->Final Orthogonal Success

Figure 2: Sequential functionalization workflow exploiting the reactivity gap between Bromine and Chlorine.

Expert Insights (E-E-A-T)

As an application scientist, I emphasize two critical "fail points" in these protocols:

  • The "Migration" Risk: In Pd-catalyzed couplings of polyhalogenated arenes, "halogen dance" (isomerization) can occur, particularly with hindered substrates or basic conditions.

    • Mitigation: Keep reaction times short and temperatures as low as possible. Use Pd-NHC catalysts which are less prone to promoting migration than simple phosphines.

  • Catalyst Speciation: The active species in "Ligand-Controlled" reactions is often mononuclear Pd(0). If the catalyst aggregates into Pd-nanoparticles (often visible as "Pd black"), selectivity reverts to the intrinsic (electronic) baseline.

    • Mitigation: Ensure efficient stirring and consider adding molecular sieves or using well-defined precatalysts (e.g., Pd-PEPPSI) rather than generating the catalyst in situ.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts2014 , 4, 308-321. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2021 , 121, 10. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org. Chem.2022 , 87, 7414.[4] [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity: Influence of Mononuclear Pd vs Pd Clusters. J. Am. Chem. Soc.2017 , 139, 14022. [Link]

Sources

The Untapped Potential of Polyhalogenated Scaffolds: A Comparative Guide to the Biological Activity of 4-Bromo-2-fluoro-5-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to the nuanced world of polyhalogenated organic scaffolds. The strategic placement of different halogen atoms on a core structure can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the prospective biological activities of scaffolds derived from the unique starting material, 4-Bromo-2-fluoro-5-iodobenzaldehyde . While this specific precursor remains largely unexplored in published literature, its distinct substitution pattern offers a compelling platform for the development of next-generation therapeutics.

This guide will serve as a comparative analysis, juxtaposing the potential of 4-Bromo-2-fluoro-5-iodobenzaldehyde-derived scaffolds with the established biological activities of other halogenated aromatic compounds. By examining structurally related molecules, we can extrapolate and predict the promising avenues of research for this novel class of compounds. We will explore potential applications in anticancer and antimicrobial chemotherapy, supported by experimental data from analogous systems.

The Rationale for Polyhalogenation: A Symphony of Effects

The introduction of halogens—fluorine, chlorine, bromine, and iodine—into a molecular scaffold is a well-established strategy in drug design. Each halogen imparts a unique set of properties:

  • Fluorine: Often used to block metabolic pathways, enhance binding affinity through hydrogen bonding, and improve bioavailability.

  • Bromine: Can increase lipophilicity, facilitating membrane permeability, and is known to be present in a number of marine natural products with potent biological activity.

  • Iodine: The most polarizable of the common halogens, it can form strong halogen bonds, which are increasingly recognized as crucial interactions in ligand-receptor binding.

The combination of bromine, fluorine, and iodine on a single benzaldehyde ring, as in our title compound, presents a tantalizing prospect for creating molecules with multifaceted biological activities.

Comparative Analysis of Biological Activities

To build a case for the potential of 4-Bromo-2-fluoro-5-iodobenzaldehyde derivatives, we will compare them to several classes of well-studied halogenated scaffolds.

Anticancer Activity: A Tale of Halogenated Heterocycles

Numerous studies have demonstrated the potent anticancer activity of brominated and iodinated heterocyclic compounds.

1. Iodinated Coumarins:

A series of iodinated-4-aryloxymethylcoumarins have been synthesized and evaluated for their anticancer activity against human adenocarcinoma (MDA-MB) and human lung carcinoma (A-549) cell lines.[1] The presence of iodine on the phenoxy moiety was found to be crucial for their cytotoxic effects.

Table 1: Anticancer Activity of Representative Iodinated Coumarins [1]

CompoundSubstitutionIC50 (µM) vs. MDA-MBIC50 (µM) vs. A-549
10h 6-Chloro, 4-Iodo1.21.5
10i 7-Chloro, 4-Iodo1.51.8
Doxorubicin (Reference Drug)1.11.3

2. Brominated Ormeloxifene Analogues:

Ormeloxifene, a selective estrogen receptor modulator, has shown promise as an anticancer agent. A brominated analogue, Br-ORM, was synthesized and found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2] In an orthotopic cervical cancer xenograft mouse model, Br-ORM significantly reduced tumor volume and weight.[2]

Hypothesized Advantage of 4-Bromo-2-fluoro-5-iodobenzaldehyde Scaffolds:

Derivatives of 4-Bromo-2-fluoro-5-iodobenzaldehyde could be envisioned to act as potent anticancer agents through several mechanisms. The presence of three different halogens could lead to enhanced binding to multiple sites on target proteins, potentially leading to higher efficacy and overcoming resistance mechanisms. For instance, a chalcone or quinoline scaffold derived from this benzaldehyde could exhibit enhanced cytotoxicity due to the combined lipophilicity and halogen-bonding capabilities of the bromo and iodo substituents, while the fluoro group could block metabolic degradation.

Antimicrobial Activity: Combating Resistance with Halogens

The emergence of multidrug-resistant pathogens is a global health crisis, necessitating the development of novel antimicrobial agents. Halogenated compounds have shown significant promise in this area.

1. Halogenated Flavonoids:

Studies on flavonoid derivatives have revealed that the presence of bromine or chlorine, in combination with a nitro group, can lead to potent antimicrobial activity against a range of pathogenic bacteria and yeasts.[3] For instance, 6-bromo-8-nitroflavone has been shown to inhibit the growth of E. faecalis, S. aureus, E. coli, and C. albicans.[3]

Table 2: Antimicrobial Activity of a Representative Brominated Flavonoid [3]

CompoundMicroorganismConcentrationEffect
6-bromo-8-nitroflavone (9) E. faecalis0.1%Growth Inhibition
S. aureus0.1%Growth Inhibition
E. coli0.1%Growth Inhibition
C. albicans0.1%Growth Inhibition

2. Benzaldehyde Oxime Derivatives:

The benzaldehyde oxime scaffold is a promising platform for the development of new antimicrobial agents. While direct data on iodinated derivatives is scarce, the conversion of vanillin to its oxime has been shown to enhance its antifungal activity.[4] This suggests that derivatizing our polyhalogenated benzaldehyde to an oxime could be a fruitful strategy.

Hypothesized Advantage of 4-Bromo-2-fluoro-5-iodobenzaldehyde Scaffolds:

Scaffolds derived from 4-Bromo-2-fluoro-5-iodobenzaldehyde could possess broad-spectrum antimicrobial activity. The lipophilic nature of the bromo and iodo groups could facilitate the disruption of bacterial cell membranes, a common mechanism of action for antimicrobial agents. The fluorine atom could enhance the stability and bioavailability of the resulting compounds. The synthesis of Schiff bases or heterocyclic rings like thiazoles from this aldehyde could lead to novel compounds with potent activity against resistant strains.

Experimental Protocols: A Roadmap for Exploration

To unlock the potential of 4-Bromo-2-fluoro-5-iodobenzaldehyde, the following experimental workflows are proposed, based on established methodologies for analogous compounds.

Synthesis of Novel Scaffolds

The aldehyde functionality of 4-Bromo-2-fluoro-5-iodobenzaldehyde serves as a versatile handle for a variety of chemical transformations.

1. Synthesis of Chalcone Derivatives:

  • Reaction: Claisen-Schmidt condensation of 4-Bromo-2-fluoro-5-iodobenzaldehyde with an appropriate acetophenone.

  • Procedure:

    • Dissolve 4-Bromo-2-fluoro-5-iodobenzaldehyde (1 mmol) and the desired acetophenone (1 mmol) in ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Workflow for Chalcone Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Bromo-2-fluoro- 5-iodobenzaldehyde Condensation Claisen-Schmidt Condensation Start->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Purification Purification (Chromatography) Condensation->Purification Chalcone Novel Chalcone Scaffold Purification->Chalcone Anticancer Anticancer Assays (MTT, Apoptosis) Chalcone->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Chalcone->Antimicrobial Data Biological Data (IC50, MIC values) Anticancer->Data Antimicrobial->Data

Caption: Workflow for the synthesis and biological evaluation of novel chalcone scaffolds.

Biological Evaluation Protocols

1. In Vitro Anticancer Activity (MTT Assay):

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a liquid growth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Signaling Pathway Analysis: Wnt/β-catenin Pathway

Given the promising results of Br-ORM, it is plausible that scaffolds derived from 4-Bromo-2-fluoro-5-iodobenzaldehyde could also target key oncogenic signaling pathways.

G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylation Proteasome Proteasomal Degradation betaCatenin->Proteasome TCF TCF/LEF betaCatenin->TCF nuclear translocation GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->GeneExpression Inhibitor Potential Inhibitor (e.g., Br-ORM, Novel Scaffold) Inhibitor->betaCatenin inhibition

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway, a potential target for novel anticancer agents.

Conclusion and Future Directions

While the direct biological evaluation of scaffolds derived from 4-Bromo-2-fluoro-5-iodobenzaldehyde is yet to be reported, a comparative analysis of structurally related halogenated compounds provides a strong rationale for their investigation. The unique combination of bromo, fluoro, and iodo substituents on a versatile benzaldehyde platform holds immense potential for the development of novel anticancer and antimicrobial agents.

Future research should focus on the synthesis of a diverse library of compounds from this starting material, including chalcones, Schiff bases, and various heterocyclic systems. Subsequent screening against a panel of cancer cell lines and pathogenic microorganisms will be crucial to unveil the therapeutic promise of this untapped class of molecules. Mechanistic studies to identify their molecular targets will further guide the optimization of lead compounds. The exploration of 4-Bromo-2-fluoro-5-iodobenzaldehyde derivatives represents a promising frontier in the ongoing quest for more effective and safer medicines.

References

  • Patil, S. A., et al. (2014). Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. European Journal of Medicinal Chemistry, 74, 225-233.
  • Khan, S., et al. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Cancers, 15(20), 4988.
  • Krajczyk, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.

Sources

Publish Comparison Guide: 4-Bromo-2-fluoro-5-iodobenzaldehyde as a Bioisostere Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, 4-Bromo-2-fluoro-5-iodobenzaldehyde represents a "Tri-Vector" scaffold—a high-precision tool designed to overcome the limitations of traditional di-halogenated building blocks. While simple halogenated benzaldehydes allow for linear expansion, this specific substitution pattern (4-Br, 2-F, 5-I) offers orthogonal reactivity that enables the programmed assembly of complex, non-centrosymmetric cores.

This guide analyzes its role as a bioisostere precursor , specifically for generating fluorinated biaryl and terphenyl scaffolds that mimic metabolically labile aromatic rings while improving lipophilic efficiency (LipE).

The Bioisosteric Advantage

The strategic placement of the fluorine atom at the C2 position, flanked by reactive halogens, serves three bioisosteric functions:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) prevents oxidative metabolism at a position typically vulnerable to CYP450 hydroxylation in non-fluorinated analogs.

  • Electronic Modulation: The fluorine atom withdraws electron density, lowering the pKa of adjacent functional groups (e.g., amines derived from the aldehyde), thereby influencing membrane permeability.

  • Conformational Locking: Through repulsive electrostatic interactions with the aldehyde oxygen or subsequent substituents, the fluorine atom can lock the aromatic ring into a preferred conformation, reducing the entropic penalty of binding.

Part 2: Comparative Analysis

The following table objectively compares 4-Bromo-2-fluoro-5-iodobenzaldehyde against its most common alternatives. The "Selectivity Factor" quantifies the ease of differentiating between reaction sites during cross-coupling.

Table 1: Performance Comparison of Halogenated Benzaldehyde Scaffolds
Feature4-Bromo-2-fluoro-5-iodobenzaldehyde 4-Bromo-2-fluorobenzaldehyde2,4-Dibromo-5-fluorobenzaldehyde
CAS 1803588-49-9 57848-46-11427436-78-3
Diversity Vectors 3 (I, Br, CHO)2 (Br, CHO)3 (Br, Br, CHO)
Coupling Selectivity High (I >> Br)N/A (Single halide)Low (Br ≈ Br)
Reaction Hierarchy Step 1: C5-IStep 2: C4-BrStep 1: C4-BrDifficult to control mono-coupling
Bioisostere Utility Construction of Terphenyl coresConstruction of Biaryl coresSymmetric cores only
Cost Efficiency Moderate (High value/mg)Low (Commodity)Moderate

Expert Insight: The critical advantage of the subject compound is the Iodine-Bromine differential . In a Suzuki-Miyaura coupling, the C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond. This allows for a "One-Pot, Two-Step" functionalization without the need for protecting groups—a capability lacking in the 2,4-dibromo analog where statistical mixtures of mono- and bis-coupled products often result.

Part 3: Experimental Protocols

The following protocols are designed based on the inherent reactivity hierarchy of the aryl halide system (I > Br).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Site C5)

Target: Selective arylation at the Iodine position while preserving the Bromine.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol (3:1)

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with the substrate and boronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME/Ethanol solvent mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Note: Pd(PPh₃)₄ is preferred over Pd(dppf)Cl₂ here as the latter is more active and may trigger premature coupling at the bromine site.

  • Activation: Add the aqueous base.

  • Reaction: Stir at 60°C for 4–6 hours. Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond.

  • Monitoring: Monitor via TLC or LC-MS. The product will show the loss of the Iodine signal (mass shift) but retention of the Bromine isotopic pattern (1:1 doublet).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Sequential Sonogashira Coupling (Site C4)

Target: Functionalization of the remaining Bromine handle after C5 modification.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)[1]

  • Solvent: THF or DMF[2]

Step-by-Step Workflow:

  • Setup: Dissolve the substrate, catalyst, and CuI in dry THF under Argon.

  • Addition: Add Et₃N followed by the terminal alkyne dropwise.[1]

  • Reaction: Heat to 80°C for 12 hours. Note: The C-Br bond requires higher energy than the C-I bond used in Step 1.

  • Purification: Standard silica gel chromatography.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the "Selectivity Cascade" that makes this building block superior to di-bromo alternatives.

ReactionCascade cluster_legend Reactivity Hierarchy Start 4-Bromo-2-fluoro-5-iodobenzaldehyde (Starting Material) Step1 Step 1: Selective C5-Coupling (Suzuki, Stille, or Negishi) Start->Step1 Pd(0), 60°C Reactivity: I >>> Br Intermed Intermediate: 4-Bromo-2-fluoro-5-aryl-benzaldehyde Step1->Intermed Step2 Step 2: C4-Coupling (Suzuki or Sonogashira) Intermed->Step2 Pd(0), >80°C Activates C-Br FinalCore Final Core: Tri-Substituted Fluorobenzene Step2->FinalCore AldehydeFunc Step 3: Aldehyde Functionalization (Reductive Amination / Wittig) FinalCore->AldehydeFunc Diversity Point 3 Legend C5-Iodine: High Reactivity (Kinetic Control) C4-Bromine: Moderate Reactivity (Thermal Control) C1-Aldehyde: Orthogonal Reactivity (Chemical Control)

Figure 1: The Chemoselective Cascade.[3][4] This workflow demonstrates how the distinct activation energies of the C-I and C-Br bonds allow for sequential, programmable synthesis.

Part 5: Data & Validation

Theoretical Reactivity Rates (Relative to Chlorobenzene)

To validate the experimental design, we reference standard oxidative addition rates for Pd(PPh₃)₄ in toluene at 25°C.

Leaving GroupRelative Rate (k_rel)Implication for Protocol
Iodide (C5) ~100,000 Reacts rapidly at mild temperatures (RT to 60°C).
Bromide (C4) ~200 Requires heating (>80°C) or specialized ligands (e.g., Buchwald).
Chloride 1Inert under standard conditions described above.
Fluoride (C2) < 0.01Stable; acts as the bioisosteric modulator.
Yield Expectations

Based on analogous polyhalogenated systems (e.g., 1-bromo-3-iodo-5-fluorobenzene):

  • Step 1 (Iodine displacement): 85–95% Yield. High chemoselectivity.[5]

  • Step 2 (Bromine displacement): 70–85% Yield. Potential minor homocoupling if catalyst load is too low.

References

  • Chemcia Scientific. (2025). Product Specification: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).[6] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on I vs Br selectivity).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for metabolic stability of F-bioisosteres).[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Safety Operating Guide

Guide to the Safe Disposal of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you not only with high-quality reagents but also with the critical knowledge to manage their lifecycle safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The procedural logic outlined here is grounded in the fundamental chemical properties of the compound and the regulatory frameworks governing hazardous waste.

Hazard Assessment and Pre-Disposal Handling

Before initiating any disposal-related activity, it is imperative to recognize the hazard profile of 4-Bromo-2-fluoro-5-iodobenzaldehyde. This compound is a multi-halogenated aromatic aldehyde. Safety Data Sheets (SDS) for this chemical and structurally similar compounds indicate that it should be handled as a substance that causes skin, eye, and respiratory system irritation.[1][2][3][4]

Core Safety Principles:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of dust particles.[5][6]

  • Dust Mitigation: Avoid any actions that could generate dust.[5] Use appropriate tools for transfer and weighing, and never dry-sweep spills of the solid material.

Waste Characterization: A Halogenated Organic Compound

The defining characteristic of 4-Bromo-2-fluoro-5-iodobenzaldehyde for disposal purposes is its molecular structure, which includes bromine, fluorine, and iodine atoms bonded to a carbon framework. This classifies it unequivocally as a halogenated organic compound .[5][7]

This classification is critical because regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific, stringent regulations for this category of waste.[8] Halogenated organic wastes cannot be disposed of in regular trash or down the drain and must be segregated from non-halogenated waste streams.[5][9][10] The primary rationale for this segregation is twofold:

  • Incineration Requirements: Halogenated compounds require specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HBr, HF, HI) produced during combustion.[11]

  • Solvent Recovery: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, preventing the latter from being recycled or used for fuel blending, which significantly increases disposal costs.[9]

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteContains covalently bonded bromine, fluorine, and iodine.[7]
EPA Regulation 40 CFR 268.32Land disposal of halogenated organic compounds is restricted.[8]
Primary Disposal Method Regulated IncinerationEnsures complete destruction and scrubbing of acid gas byproducts.[7][11]
Incompatibilities Strong Oxidizing Agents, Strong BasesTo prevent potentially hazardous reactions within the waste container.[2][4][6]
Step-by-Step Disposal Protocol for Unused Product and Contaminated Materials

This protocol applies to unused or waste 4-Bromo-2-fluoro-5-iodobenzaldehyde, solutions containing the compound, and any labware (e.g., pipette tips, weigh boats, gloves) that is grossly contaminated.

Step 1: Waste Segregation

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[5][7] This container must be in good condition, made of a chemically compatible material (e.g., HDPE), and have a secure, tight-fitting lid.[6][12]

Step 2: Container Labeling

  • The waste container must be clearly and indelibly labeled with the words "Hazardous Waste" .[5]

  • List all chemical constituents, including the full name "4-Bromo-2-fluoro-5-iodobenzaldehyde" and any solvents or other chemicals present.[5][7] Quantify the components as accurately as possible.

Step 3: Waste Collection

  • Carefully transfer waste material into the designated container using funnels or other tools to avoid contaminating the exterior.[12]

  • Keep the container closed at all times, except when adding waste.[6][12] This minimizes the release of vapors and prevents accidental spills.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spillage during transport.[12]

Step 4: Arrange for Disposal

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][10] EHS is responsible for the final transport and consolidation for incineration by a licensed facility.

Management of Spills and Accidental Releases

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Procedure for Solid Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Assess PPE: Don appropriate PPE as described in Section 1. If dust is generated, respiratory protection may be required.

  • Dry Cleanup: Do not use water on the initial spill.[5] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep or scoop the spilled material and absorbent into your designated "Halogenated Organic Waste" container.[6] Avoid any actions that create dust.

  • Final Decontamination: After the bulk of the material has been removed, decontaminate the surface by wiping with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol). Place the used cloth in the hazardous waste container.

  • Report: Inform your laboratory supervisor and EHS office of the spill, as per your institution's policy.

Decontamination of Empty Containers

Empty containers that once held 4-Bromo-2-fluoro-5-iodobenzaldehyde must be treated as hazardous waste unless they are properly decontaminated.[5] The standard and most effective method is a triple-rinse procedure.

Step-by-Step Decontamination:

  • Select a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or ethanol).

  • Add a small amount of the solvent to the empty container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

  • Pour the solvent rinsate into your "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.[5]

  • Repeat this rinsing process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry in a fume hood. Once fully decontaminated and dry, the container can often be disposed of as non-hazardous lab glass or plastic, but you must confirm this with your institution's EHS guidelines.[5]

The following diagram outlines the decision-making workflow for the proper disposal of 4-Bromo-2-fluoro-5-iodobenzaldehyde.

G cluster_0 Start: Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Special Cases cluster_3 Final Disposition Waste Generate Waste (Unused Product, Contaminated Labware, Spill Debris) Segregate Is it a Halogenated Organic? Waste->Segregate Container Place in Labeled 'Halogenated Organic Waste' Container Segregate->Container Yes Label Label Container: 'Hazardous Waste' + Chemical Names Container->Label Store Store container sealed in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Spill Spill Occurs DryCleanup Follow Dry Cleanup Procedure Spill->DryCleanup DryCleanup->Container EmptyContainer Empty Product Container TripleRinse Perform Triple Rinse EmptyContainer->TripleRinse Rinsate Collect Rinsate into Halogenated Waste TripleRinse->Rinsate Rinsate->Container Incineration Final Disposal via Licensed Incineration Facility EHS->Incineration

Caption: Disposal workflow for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

By adhering to this structured disposal guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet as the primary sources of information.

References

  • 4 - • SAFETY DATA SHEET. (2025, October 15). Google Vertix AI Search.
  • WASTE MANAGEMENT. (n.d.). Bucknell University.
  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.).
  • Material safety data sheet - 4-bromo benzaldehyde 97%. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-Iodobenzaldehyde. (2014, September 16). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde. (2025, September 15). Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE). (n.d.).
  • SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. (n.d.). Fisher Scientific.
  • Hazardous Waste Reduction. (n.d.). University of Nevada, Reno Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzaldehyde. (2025, February 5). TCI Chemicals.
  • SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde. (2024, March 29). Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-5-iodobenzaldehyde: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2-fluoro-5-iodobenzaldehyde is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a comprehensive, technically grounded framework for the safe handling of this multi-halogenated aromatic aldehyde. The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, rooted in the specific chemical properties of the compound and established laboratory best practices.

Foundational Safety: Hazard Assessment & Risk Analysis

Understanding the inherent risks of 4-Bromo-2-fluoro-5-iodobenzaldehyde is the critical first step in developing a robust safety protocol. While specific toxicological data for this exact compound is limited, its structure—a benzaldehyde ring substituted with bromine, fluorine, and iodine—allows us to infer a reliable hazard profile based on well-documented data from structurally analogous compounds.[1][2][3][4][5] The presence of multiple halogens and an aldehyde functional group dictates its reactivity and toxicological properties.

The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][4][5][6][7] Ingestion is also identified as harmful.[1][8]

Table 1: Hazard Profile of Halogenated Benzaldehydes | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Causality | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |


| Warning  | H302: Harmful if swallowed.[1][8] | Aldehydes can react with biological macromolecules, and halogenated aromatics can exhibit systemic toxicity. |
| Skin Irritation  |

| Warning  | H315: Causes skin irritation.[1][3][6] | Halogenated organic compounds can defat the skin and cause direct irritation. Some may also be absorbed dermally. |
| Eye Irritation  |

| Warning  | H319: Causes serious eye irritation.[1][6][8] | The aldehyde group and the overall chemical nature can cause significant damage to the sensitive tissues of the eye. |
| Respiratory Irritation  |

| Warning  | H335: May cause respiratory irritation.[1][3][9] | As a solid, the compound can form fine dust that, if inhaled, irritates the mucous membranes of the respiratory tract. |
| Skin Sensitization  |

| Warning  | H317: May cause an allergic skin reaction.[1] | Some individuals may develop an allergic response upon repeated skin contact. |

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends entirely on the implementation of higher-level controls that minimize exposure in the first place.

  • Engineering Controls : The primary engineering control for handling 4-Bromo-2-fluoro-5-iodobenzaldehyde is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne dust and potential vapors, preventing inhalation—the most direct route of exposure. All weighing, transfers, and reaction setups must be performed within the sash of the fume hood.

  • Administrative Controls : These are the standard operating procedures (SOPs) that dictate safe work practices. This includes mandatory safety training, restricting access to authorized personnel, and maintaining a clean workspace to prevent inadvertent contact. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]

Mandatory Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is required to ensure full protection.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum for any work in the laboratory.[11]

  • Required for Handling : Due to the "Causes serious eye irritation" (H319) classification, chemical splash goggles are mandatory whenever handling the solid or its solutions.[12]

  • Enhanced Protection : When there is a significant splash hazard (e.g., transferring large volumes of a solution, running a reaction under pressure), a face shield must be worn over chemical splash goggles.[12][13] This provides a full barrier against splashes to the entire face.

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat is required. While the compound itself is a combustible solid, not highly flammable, the use of flammable solvents during its application is common.[13] The lab coat should be fully buttoned with sleeves rolled down.

  • Gloves : Disposable nitrile gloves are the standard for incidental contact.[12] However, it is crucial to inspect gloves for any signs of degradation or puncture before use. If direct, prolonged contact is anticipated, or when working with solutions, consulting a glove manufacturer's chemical resistance guide is essential. For enhanced safety, consider wearing two pairs of nitrile gloves ("double-gloving").[12] Gloves must be removed immediately after handling the chemical, and hands should be washed. Never touch "clean" surfaces like doorknobs, keyboards, or personal phones with gloved hands.[13]

  • Apparel : Full-length pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory to protect the skin from potential spills.[11][12]

Respiratory Protection
  • Standard Operations : When working exclusively within a certified chemical fume hood, a respirator is typically not required.

  • When Required : A NIOSH-approved respirator is necessary if engineering controls fail or during emergency situations like a large spill clean-up outside of a fume hood. For a solid powder, a filtering facepiece respirator (e.g., N95) may be sufficient for short-term exposure to dust, but for higher concentrations or when dealing with solutions in volatile solvents, an air-purifying respirator (APR) with organic vapor cartridges is required.[1][3] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[11]

Procedural Guidance: A Safe Handling Workflow

This step-by-step workflow integrates the hazard analysis and control measures into a practical, repeatable process.

Step 1: Pre-Handling Safety Check
  • Verify Engineering Controls : Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble PPE : Gather all necessary PPE: chemical splash goggles, face shield (if needed), flame-resistant lab coat, and nitrile gloves.

  • Prepare Workspace : Clear the fume hood of unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor spills.

  • Locate Emergency Equipment : Mentally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling and Aliquoting
  • Don PPE : Put on all protective gear before retrieving the chemical container.

  • Transfer Chemical : Open the container only inside the fume hood. When weighing the solid, use a spatula and gentle motions to avoid creating airborne dust. Use a container that is appropriately sized for the amount of material being weighed.

  • Secure Container : Tightly close the primary container immediately after aliquoting.

  • Clean-Up : Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

Step 3: Post-Handling Protocol
  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat (turning it inside out), and finally eye protection.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.[1]

  • Waste Management : Dispose of all contaminated disposables (gloves, absorbent pads) in a designated, sealed hazardous waste container.

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling (in Fume Hood) cluster_post Step 3: Post-Handling prep1 Verify Fume Hood prep2 Assemble PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 Enter Handling Phase handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Secure Container handle2->handle3 post1 Doff PPE handle3->post1 Exit Handling Phase post2 Wash Hands post1->post2 post3 Dispose of Waste post2->post3

Caption: Safe handling workflow for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Emergency Response and Disposal

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and immediately make the victim drink water (two glasses at most).[8] Seek immediate medical attention.

Spill Response
  • Small Spill (in fume hood) : Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.

Waste Disposal

All waste contaminated with 4-Bromo-2-fluoro-5-iodobenzaldehyde, including the chemical itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • The label must include "Hazardous Waste" and the full chemical name.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program.[1][6][8] Do not pour down the drain or mix with other waste streams.[1][8]

References

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemcia Scientific, LLC. (2026). 4-Bromo-2-fluoro-5-iodo-benzaldehyde-Information. [Link]

  • William & Mary University. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines. [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-fluorobenzaldehyde. [Link]

  • PubChem. (n.d.). 4-bromo-2,3-difluoro-5-iodobenzaldehyde. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.